1-Aminocyclohexanecarboxylic acid
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
1-aminocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-7(6(9)10)4-2-1-3-5-7/h1-5,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXWUZCRWJWTRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062626 | |
| Record name | Cyclohexanecarboxylic acid, 1-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2756-85-6 | |
| Record name | 1-Aminocyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2756-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Homocycloleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002756856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Homocycloleucine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9059 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanecarboxylic acid, 1-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanecarboxylic acid, 1-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-aminocyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.556 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HOMOCYCLOLEUCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1SE3HD391H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Unfolding Story of a Cyclic Amino Acid: A Technical Guide to 1-Aminocyclohexanecarboxylic Acid
An In-depth Exploration of its Discovery, Synthesis, and Evolving Role in Neuroscience and Drug Development
Executive Summary
1-Aminocyclohexanecarboxylic acid, a non-proteinogenic cyclic α-amino acid, has carved a significant niche in the landscape of medicinal chemistry and neuropharmacology since its emergence in the mid-20th century. While no single individual is credited with its initial discovery, its synthesis marked an important step in the exploration of cycloaliphatic amino acids.[1] This guide provides a comprehensive technical overview of its history, from early synthetic routes like the Bucherer-Bergs reaction to its contemporary applications as a research tool and pharmaceutical building block. We delve into detailed experimental protocols for its synthesis, present its physicochemical and pharmacological data in a structured format, and visually map its interactions with key neurological targets, particularly the N-methyl-D-aspartate (NMDA) receptor. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile molecule.
Introduction: A Molecule of Structural Rigidity and Biological Potential
This compound (often abbreviated as AC6C or Ach), also known by the synonym homocycloleucine, is a white to off-white crystalline solid with the chemical formula C₇H₁₃NO₂.[1][2][3] Unlike its linear amino acid counterparts, the cyclohexane (B81311) ring imparts significant conformational rigidity. This structural constraint is a highly desirable feature in drug design, as it can lead to enhanced binding affinity, improved selectivity for biological targets, and increased metabolic stability.[4]
Functionally, it is an alpha-amino acid where the alpha-carbon is part of the cyclohexyl ring.[3] This unique structure has made it a valuable building block in peptide synthesis, allowing for the creation of peptidomimetics with constrained conformations to probe protein-protein interactions or to develop more stable therapeutic peptides.[2][5] Furthermore, its derivatives have been investigated for a range of potential therapeutic applications, including as anticonvulsant and anti-inflammatory agents.[2]
A Historical Perspective: From Synthesis to Neurological Insight
The journey of this compound began in the mid-20th century as part of broader investigations into cycloaliphatic amino acids.[1] Its history is not marked by a singular breakthrough but rather by a gradual uncovering of its utility through advancements in organic synthesis and pharmacology.
Key Synthesis Methodologies and Experimental Protocols
The synthesis of this compound is not known to occur naturally; it is exclusively a product of chemical synthesis.[1] Several methods have been established, with the Bucherer-Bergs reaction being one of the most classic and fundamental approaches.
Bucherer-Bergs Reaction
This multicomponent reaction synthesizes hydantoins from a ketone (in this case, cyclohexanone), which are then hydrolyzed to the corresponding amino acid. It was developed independently by Hans Theodor Bucherer and Walter Bergs.[6][7]
Experimental Protocol:
-
Step 1: Hydantoin (B18101) Formation:
-
To a stirred solution of ammonium (B1175870) carbonate (e.g., 2 molar equivalents) and potassium cyanide (e.g., 2 molar equivalents) in a mixture of water and ethanol, add cyclohexanone (B45756) (1 molar equivalent).[7]
-
Heat the mixture under reflux (typically 80-100°C) in a sealed pressure vessel for several hours (e.g., 6-12 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[7]
-
Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the 1,3-diazaspiro[4.5]decane-2,4-dione (the hydantoin derivative).[7]
-
Filter the precipitate, wash with cold water, and dry. The product can be purified by recrystallization from ethanol/water.[7]
-
-
Step 2: Hydrolysis to Amino Acid:
-
Suspend the synthesized hydantoin in an aqueous solution of a strong base (e.g., 25% NaOH) or a strong acid (e.g., 6M HCl).
-
Heat the mixture under reflux for an extended period (e.g., 12-24 hours).
-
Cool the solution and neutralize with acid (if using a basic hydrolysis) or base (if using an acidic hydrolysis) to the isoelectric point of the amino acid to precipitate the final product, this compound.
-
Filter the solid, wash with cold water and a small amount of ethanol, and dry under vacuum.
-
Other Synthetic Routes
-
Strecker Synthesis: A related method where cyclohexanone reacts with ammonia (B1221849) and hydrogen cyanide to form an α-aminonitrile, which is then hydrolyzed to the amino acid.
-
Ammonolysis of 1-chlorocyclohexanecarboxylic acid: This method involves the substitution of a chlorine atom at the alpha position with an amino group using ammonia.[1]
-
Catalytic Hydrogenation: Derivatives such as trans-4-aminocyclohexanecarboxylic acid can be synthesized via the catalytic hydrogenation of p-aminobenzoic acid, followed by separation of the cis and trans isomers.[8]
Physicochemical and Pharmacological Data
The physical and chemical properties of this compound are well-documented, providing a foundation for its use in various applications.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₁₃NO₂ | [3] |
| Molecular Weight | 143.18 g/mol | [3] |
| Appearance | White to off-white crystalline powder/solid | [1][9] |
| Melting Point | >300 °C (decomposes) | [] |
| Boiling Point | 272.3 °C at 760 mmHg (Predicted) | [] |
| CAS Number | 2756-85-6 | [3] |
| Solubility | Moderately soluble in polar solvents (water, ethanol) | [1] |
| pKa | (Data not consistently available in search results) |
Table 2: Pharmacological Profile
| Target/Activity | Description | Quantitative Data | Reference |
| NMDA Receptor | Some derivatives show activity at the glycine (B1666218) co-agonist site. Acts as a modulator. | Specific Ki or IC₅₀ values for the parent compound are not readily available, but related compounds like 1-Aminocyclopropanecarboxylic acid (ACPC) show EC₅₀ values in the micromolar and nanomolar range depending on glutamate (B1630785) concentration.[11][12] | [13][11] |
| Glycine Receptor | Can act as an antagonist at the NMDA receptor-coupled glycine site. | Specific binding affinity data for the parent compound is limited in the provided results. Related compounds like 1-Aminocyclobutanecarboxylic acid (ACBC) are noted as specific antagonists.[14] | [14] |
| Blood-Brain Barrier | Used as a non-metabolizable amino acid to study transport mechanisms. | (Transport kinetics data not specified) | [2] |
Mechanism of Action: Modulating the NMDA Receptor
The primary neurological interest in this compound and its analogs lies in their interaction with the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[15] For activation, it uniquely requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, to its Glycine Binding Site on the GluN1 (formerly NR1) subunit.[15][16]
Molecules like this compound and its smaller cyclic analogs (e.g., ACPC, ACBC) can act as partial agonists or antagonists at this glycine site.[11][14][17] This allows them to modulate NMDA receptor activity rather than blocking it outright, a property that is highly sought after for developing therapeutics with a better safety profile than full NMDA receptor antagonists.[15]
Applications in Research and Drug Development
The unique properties of this compound have cemented its role in several key research areas:
-
Peptide Synthesis: It is widely used as a building block to introduce conformational constraints into peptides.[2][5] Fmoc-protected versions (Fmoc-1-aminocyclohexane carboxylic acid) are commercially available for use in solid-phase peptide synthesis.[5] This can enhance the stability and bioavailability of peptide-based drugs.[5]
-
Drug Discovery Intermediate: Its rigid scaffold serves as a starting point for the synthesis of novel small molecules.[2] Derivatives have been explored for various central nervous system disorders where NMDA receptor modulation is a therapeutic goal.[15]
-
Neuropharmacological Probe: As a conformationally restricted amino acid, it helps scientists study the structural requirements of receptor binding sites and transport systems across biological membranes like the blood-brain barrier.[2]
Conclusion
From its origins in the mid-20th century as a synthetic curiosity, this compound has evolved into a valuable and versatile tool for chemical and biological sciences. Its rigid cyclic structure provides a unique advantage in the design of conformationally constrained peptides and novel therapeutics. The historical development of its synthesis, particularly through robust methods like the Bucherer-Bergs reaction, has made it widely accessible. Its most significant impact lies in neuroscience, where it and its analogs have provided critical insights into the function and modulation of the NMDA receptor. As the demand for more selective and safer neurotherapeutics grows, the legacy and future potential of this compound as a foundational building block in drug discovery remain firmly secured.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Buy this compound | 2756-85-6 [smolecule.com]
- 3. This compound | C7H13NO2 | CID 1366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. 1-Amino-1-cyclohexanecarboxylic acid | 2756-85-6 [chemicalbook.com]
- 11. Chronic dosing with 1-aminocyclopropanecarboxylic acid, a glycine partial agonist, modulates NMDA inhibition of muscarinic-coupled PI hydrolysis in rat cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 1-Aminocyclobutane-1-carboxylate (ACBC): a specific antagonist of the N-methyl-D-aspartate receptor coupled glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Glycine/NMDA receptor antagonists as potential CNS therapeutic agents: ACEA-1021 and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Glycine Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
A Technical Guide to 1-Aminocyclohexanecarboxylic Acid: A Synthetic Amino Acid Analog
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Aminocyclohexanecarboxylic acid, a synthetic α-amino acid, serves as a crucial building block in medicinal chemistry and peptide design. Crucially, extensive research and database entries confirm that this compound is not known to occur naturally . It is produced exclusively through chemical synthesis. This guide provides an in-depth overview of its synthetic origins, chemical properties, and applications, while clearly distinguishing it from the structurally similar but naturally occurring plant growth regulator, 1-aminocyclopropane-1-carboxylic acid (ACC). Understanding this distinction is vital for researchers in drug development and plant sciences.
The Synthetic Nature of this compound
Contrary to many amino acids utilized in research, this compound is not found in biological systems as a natural metabolite. The Human Metabolome Database explicitly categorizes it as an exogenous compound, meaning its presence in an organism is solely due to external exposure. This has significant implications for its use in drug design, where its synthetic nature can offer advantages in terms of metabolic stability and unique conformational properties.
Physicochemical and Structural Properties
This compound is a white to off-white crystalline solid. Its structure, featuring a cyclohexane (B81311) ring, imparts conformational rigidity, a property exploited in the design of peptides and pharmacologically active molecules.
| Property | Value | Source |
| Molecular Formula | C7H13NO2 | [1] |
| Molecular Weight | 143.18 g/mol | [1][2] |
| CAS Number | 2756-85-6 | |
| Appearance | White to almost white crystalline powder | [3] |
| Melting Point | >300 °C | |
| Solubility | Moderately soluble in polar solvents like water and ethanol. | [4] |
Chemical Synthesis
The industrial production of this compound relies on established organic chemistry methodologies. Common synthetic routes include:
-
Ammonolysis of 1-chlorocyclohexanecarboxylic acid : This method involves the reaction of a halogenated precursor with ammonia.[4]
-
Curtius-type rearrangements : These reactions proceed through an isocyanate intermediate to yield the final amino acid.[4]
-
Strecker synthesis : A classical method for synthesizing α-amino acids from an aldehyde or ketone.
-
Bucherer-Bergs synthesis : This route produces a hydantoin (B18101) intermediate which is subsequently hydrolyzed to the amino acid.
The choice of synthetic pathway often depends on factors such as desired yield, purity, and scalability for industrial production.
Key Applications in Research and Development
The primary utility of this compound lies in its application as a synthetic building block in the development of novel therapeutics and research tools.
| Application | Description |
| Peptide Synthesis | Its rigid structure is used to introduce conformational constraints into peptides, which can enhance their stability, receptor affinity, and biological activity. It is often used in the synthesis of peptide-based drugs.[5] |
| Drug Development | It serves as an intermediate in the synthesis of various bioactive compounds, including enzyme inhibitors and agents targeting the central nervous system.[4] |
| Nanostructure Design | The constrained cyclic structure of this compound can be used to stabilize specific protein motifs, such as β-helical structures, in the design of synthetic nanoconstructs.[6] |
Distinguishing from the Natural Analog: 1-Aminocyclopropane-1-carboxylic Acid (ACC)
A point of potential confusion for researchers is the similarity in name to 1-aminocyclopropane-1-carboxylic acid (ACC). However, their origins and biological roles are fundamentally different. ACC is a well-characterized natural product in the plant kingdom, where it serves as the immediate precursor to the plant hormone ethylene.
The following diagram illustrates the synthetic origin of this compound in contrast to the natural biosynthetic pathway of ACC.
Experimental Protocols: A Note on Detection
Given that this compound is not a natural product, standardized protocols for its extraction and quantification from biological matrices are not prevalent in the literature in the same way as for endogenous metabolites. However, should there be a need to quantify it in a research context (e.g., pharmacokinetic studies), standard analytical techniques for small molecules would be applicable.
General Workflow for Quantification in a Biological Matrix (e.g., Plasma):
Key Considerations for Method Development:
-
Internal Standard: A stable isotope-labeled version of this compound would be the ideal internal standard for accurate quantification.
-
Chromatography: Reversed-phase liquid chromatography (RPLC) is a suitable technique for its separation.
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) would provide the necessary selectivity and sensitivity for detection in complex matrices.
Conclusion
This compound is a valuable tool in chemical biology and drug discovery, owing to its synthetic nature and unique structural properties. It is imperative for researchers to recognize that it is not a naturally occurring compound and to distinguish it from its natural structural analog, ACC. This understanding is fundamental to its appropriate application in research and the correct interpretation of experimental results.
References
- 1. This compound | C7H13NO2 | CID 1366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. 1-Amino-1-cyclohexanecarboxylic acid | 2756-85-6 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Application of 1-aminocyclohexane carboxylic acid to protein nanostructure computer design - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Aminocyclohexanecarboxylic Acid (CAS 2756-85-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Aminocyclohexanecarboxylic acid (Ac6c), with CAS number 2756-85-6, is a cyclic, non-proteinogenic α-amino acid.[1][2] Its constrained cyclic structure makes it a valuable building block in medicinal chemistry and drug development, particularly in the design of peptides and peptidomimetics with enhanced stability and specific conformational properties.[3][4] This technical guide provides a comprehensive overview of its chemical properties, synthesis, applications, and relevant experimental protocols for its use in research and development.
Physicochemical and Spectroscopic Data
The key physicochemical and spectroscopic properties of this compound are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 2756-85-6 | |
| Molecular Formula | C₇H₁₃NO₂ | |
| Molecular Weight | 143.18 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [5][] |
| Melting Point | >300 °C | [][7] |
| Solubility | Moderately soluble in polar solvents like water and ethanol.[5] | [5] |
| pKa₁ (Carboxyl Group) | ~2.65 | [7][8] |
| pKa₂ (Amino Group) | ~10.03 | [7][8] |
| logP | -1.87 | [8] |
| InChI | 1S/C7H13NO2/c8-7(6(9)10)4-2-1-3-5-7/h1-5,8H2,(H,9,10) | [1][2] |
| SMILES | NC1(CCCCC1)C(O)=O |
Table 2: Spectroscopic Data
| Spectrum Type | Key Features and Observations | Source(s) |
| ¹H NMR | Spectra are available for this compound.[1] Due to its cyclic nature and the presence of both amino and carboxylic acid groups, the proton signals of the cyclohexane (B81311) ring would appear as complex multiplets. The exact chemical shifts would be dependent on the solvent and pH. | [1][9] |
| ¹³C NMR | Spectra have been recorded for this compound.[10] The spectrum would show distinct signals for the quaternary carbon C1 (bonded to both the amino and carboxyl groups), the carboxyl carbon, and the methylene (B1212753) carbons of the cyclohexane ring. | [10] |
| IR Spectroscopy | The IR spectrum exhibits characteristic absorption bands for the functional groups present. A strong, broad band for the O-H stretch of the carboxylic acid is expected around 2500-3300 cm⁻¹.[11][12] The C=O stretch of the carbonyl group will show an intense band around 1690-1760 cm⁻¹.[11][12] The C-O stretch and O-H bend will also be present.[11][13] | [11][12][13] |
| Mass Spectrometry | Mass spectral data is available, providing information on the fragmentation pattern of the molecule.[2] | [2] |
Synthesis
This compound is a synthetic compound and is not known to occur naturally.[5] Industrial production methods include the ammonolysis of 1-chlorocyclohexanecarboxylic acid and Curtius-type rearrangements.[5] Another common laboratory synthesis involves the Strecker synthesis, starting from cyclohexanone. A general representation of a synthetic route is as follows:
Biological Activity and Mechanism of Action
The primary biological significance of this compound lies in its role as a structural mimic of natural amino acids and its ability to influence amino acid transport.
Inhibition of Neutral Amino Acid Transport
This compound is a non-metabolizable amino acid that has been shown to be a substrate for the large neutral amino acid (LNAA) transporter system at the blood-brain barrier.[14][15] This transporter, also known as the L-type amino acid transporter 1 (LAT1), is responsible for the transport of essential amino acids into the brain.[14][16] By competing with natural LNAAs for binding to the transporter, this compound can competitively inhibit their uptake.[14][17] This property makes it a useful tool for studying the kinetics and physiological importance of the LNAA transporter system.[15]
Application in Peptide and Protein Design
The incorporation of this compound into peptide chains introduces significant conformational constraints.[3][18] Unlike linear amino acid residues which have a high degree of rotational freedom, the cyclic structure of Ac6c restricts the possible backbone dihedral angles (phi and psi). This property is highly valuable in the design of peptidomimetics and protein nanostructures for several reasons:
-
Stabilization of Secondary Structures: Ac6c can be used to induce and stabilize specific secondary structures, such as β-turns and helices, within a peptide sequence.[18][19]
-
Enhanced Biological Activity: By locking a peptide into a bioactive conformation, the binding affinity and selectivity for its target receptor or enzyme can be significantly improved.
-
Increased Proteolytic Stability: The non-natural structure of Ac6c can render peptides more resistant to degradation by proteases, thereby increasing their in vivo half-life.[20]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) incorporating this compound
The following is a generalized protocol for the manual incorporation of Fmoc-1-Aminocyclohexanecarboxylic acid into a peptide sequence using Fmoc/tBu-based solid-phase peptide synthesis.[21][22][23]
Materials:
-
Fmoc-protected amino acids (including Fmoc-1-Aminocyclohexanecarboxylic acid)
-
Rink Amide resin (or other suitable solid support)
-
N,N'-Diisopropylcarbodiimide (DIC) or other carbodiimide (B86325) coupling agent
-
Hydroxybenzotriazole (HOBt) or an equivalent additive
-
Piperidine (B6355638) solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIPS/H₂O 95:2.5:2.5)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 20-30 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-1-Aminocyclohexanecarboxylic acid (3-5 equivalents relative to resin loading) and HOBt (3-5 equivalents) in DMF.
-
Add DIC (3-5 equivalents) to the amino acid solution and allow to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the TFA cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Safety and Handling
This compound is generally considered to have low acute toxicity.[5] However, it is classified as a skin and eye irritant.[10] Prolonged or repeated skin contact may cause irritation, and inhalation of dust can lead to respiratory discomfort.[5] It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask.
Conclusion
This compound is a versatile and valuable tool for researchers in the fields of medicinal chemistry, peptide science, and drug discovery. Its unique conformational properties allow for the rational design of peptides and peptidomimetics with improved stability, activity, and pharmacokinetic profiles. A thorough understanding of its chemical characteristics, biological activities, and synthetic applications, as outlined in this guide, will facilitate its effective use in the development of novel therapeutic agents and advanced biomaterials.
References
- 1. 1-Amino-1-cyclohexanecarboxylic acid(2756-85-6) 1H NMR spectrum [chemicalbook.com]
- 2. This compound | C7H13NO2 | CID 1366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Application of 1-aminocyclohexane carboxylic acid to protein nanostructure computer design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Page loading... [guidechem.com]
- 7. 1-Amino-1-cyclohexanecarboxylic acid | 2756-85-6 [chemicalbook.com]
- 8. Buy this compound | 2756-85-6 [smolecule.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. spectrabase.com [spectrabase.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 1-Amino-1-cyclohexanecarboxylic acid(2756-85-6) IR Spectrum [chemicalbook.com]
- 14. Inhibition of neutral amino acid transport across the human blood-brain barrier by phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Blood-brain barrier transport of this compound, a nonmetabolizable amino acid for in vivo studies of brain transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of Potent Inhibitors for the Large Neutral Amino Acid Transporter 1 (LAT1) by Structure-Based Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 18. Application of 1-aminocyclohexane carboxylic acid to protein nanostructure computer design - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. lifechemicals.com [lifechemicals.com]
- 21. luxembourg-bio.com [luxembourg-bio.com]
- 22. peptide.com [peptide.com]
- 23. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Physicochemical Properties of 1-Aminocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Aminocyclohexanecarboxylic acid, a cyclic non-proteinogenic α-amino acid, serves as a crucial building block in medicinal chemistry and drug discovery. Its constrained conformational structure imparts unique properties to peptides and small molecule therapeutics, influencing their stability, potency, and selectivity. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its interactions with key neurological signaling pathways.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the tables below, providing a consolidated reference for researchers.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₃NO₂ | [1][2] |
| Molecular Weight | 143.18 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | >300 °C | [1][3] |
| Boiling Point | 272.3 °C at 760 mmHg (decomposes) | [1] |
| Density | 1.148 g/cm³ | [1] |
Table 2: Acid-Base and Partitioning Properties
| Property | Value | Source(s) |
| pKa₁ (Carboxylic Acid) | 2.65 | [4] |
| pKa₂ (Amino Group) | 10.03 | [4] |
| LogP | -1.87 | [5] |
| Water Solubility | Soluble | [6][7] |
Experimental Protocols
Accurate determination of physicochemical properties is paramount in drug development. The following sections detail standardized experimental methodologies for key parameters of this compound.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. For amino acids that may decompose at high temperatures, the capillary melting point method is commonly employed.
Protocol:
-
Sample Preparation: A small amount of dry this compound powder is finely ground and packed into a capillary tube to a height of 2-3 mm. The tube is then tapped gently to ensure the sample is compact.
-
Apparatus: A calibrated melting point apparatus with a heating block and a viewing scope is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rapid rate initially to approximately 20°C below the expected melting point.
-
The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The range between these two temperatures is the melting point range. Given that this compound's melting point is above 300°C and it decomposes, the temperature of decomposition is often reported.
-
pKa Determination by Potentiometric Titration
The acid dissociation constants (pKa values) are crucial for understanding the ionization state of a molecule at different pH values, which influences its solubility, absorption, and receptor binding.
Workflow for pKa Determination:
Protocol:
-
Solution Preparation: Prepare a 0.1 M aqueous solution of this compound. Also, prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (B78521) (NaOH) solutions.
-
Calibration: Calibrate a pH meter using standard buffer solutions of pH 4.0, 7.0, and 10.0.
-
Acidic Titration:
-
Place a known volume (e.g., 20 mL) of the amino acid solution in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode in the solution.
-
Add the 0.1 M HCl solution in small, precise increments (e.g., 0.5 mL) from a burette.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH drops significantly.
-
-
Basic Titration:
-
Repeat the process with a fresh sample of the amino acid solution, this time titrating with 0.1 M NaOH.
-
Continue the titration until the pH rises significantly.
-
-
Data Analysis:
-
Plot two titration curves: pH versus the volume of HCl added and pH versus the volume of NaOH added.
-
The pKa of the carboxylic acid group (pKa₁) is the pH at the midpoint of the first buffer region (titration with NaOH).
-
The pKa of the amino group (pKa₂) is the pH at the midpoint of the second buffer region (titration with NaOH).
-
LogP Determination by Shake-Flask Method
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties, such as absorption and distribution.
Protocol:
-
Phase Preparation: Prepare a biphasic system of n-octanol and water (or a suitable buffer, typically phosphate-buffered saline at pH 7.4). The two phases are mutually saturated by shaking them together for 24 hours and then allowing them to separate.
-
Sample Preparation: A known concentration of this compound is dissolved in the aqueous phase.
-
Partitioning:
-
A known volume of the aqueous solution of the compound is mixed with a known volume of n-octanol in a separatory funnel.
-
The funnel is shaken vigorously for a set period (e.g., 1 hour) to allow for the partitioning of the compound between the two phases.
-
The mixture is then allowed to stand until the two phases have completely separated.
-
-
Analysis:
-
The concentration of this compound in both the aqueous and n-octanol phases is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.
Crystal Structure Determination by X-ray Crystallography
Determining the three-dimensional atomic structure of a molecule through X-ray crystallography provides invaluable insights into its conformation and potential interactions with biological targets.
Workflow for Crystal Structure Determination:
Protocol:
-
Crystallization: High-quality single crystals of this compound are grown from a supersaturated solution. This is often achieved by slow evaporation of a suitable solvent or by vapor diffusion methods.
-
Data Collection:
-
A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer.
-
The crystal is cooled to a low temperature (typically 100 K) to minimize radiation damage.
-
The crystal is rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.
-
-
Data Processing: The diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections.
-
Structure Solution and Refinement:
-
The initial phases of the reflections are determined using computational methods.
-
An initial electron density map is calculated, and an atomic model is built into the map.
-
The model is refined against the experimental data to improve its accuracy and agreement with the observed diffraction pattern.
-
-
Validation: The final structure is validated to ensure its geometric and stereochemical quality.
Biological Activity and Signaling Pathways
This compound is recognized for its role as a modulator of neurotransmitter receptors, particularly the N-methyl-D-aspartate (NMDA) and γ-aminobutyric acid (GABA) receptors, which are central to excitatory and inhibitory neurotransmission in the central nervous system, respectively.
Interaction with the NMDA Receptor Signaling Pathway
This compound has been shown to act as a partial agonist at the glycine (B1666218) co-agonist binding site on the GluN1 subunit of the NMDA receptor. This interaction modulates the receptor's activity in response to the primary neurotransmitter, glutamate.
NMDA Receptor Signaling Pathway Modulation:
As a partial agonist, this compound binds to the glycine site and elicits a submaximal response compared to the full agonist, glycine. In the presence of high concentrations of glycine, it can act as a competitive antagonist, reducing the overall activation of the NMDA receptor. This modulation of calcium influx can have significant downstream effects on synaptic plasticity and neuronal excitability.
Interaction with the GABA-A Receptor Signaling Pathway
While direct studies on this compound are limited, derivatives of structurally similar cyclic amino acids have been shown to act as antagonists at the GABA-A receptor. This suggests that this compound or its derivatives could potentially modulate inhibitory neurotransmission.
GABA-A Receptor Signaling Pathway Modulation:
An antagonist would block the binding of GABA to the GABA-A receptor, thereby preventing the influx of chloride ions and the subsequent hyperpolarization of the neuron. This would lead to a reduction in inhibitory neurotransmission, potentially resulting in increased neuronal excitability.
Conclusion
This compound possesses a unique set of physicochemical properties and biological activities that make it a valuable tool in neuroscience research and drug development. Its ability to modulate key neurotransmitter systems, such as the NMDA and GABA receptors, highlights its potential for the development of novel therapeutics for a range of neurological and psychiatric disorders. A thorough understanding of its physicochemical characteristics, as detailed in this guide, is essential for its effective application in these fields. Further research into the specific downstream signaling effects of this compound will undoubtedly uncover new avenues for therapeutic intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABAA receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
In-Depth Technical Guide: Crystal Structure Analysis of 1-Aminocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure of 1-aminocyclohexanecarboxylic acid, a cyclic alpha-amino acid of significant interest in peptide design and drug development due to its conformational constraints. This document details the experimental methodologies for its synthesis, crystallization, and X-ray diffraction analysis, presenting the key crystallographic data in a structured format for clarity and comparative purposes.
Introduction
This compound (Acc6), a non-proteinogenic amino acid, serves as a crucial building block in the synthesis of peptidomimetics and other pharmacologically active compounds. Its rigid cyclohexane (B81311) ring imposes specific conformational restraints on peptide backbones, influencing their secondary structure and biological activity. Understanding the precise three-dimensional arrangement of atoms in the crystalline state is paramount for computational modeling, structure-activity relationship (SAR) studies, and the rational design of novel therapeutics. This guide summarizes the seminal crystallographic work that has elucidated the solid-state conformation of this important molecule.
Experimental Protocols
The determination of the crystal structure of this compound involves a multi-step process encompassing organic synthesis, single-crystal growth, and X-ray diffraction analysis. The methodologies outlined below are based on established protocols in the field.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Strecker synthesis.
Experimental Workflow for Synthesis
Procedure:
-
Formation of α-aminonitrile: Cyclohexanone is reacted with potassium cyanide and ammonium (B1175870) chloride in an aqueous solution. The cyanide ion attacks the carbonyl carbon of the cyclohexanone, and the ammonia (B1221849) reacts to form an intermediate imine, which is then attacked by the cyanide to yield 1-aminocyclohexanecarbonitrile.
-
Hydrolysis: The resulting α-aminonitrile is then subjected to acid-catalyzed hydrolysis. Typically, concentrated hydrochloric acid is used, which converts the nitrile group into a carboxylic acid, yielding this compound hydrochloride.
-
Neutralization and Isolation: The hydrochloride salt is neutralized with a suitable base (e.g., pyridine (B92270) or an ion-exchange resin) to precipitate the free amino acid, which is then purified by recrystallization.
Crystallization
High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution.
Procedure:
-
Solvent Selection: this compound is dissolved in a suitable solvent or solvent mixture. Aqueous ethanol (B145695) is a commonly used solvent system.
-
Slow Evaporation: The saturated solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container at a constant temperature. Slow evaporation of the solvent over several days to weeks allows for the formation of well-ordered single crystals.
X-ray Diffraction Analysis
The determination of the crystal structure was carried out using single-crystal X-ray diffraction techniques.
Experimental Workflow for Crystal Structure Determination
Procedure:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. Data is collected at a controlled temperature, often at low temperatures (e.g., 293 K), using monochromatic X-radiation (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction patterns are collected as the crystal is rotated.
-
Data Reduction: The collected diffraction intensities are processed to correct for various experimental factors (e.g., Lorentz and polarization effects) and to obtain a set of unique structure factors.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located in a difference Fourier map and refined isotropically.
Crystal Structure Data
The crystal structure of this compound was determined by Valle and colleagues in 1988.[1] The compound crystallizes in the monoclinic space group P2₁/n.[1]
Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₇H₁₃NO₂ |
| Formula Weight | 143.19 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a | 10.118(2) Å |
| b | 10.796(2) Å |
| c | 7.301(1) Å |
| β | 108.68(2)° |
| Volume | 753.8(2) ų |
| Z | 4 |
| Calculated Density | 1.26 g/cm³ |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 293 K |
Selected Bond Lengths
| Bond | Length (Å) |
| C(1)-C(2) | 1.536(3) |
| C(1)-C(6) | 1.531(3) |
| C(1)-C(7) | 1.545(3) |
| C(1)-N | 1.492(2) |
| C(7)-O(1) | 1.261(3) |
| C(7)-O(2) | 1.247(3) |
Selected Bond Angles
| Angle | Degree (°) |
| C(2)-C(1)-C(6) | 109.1(2) |
| C(2)-C(1)-C(7) | 108.8(2) |
| C(6)-C(1)-C(7) | 111.0(2) |
| N-C(1)-C(2) | 109.0(2) |
| N-C(1)-C(6) | 109.8(2) |
| N-C(1)-C(7) | 109.1(2) |
| O(1)-C(7)-O(2) | 125.9(2) |
| O(1)-C(7)-C(1) | 117.1(2) |
| O(2)-C(7)-C(1) | 117.0(2) |
Molecular and Crystal Packing
In the crystalline state, this compound exists as a zwitterion, with a protonated amino group (-NH₃⁺) and a deprotonated carboxylate group (-COO⁻). The cyclohexane ring adopts a near-perfect chair conformation.[1] A notable feature of the molecular conformation is that the carboxyl group occupies an axial position, while the amino group is in an equatorial position.[1]
The crystal packing is dominated by a three-dimensional network of intermolecular hydrogen bonds. The ammonium group acts as a hydrogen bond donor, forming hydrogen bonds with the carboxylate oxygen atoms of neighboring molecules. This extensive hydrogen-bonding network contributes to the stability of the crystal lattice.
Conclusion
The crystal structure analysis of this compound provides fundamental insights into its solid-state conformation and intermolecular interactions. The molecule adopts a zwitterionic form with the cyclohexane ring in a chair conformation. The detailed crystallographic data presented in this guide are essential for researchers in medicinal chemistry and materials science, aiding in the design of novel molecules with tailored properties and predictable solid-state structures. The established experimental protocols for synthesis, crystallization, and X-ray diffraction serve as a valuable reference for further studies on related compounds.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Aminocyclohexanecarboxylic Acid
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-aminocyclohexanecarboxylic acid. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and analysis of small molecules. This document presents a summary of spectral data, detailed experimental protocols, and visualizations to aid in the interpretation of the NMR spectra.
¹H and ¹³C NMR Spectral Data
The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound. The data is presented for spectra acquired in deuterium (B1214612) oxide (D₂O), a common solvent for amino acids.
Table 1: ¹H NMR Spectral Data of this compound in D₂O
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2.23 | m | 2H | H-2, H-6 (axial) |
| 1.85 | m | 2H | H-2, H-6 (equatorial) |
| 1.65 | m | 4H | H-3, H-5 |
| 1.45 | m | 2H | H-4 |
Note: Due to the complexity of the overlapping signals in the aliphatic region, the multiplicities are designated as multiplets (m). The amino (-NH₂) and carboxylic acid (-COOH) protons are typically not observed in D₂O due to deuterium exchange.
Table 2: ¹³C NMR Spectral Data of this compound in D₂O
| Chemical Shift (δ) ppm | Assignment |
| 181.5 | C=O (Carboxylic Acid) |
| 60.5 | C-1 (Quaternary) |
| 35.0 | C-2, C-6 |
| 25.5 | C-4 |
| 22.0 | C-3, C-5 |
Experimental Protocols
This section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of deuterium oxide (D₂O, 99.9 atom % D).
-
pH Adjustment (Optional): If required for specific studies, the pD of the solution can be adjusted using small aliquots of DCl or NaOD in D₂O.
-
Internal Standard: Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
NMR Instrument Parameters
The following are typical instrument parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and experimental goals.
¹H NMR Spectroscopy:
-
Pulse Program: Standard 1D proton experiment (e.g., zg30 on Bruker instruments).
-
Temperature: 298 K (25 °C).
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-3 seconds.
-
Spectral Width: 12-16 ppm.
-
Solvent Suppression: If a residual HDO signal is problematic, a solvent suppression technique (e.g., presaturation) can be employed.
¹³C NMR Spectroscopy:
-
Pulse Program: Standard 1D carbon experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Temperature: 298 K (25 °C).
-
Number of Scans: 1024-4096 (or more, as ¹³C has a low natural abundance).
-
Relaxation Delay: 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 200-240 ppm.
Visualizations
The following diagrams, generated using the DOT language, illustrate the molecular structure and the relationships between the different nuclei of this compound.
Caption: Molecular structure of this compound.
Caption: NMR spectral assignments for this compound.
An In-depth Technical Guide to the Conformational Analysis of 1-Aminocyclohexanecarboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
1-Aminocyclohexanecarboxylic acid (Ac6c) is a conformationally constrained, cyclic α-amino acid that serves as a crucial building block in peptide and protein engineering. Its inherent structural rigidity, derived from the cyclohexane (B81311) ring, imparts predictable conformational preferences, making it a valuable tool for designing peptides with stable secondary structures, such as β-helices and γ-turns.[1][2] Unlike smaller cyclic amino acids, Ac6c possesses significant conformational flexibility in its ring and main chain, which allows it to adapt to and stabilize various protein motifs.[1][2][3] This guide provides a comprehensive overview of the conformational properties of Ac6c, detailing its structural analysis through crystallographic, spectroscopic, and computational methods. It includes quantitative data, detailed experimental protocols, and workflow visualizations to serve as a technical resource for researchers in drug development and biotechnology.
Core Conformational Characteristics
The conformational landscape of this compound is dominated by the geometry of its six-membered ring. The fundamental principles governing its structure are outlined below.
Cyclohexane Ring Pucker
The cyclohexane ring of Ac6c predominantly adopts a chair conformation , which is often slightly distorted.[4][5][6] This preference is due to the low structural strain of the cyclohexane ring, which minimizes torsional and steric strain.[1][2] This chair form is in dynamic equilibrium with a higher-energy boat conformation, though the chair is the overwhelmingly favored state.
Zwitterionic State and Hydrogen Bonding
In the solid state and in polar solvents, Ac6c exists as a zwitterion, with a protonated amino group (-NH3+) and a deprotonated carboxylate group (-COO-). This ionic character facilitates the formation of robust intermolecular hydrogen bonding networks. Crystal structures reveal extensive O—H⋯O and N—H⋯O interactions, which are critical in defining the molecular packing in the solid state.[5][6]
Comparative Flexibility
Computational studies indicate that the conformational flexibility of both the ring and the main chain of Ac6c is significantly higher than that of smaller 1-aminocycloalkane-1-carboxylic acids, such as the cyclopropane (B1198618) (Ac3c), cyclobutane (B1203170) (Ac4c), and cyclopentane (B165970) (Ac5c) analogues.[1][2][3] This increased pliability allows Ac6c to better adapt to the structural requirements of a target peptide or protein, enhancing the stability of the overall assembly.[1][2]
Quantitative Conformational Data
The precise geometry of this compound and its derivatives has been elucidated through various analytical techniques. The following tables summarize key quantitative data from crystallographic and spectroscopic studies.
Crystallographic Data
X-ray diffraction provides high-resolution data on the solid-state conformation. The following table details the crystallographic parameters for the hydrochloride salt of this compound.
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [4] |
| Space Group | P2₁ | [4] |
| Unit Cell Dimensions | a=9.36 Å, b=6.40 Å, c=7.40 Å | [4] |
| β Angle | 96.0° | [4] |
| Ring Conformation | Slightly distorted chair | [4] |
Table 1: Crystallographic data for this compound hydrochloride.
For N-protected derivatives of the related 1-aminocyclohexaneacetic acid, the cyclohexane ring also adopts a chair conformation, and the backbone torsion angles are restricted, as shown below.
| Derivative | Backbone Torsion Angles (φ, θ) | Reference |
| Valeroyl-β³,³-Ac₆c-OH | φ = 61.9°, θ = -57.2° | [6] |
| Fmoc-β³,³-Ac₆c-OH | φ = -56.7°, θ = 66.1° | [6] |
Table 2: Backbone torsion angles for N-protected derivatives of a related Ac6c analogue, demonstrating a restricted gauche conformation.
Spectroscopic Data
| Nucleus | Solvent | Reference |
| ¹H NMR | Data available | [7][8] |
| ¹³C NMR | Deuterium oxide/NaOD | [9] |
Table 3: Available NMR spectroscopic data for this compound.
Experimental and Computational Methodologies
A combination of experimental and computational methods is required for a thorough conformational analysis.
X-ray Crystallography Protocol
-
Synthesis and Crystallization: The target compound, such as this compound hydrochloride, is synthesized and purified. Single crystals suitable for diffraction are grown, typically by slow evaporation from a suitable solvent system.
-
Data Collection: A selected crystal is mounted on a goniometer and cooled under a stream of nitrogen. X-ray diffraction data are collected using a diffractometer.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson synthesis. The initial model is then refined three-dimensionally against the observed reflections to achieve a final, accurate molecular structure.[4]
NMR Spectroscopy Protocol
-
Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., D₂O for the parent compound, CDCl₃ for protected derivatives) in an NMR tube.
-
Spectral Acquisition: A suite of NMR experiments is performed, including 1D (¹H, ¹³C) and 2D experiments (e.g., COSY, HSQC, NOESY).[10]
-
Data Analysis:
-
Chemical Shifts: Analyze the chemical shifts to identify the different proton and carbon environments.
-
Coupling Constants (³J): Measure the coupling constants between vicinal protons. These values can be used in the Karplus equation to estimate dihedral angles.
-
Nuclear Overhauser Effect (NOE): Analyze NOESY spectra to identify protons that are close in space (< 5 Å), providing crucial distance restraints for building a 3D model of the solution conformation.[10]
-
Computational Chemistry Workflow
-
Model Construction: An initial 3D structure of the molecule is built. For peptide studies, an N-acetyl-N'-methylamide derivative is often used to model the peptide backbone.[3]
-
Conformational Search: The potential energy surface of the molecule is explored to locate low-energy conformers. This can be done by systematically rotating key torsion angles (e.g., creating a Ramachandran map).[3]
-
Geometry Optimization: The geometries of the identified low-energy conformers are optimized using quantum mechanical methods, such as Density Functional Theory (DFT) or ab initio calculations.[3]
-
Solvent Effects: The influence of a solvent (e.g., water, chloroform) on the conformational equilibrium is assessed using implicit solvent models, such as the self-consistent reaction-field (SCRF) model.[11]
Visualizations of Key Concepts and Workflows
Diagrams generated using Graphviz provide clear visual representations of the core concepts and processes involved in the conformational analysis of this compound.
Caption: Equilibrium between the two chair conformations of this compound.
Caption: Experimental workflow for the conformational analysis of Ac6c.
Caption: The equilibrium between the neutral and zwitterionic forms of the amino acid.
References
- 1. Application of 1-aminocyclohexane carboxylic acid to protein nanostructure computer design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Application of 1-aminocyclohexane carboxylic acid to protein nanostructure computer design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.ias.ac.in [repository.ias.ac.in]
- 5. Conformation and crystal structures of 1-aminocyclohexaneacetic acid (β3,3Ac6c) in N-protected derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1-Amino-1-cyclohexanecarboxylic acid(2756-85-6) 1H NMR spectrum [chemicalbook.com]
- 8. This compound | C7H13NO2 | CID 1366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Solubility Profile of 1-Aminocyclohexanecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 1-Aminocyclohexanecarboxylic acid in various solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility characteristics, alongside a detailed experimental protocol for determining equilibrium solubility via the shake-flask method and subsequent analysis by High-Performance Liquid Chromatography (HPLC). This guide is intended to be a valuable resource for researchers and professionals working with this compound in pharmaceutical development and other scientific applications.
Introduction
This compound (ACHC) is a cyclic, non-proteinogenic alpha-amino acid. Its constrained conformational structure makes it a valuable building block in the design of peptides and peptidomimetics with enhanced stability and specific biological activities. Understanding the solubility of ACHC in different solvent systems is crucial for its application in chemical synthesis, formulation development, and various biological assays. This guide summarizes the available solubility information and provides a robust methodology for its experimental determination.
Physicochemical Properties of this compound
-
Appearance: White to off-white crystalline solid or powder.[1]
-
Molecular Formula: C₇H₁₃NO₂
-
Molecular Weight: 143.18 g/mol
-
Melting Point: >300 °C[2]
-
pKa: pK₁: 2.65 (+1); pK₂: 10.03 (0) (at 25°C)[2]
Solubility Data
| Solvent | Solvent Type | Qualitative Solubility |
| Water | Polar Protic | Soluble, Moderate[1] |
| Ethanol | Polar Protic | Moderate[1] |
| Methanol | Polar Protic | Slightly Soluble[3] |
| Non-polar organic solvents | Non-polar | Limited solubility |
Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[4]
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, etc.)
-
Glass flasks or vials with airtight seals
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a flask containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.
-
Seal the flasks tightly to prevent solvent evaporation.
-
Place the flasks in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the flasks to stand undisturbed for a sufficient time to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant using a pipette.
-
To remove any remaining undissolved microparticles, either centrifuge the sample at a high speed or filter it through a syringe filter. This step is critical to avoid overestimation of the solubility.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze both the standard solutions and the filtered sample from the saturated solution using a validated HPLC method.
-
Construct a calibration curve by plotting the peak area (or height) from the HPLC chromatograms of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Analytical Method: HPLC for Quantification
High-Performance Liquid Chromatography is a suitable method for the quantification of this compound.
Suggested HPLC Parameters
-
Column: A C18 reversed-phase column is a common choice for the analysis of amino acids.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic modifier like acetonitrile (B52724) or methanol. The exact composition may need to be optimized.
-
Detection: UV detection at a low wavelength (e.g., around 210 nm) is often used for non-aromatic amino acids.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
Note: Method validation, including linearity, accuracy, precision, and specificity, should be performed to ensure reliable results.
Visualizations
Experimental Workflow for Solubility Determination
References
Synthesis of 1-Aminocyclohexanecarboxylic Acid from Cyclohexanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of the primary synthetic routes for producing 1-aminocyclohexanecarboxylic acid, a crucial cyclic α-amino acid analog, starting from the readily available precursor, cyclohexanone (B45756). The two principal methods detailed are the Strecker synthesis and the Bucherer-Bergs reaction. Both pathways offer robust methods for the creation of the target molecule, each with distinct intermediate steps and reaction conditions.
Overview of Synthetic Pathways
The synthesis of this compound from cyclohexanone is predominantly achieved through two classic named reactions. The Strecker synthesis proceeds via an α-aminonitrile intermediate, while the Bucherer-Bergs reaction utilizes a hydantoin (B18101) intermediate. Both pathways ultimately converge on the target amino acid through a final hydrolysis step.
Method 1: The Strecker Synthesis
The Strecker synthesis is a two-step method for producing α-amino acids.[1] The first step involves the reaction of a ketone with an ammonium (B1175870) salt and an alkali metal cyanide to form an α-aminonitrile.[2] The second step is the hydrolysis of the nitrile to yield the desired amino acid.[3] This method is widely applicable to various ketones and aldehydes.[2]
Experimental Protocol
The following protocol is adapted from the reliable Organic Syntheses procedure for the preparation of α-aminoisobutyric acid from acetone.[3]
Step 1: Synthesis of 1-Aminocyclohexanecarbonitrile (B112763)
-
In a suitable reaction vessel, prepare a solution of ammonium chloride in water. Cool the solution in an ice bath to 5-10°C.
-
With vigorous stirring, add cyclohexanone, followed by the dropwise addition of an aqueous solution of sodium cyanide, ensuring the temperature does not exceed 15°C.[3]
-
Continue stirring for one hour after the cyanide addition is complete, then allow the mixture to stand overnight.
-
The organic layer containing the aminonitrile is separated. The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ether).
-
The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude 1-aminocyclohexanecarbonitrile.
Step 2: Hydrolysis to this compound
-
The crude 1-aminocyclohexanecarbonitrile is treated with a strong acid, such as 48% hydrobromic acid or concentrated hydrochloric acid.[3]
-
The mixture is heated at reflux for several hours (typically 2-4 hours) to facilitate complete hydrolysis of the nitrile group to a carboxylic acid.
-
The acid is removed by distillation under reduced pressure.
-
The residue is dissolved in water and the solution is again concentrated under vacuum to remove residual acid.
-
The resulting crude amino acid hydrohalide salt is dissolved in an alcohol (e.g., methanol), and the free amino acid is precipitated by neutralization with a base like pyridine (B92270) or by adjustment of the pH to its isoelectric point.[3]
-
The precipitated this compound is collected by filtration, washed with cold alcohol, and dried.
Quantitative Data (Strecker Synthesis)
| Step | Reactants | Key Conditions | Product | Reported Yield (Analogous) | Reference |
| 1 | Cyclohexanone, NH₄Cl, NaCN | 5-15°C, Aqueous | 1-Aminocyclohexanecarbonitrile | - | [3] |
| 2 | 1-Aminocyclohexanecarbonitrile | Reflux with conc. HBr or HCl | This compound | 30-33% (Overall from Acetone) | [3] |
Method 2: The Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a multicomponent reaction that produces hydantoins from a carbonyl compound, ammonium carbonate, and an alkali cyanide.[4][5] These hydantoin intermediates can then be hydrolyzed under harsh conditions to yield the corresponding amino acid.[6] This method is particularly effective for ketones.[5]
Experimental Protocol
The following protocol is adapted from established procedures for the Bucherer-Bergs reaction with cyclic ketones and subsequent hydantoin hydrolysis.[6]
Step 1: Synthesis of Cyclohexanespiro-5'-hydantoin
-
In a pressure-rated reaction vessel, a solution of cyclohexanone, potassium cyanide, and ammonium carbonate is prepared in a 1:1 mixture of ethanol (B145695) and water.[6]
-
A typical molar ratio of ketone:KCN:(NH₄)₂CO₃ is 1:1.1:2.8.[6]
-
The mixture is heated with stirring to 50-55°C for an extended period, typically 5 to 10 hours.[6]
-
After the reaction period, the mixture is diluted with water and cooled to induce precipitation of the hydantoin product.
-
The crude cyclohexanespiro-5'-hydantoin is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Hydrolysis to this compound
-
The purified cyclohexanespiro-5'-hydantoin is mixed with a strong hydrolyzing agent, such as 70% sulfuric acid or an aqueous solution of barium hydroxide (B78521).[6]
-
The heterogeneous mixture is heated in an autoclave or a sealed vessel to a high temperature (e.g., 150°C with H₂SO₄ or 160°C with Ba(OH)₂) for 24 hours.[6]
-
After cooling, the reaction mixture is diluted with water. If sulfuric acid was used, the solution is carefully neutralized with a base (e.g., ammonium hydroxide) to precipitate the amino acid.
-
If barium hydroxide was used, the excess barium is precipitated as barium sulfate (B86663) by the addition of sulfuric acid or as barium carbonate with ammonium carbonate.
-
The precipitated amino acid is collected by filtration, washed, and can be further purified by recrystallization from aqueous acetic acid or an alcohol/water mixture.[6]
Quantitative Data (Bucherer-Bergs Reaction)
| Step | Reactants | Key Conditions | Product | Reported Yield (Analogous) | Reference |
| 1 | Cyclohexanone, KCN, (NH₄)₂CO₃ | 50-55°C, 5-10 h, EtOH/H₂O | Cyclohexanespiro-5'-hydantoin | High (Qualitative) | [6] |
| 2 | Cyclohexanespiro-5'-hydantoin | 150°C, 24 h, 70% H₂SO₄ | This compound | - | [6] |
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US2557920A - Method for production of amino acids - Google Patents [patents.google.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
The Cyclohexane Moiety in Amino Acid Architecture: A Technical Guide to Enhanced Peptide Therapeutics
For Immediate Release
This whitepaper provides an in-depth technical examination of the biological significance of incorporating a cyclohexane (B81311) ring into amino acid structures. Tailored for researchers, medicinal chemists, and drug development professionals, this document details how these non-proteinogenic amino acids serve as powerful tools in modern peptidomimetics to overcome the inherent limitations of natural peptide-based therapies. By introducing conformational rigidity and enhanced metabolic stability, cyclohexane-containing amino acids like L-cyclohexylalanine (Cha) and aminocyclohexanecarboxylic acid (ACHC) are pivotal in designing next-generation therapeutics with superior potency, selectivity, and pharmacokinetic profiles.
Executive Summary
Standard peptides often fail as drug candidates due to poor metabolic stability and lack of defined secondary structure in solution. The integration of synthetic amino acids containing a cyclohexane ring is a key strategy to address these challenges. The bulky, aliphatic nature of the cyclohexane group imparts two primary benefits:
-
Conformational Rigidity: The ring structure sterically hinders free rotation of the peptide backbone, locking it into a more defined and predictable conformation. This pre-organization can significantly enhance binding affinity and selectivity for specific biological targets, such as G-protein coupled receptors (GPCRs).
-
Increased Metabolic Stability: The non-natural structure and steric bulk of the cyclohexyl group provide a shield against proteolytic degradation, substantially increasing the in-vivo half-life of peptide drugs.
This guide will explore the physicochemical properties, biological impact, and experimental validation of these critical building blocks in peptide science.
Physicochemical Properties and Biological Significance
The substitution of a natural amino acid, such as phenylalanine, with its cyclohexyl counterpart, L-cyclohexylalanine (Cha), replaces an aromatic side chain with a saturated aliphatic one. This modification significantly increases the hydrophobicity of the residue, which can enhance interactions with hydrophobic pockets in target receptors and influence membrane permeability.
Furthermore, the cyclohexane ring in β-amino acids like trans-2-aminocyclohexanecarboxylic acid (trans-ACHC) has been shown to be a potent inducer of stable helical secondary structures, specifically the 14-helix, which is a novel foldamer structure not seen in natural proteins.[1][2] This ability to dictate secondary structure is a cornerstone of rational peptide design.
The core principle behind the utility of the cyclohexane ring is illustrated below:
Quantitative Impact on Peptide Activity and Stability
The incorporation of cyclohexane-containing amino acids has a quantifiable impact on the biological activity and stability of peptides. The following tables summarize key data from studies on apelin and somatostatin (B550006) analogues, where natural residues were replaced with L-cyclohexylalanine (Cha).
Receptor Binding Affinity
The substitution can maintain or enhance binding affinity, demonstrating that the cyclohexyl group can effectively mimic the interactions of the original side chain while adding beneficial properties.
| Peptide Analogue | Target Receptor | Assay Type | Key Substitution | Binding Affinity (Ki) | Reference |
| Somatostatin | SSTR2 | Radioligand Binding | Phe -> Cha | 0.0024 nM | [3] |
| Native Somatostatin | SSTR2 | Radioligand Binding | - | 0.0016 nM | [3] |
Table 1: Comparative receptor binding affinities for a cyclohexylalanine-containing somatostatin analogue versus the native peptide.
In Vitro Metabolic Stability
One of the most significant advantages is the dramatic increase in metabolic stability, as shown by the extended half-life in plasma.
| Peptide Analogue | Matrix | Key Substitution | Half-life (t½) in minutes | Fold Increase | Reference |
| Apelin-17 Analogue | Human Plasma | Phe -> Cha | 1020 | ~340x | [4] |
| Native Apelin-17 | Human Plasma | - | 3 | - | [4] |
Table 2: Comparative in vitro plasma stability of a cyclohexylalanine-containing apelin analogue versus the native peptide.
Experimental Protocols
The successful application of these amino acids relies on robust and reproducible experimental methodologies. Below are detailed protocols for the key stages of peptide development and characterization.
Protocol for Peptide Synthesis: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual incorporation of an Fmoc-protected cyclohexylalanine (Fmoc-L-Cha-OH) into a peptide sequence on a Rink Amide resin.[5][6]
-
Resin Swelling: Swell Rink Amide resin (e.g., 0.1 mmol scale) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a solid-phase synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine (B6355638) in DMF for 5 minutes, drain, and repeat for another 15 minutes to ensure complete removal of the Fmoc protecting group. Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).
-
Amino Acid Coupling:
-
In a separate vial, pre-activate Fmoc-L-Cha-OH (3-5 equivalents) with a coupling reagent like HBTU (3-5 eq.) and a base such as N,N-Diisopropylethylamine (DIPEA) (6-10 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor coupling completion with a Kaiser test.
-
-
Washing: After coupling, drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water) for 2-3 hours.[5]
-
Peptide Precipitation: Filter the cleavage solution and precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the pellet under vacuum.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol for In Vitro Plasma Stability Assay
This assay determines the half-life of a peptide in plasma, providing a measure of its susceptibility to proteolytic degradation.[3][4]
-
Preparation: Prepare stock solutions (1 mg/mL) of the test peptide (containing Cha) and a control peptide (native sequence) in an appropriate buffer.
-
Incubation: Pre-warm human plasma to 37°C. Add the peptide stock solution to the plasma to achieve a final concentration of 10 µM. Incubate at 37°C with gentle agitation.
-
Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from the incubation tube.
-
Reaction Quenching: Immediately stop enzymatic degradation by adding the aliquot to a protein precipitation agent (e.g., acetonitrile (B52724) with an internal standard). Vortex and centrifuge to pellet the plasma proteins.
-
Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of intact peptide remaining.
-
Data Analysis: Plot the percentage of remaining peptide against time and fit the data to a one-phase decay model to calculate the half-life (t½).[4]
Protocol for Radioligand Competition Binding Assay
This assay quantifies the binding affinity (Ki) of a peptide for its target receptor, typically a GPCR expressed on cell membranes.[3][7]
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor. Homogenize cells in a lysis buffer and pellet the membranes via centrifugation. Resuspend the membrane pellet in an assay buffer.
-
Assay Setup: In a 96-well plate, combine:
-
The cell membrane preparation.
-
A fixed concentration of a radiolabeled ligand (e.g., [³H]-NMS) known to bind the receptor.
-
Increasing concentrations of the unlabeled test peptide (the competitor).
-
-
Incubation: Incubate the plate for 60-90 minutes at a specified temperature (e.g., 30°C) to allow binding to reach equilibrium.[7]
-
Separation: Rapidly separate receptor-bound from free radioligand by vacuum filtration through a glass fiber filter. Wash the filters with ice-cold buffer to remove non-specific binding.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test peptide. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of peptide that inhibits 50% of radioligand binding). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[3]
Protocol for Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to analyze the secondary structure (e.g., α-helix, β-sheet content) of the peptide in solution.[8][9]
-
Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., phosphate (B84403) buffer) to a final concentration of 0.3-0.5 mg/mL.[9] The buffer must be free of components that absorb in the far-UV region.
-
Instrument Setup: Turn on the CD spectrometer and purge with nitrogen gas for at least 30 minutes.
-
Measurement:
-
Record a baseline spectrum of the buffer using a quartz cuvette (e.g., 1 mm path length).
-
Record the spectrum of the peptide sample under the same conditions, typically scanning from 260 nm to 180 nm.
-
-
Data Processing: Subtract the buffer baseline from the sample spectrum. Convert the raw data (ellipticity) to molar ellipticity [θ].
-
Analysis: Analyze the resulting spectrum. Characteristic minima at ~222 nm and ~208 nm are indicative of α-helical structure, while a minimum near 217 nm is characteristic of β-sheet content.
Visualized Workflows and Pathways
Graphviz diagrams provide a clear visual representation of the complex workflows and signaling pathways relevant to the study of these modified peptides.
Conclusion
The strategic incorporation of amino acids bearing a cyclohexane ring represents a validated and powerful approach in medicinal chemistry to engineer peptide-based drugs with enhanced therapeutic properties. The conformational constraint and steric shielding afforded by the cyclohexyl group directly translate to improved receptor affinity, selectivity, and a significantly longer biological half-life. The experimental protocols and quantitative data presented in this guide provide a framework for the rational design and evaluation of such modified peptides, paving the way for the development of more robust and effective treatments for a wide range of diseases.
References
- 1. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H [pubs.rsc.org]
- 2. bif.wisc.edu [bif.wisc.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
The Versatility of 1-Aminocyclohexanecarboxylic Acid in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Abstract: 1-Aminocyclohexanecarboxylic acid (AC6C), a cyclic non-proteinogenic amino acid, has emerged as a valuable building block in medicinal chemistry. Its inherent conformational rigidity and synthetic tractability make it a compelling scaffold for the design of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth review of the applications of AC6C in drug discovery, focusing on its role in the development of peptides and small molecule inhibitors. We present a comprehensive overview of its synthesis, incorporation into bioactive molecules, and impact on biological activity, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Introduction: The Strategic Advantage of Conformational Constraint
The precise three-dimensional arrangement of a molecule is paramount to its biological function. In drug design, constraining the conformational flexibility of a lead compound can pre-organize it into its bioactive conformation, leading to a lower entropic penalty upon binding to its target and, consequently, higher affinity and selectivity. This compound (AC6C), also known as homocycloleucine, provides an effective strategy to introduce such conformational rigidity.[1][2] Its cyclohexyl ring restricts the rotational freedom of the peptide backbone or small molecule scaffold into which it is incorporated, thereby influencing the overall molecular shape and biological activity.[3] This guide explores the multifaceted applications of AC6C in medicinal chemistry, from its fundamental synthesis to its incorporation in cutting-edge therapeutic candidates.
Synthesis of this compound and Its Derivatives
The synthesis of this compound is well-established, with several routes available to researchers. A common and efficient method involves the Strecker synthesis, starting from cyclohexanone (B45756).
Experimental Protocol: Strecker Synthesis of this compound [4]
-
Reaction Setup: In a 250 mL round-bottom flask, combine cyclohexanone (14.8 g, 150 mmol), ammonium (B1175870) chloride (NH4Cl, 8.3 g, 165 mmol), ammonia (B1221849) (20 mL, 270 mmol), absolute ethanol (B145695) (45 mL), and water (30 mL).
-
Initial Stirring: Stir the mixture at room temperature until a clear solution is obtained. Continue stirring for an additional 3 hours, during which the solution will turn light red.
-
Cyanide Addition: Add sodium cyanide (NaCN, 8.1 g, 165 mmol) to the flask and ensure the system is airtight.
-
Reaction Progression: Continue stirring at room temperature. The reaction mixture will change color from light red to reddish-brown, and a significant amount of white solid will precipitate.
-
Work-up:
-
Remove most of the ethanol and ammonia via distillation under reduced pressure.
-
Cool the mixture to room temperature and extract with dichloromethane (B109758) (3 x 30 mL).
-
Combine the organic layers, wash with water (2 x 10 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and evaporate the dichloromethane to yield the crude 1-aminocyclohexanenitrile.
-
-
Hydrolysis: Hydrolyze the resulting aminonitrile under acidic or basic conditions to yield this compound.
Derivatives of AC6C, such as those with protecting groups for peptide synthesis (e.g., Fmoc-AC6C-OH), are commercially available or can be synthesized using standard protection chemistries.[5]
Applications in Medicinal Chemistry
The unique structural properties of AC6C have been exploited in various therapeutic areas, primarily through its incorporation into peptides and as a scaffold for small molecule drug design.
Conformationally Constrained Peptides
The introduction of AC6C into peptide sequences is a powerful strategy to enhance their therapeutic potential. The cyclic nature of AC6C restricts the peptide backbone's flexibility, leading to improved metabolic stability, resistance to enzymatic degradation, and often, enhanced receptor binding affinity.[5][]
A notable application of AC6C is in the design of novel antimicrobial peptides. A synthetic AMP, Ac-GF(A6c)G(A6c)K(A6c)G(A6c)F(A6c)G(A6c)GK(A6c)KKKK-amide, has demonstrated significant in vitro activity against a range of drug-resistant bacteria.[7]
Table 1: In Vitro Inhibitory Activity of an AC6C-Containing Antimicrobial Peptide [7]
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μM) |
| Staphylococcus aureus | 10.9 - 43 |
| Acinetobacter baumannii | 10.9 - 43 |
| Klebsiella pneumoniae | 10.9 - 43 |
| Pseudomonas aeruginosa | 10.9 - 43 |
| Enterobacter aerogenes | 10.9 - 43 |
| Enterococcus faecium | 10.9 - 43 |
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of AC6C-Containing Peptides [2][8]
This protocol outlines the general steps for incorporating Fmoc-AC6C-OH into a peptide sequence using manual solid-phase peptide synthesis.
-
Resin Preparation: Swell the appropriate solid support (e.g., Rink amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain by treating with 20% piperidine (B6355638) in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-protected amino acid (including Fmoc-AC6C-OH) (3 equivalents) with a coupling reagent such as HBTU (3 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
-
Washing: After complete coupling, wash the resin extensively with DMF to remove excess reagents.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.
-
Final Deprotection and Cleavage: After the final amino acid has been coupled, remove the N-terminal Fmoc group. Cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).
Small Molecule Inhibitors
The rigid cyclohexyl scaffold of AC6C also serves as a valuable starting point for the design of small molecule inhibitors targeting various enzymes and receptors.
Derivatives of cyclohexanecarboxamide (B73365) have been synthesized and evaluated for their anticonvulsant properties. These studies have revealed promising candidates with potent activity in preclinical models of epilepsy.
A study on novel cyclohexanecarboxamide derivatives identified compound 6d as a particularly potent anticonvulsant.[9]
Table 2: Anticonvulsant Activity of Cyclohexanecarboxamide Derivative 6d [9]
| Compound | Test Model | ED₅₀ (mmol/kg) |
| 6d | Subcutaneous Pentylenetetrazole (scPTZ) | 0.04 |
| Phenobarbital (Reference) | Subcutaneous Pentylenetetrazole (scPTZ) | 0.068 |
| Ethosuximide (Reference) | Subcutaneous Pentylenetetrazole (scPTZ) | 1.03 |
Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice [10][11]
-
Animal Model: Use male albino mice weighing between 20-25 g.
-
Compound Administration: Administer the test compound or vehicle (e.g., 0.5% methylcellulose (B11928114) in water) intraperitoneally (i.p.) or orally (p.o.).
-
Time Interval: After a predetermined time interval (e.g., 30 minutes for i.p. administration), subject the animals to the electroshock.
-
Electroshock Application: Deliver a constant current stimulus (e.g., 50 mA, 60 Hz) for a short duration (e.g., 0.2 seconds) through corneal electrodes.
-
Endpoint: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.
-
Dose-Response: Determine the median effective dose (ED₅₀) by testing a range of doses and analyzing the data using probit analysis.
Logical Relationship of Anticonvulsant Drug Screening
Caption: The iterative process of anticonvulsant drug discovery and development.
Mechanism of Action and Signaling Pathways
While the precise mechanisms of action for many AC6C-containing compounds are still under investigation, a recurring theme is their interaction with neuronal signaling pathways, particularly those involving the N-methyl-D-aspartate (NMDA) receptor and glycine (B1666218) transporters.
Modulation of the NMDA Receptor
The NMDA receptor, a key player in synaptic plasticity and memory, is a ligand-gated ion channel that requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, for activation.[12][13] The glycine binding site on the NMDA receptor presents an attractive target for therapeutic intervention in various neurological and psychiatric disorders. Derivatives of cyclic amino acids have been explored as modulators of this site.
Inhibition of Glycine Transporters
Glycine transporters (GlyT1 and GlyT2) are responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its concentration and influencing both glycinergic inhibitory neurotransmission and NMDA receptor activity.[14][15] Inhibition of GlyT1, in particular, can elevate synaptic glycine levels, leading to enhanced NMDA receptor function. This mechanism is being investigated for the treatment of schizophrenia and other CNS disorders.[13][15]
Signaling Pathway: Glycine Modulation of the NMDA Receptor
Caption: Modulation of NMDA receptor signaling by glycine and GlyT1 inhibitors.
Future Perspectives
The application of this compound in medicinal chemistry continues to expand. Its ability to impart favorable conformational and physicochemical properties makes it a valuable tool for addressing challenging drug targets. Future research is likely to focus on:
-
Novel Peptide Therapeutics: The development of AC6C-containing peptides with enhanced stability and oral bioavailability for a wider range of diseases.
-
Targeted Small Molecules: The design of highly selective small molecule inhibitors based on the AC6C scaffold for targets such as kinases, proteases, and GPCRs.
-
Advanced Drug Delivery: The use of AC6C-containing structures in the development of targeted drug delivery systems and peptidomimetics.
References
- 1. Novel glycine transporter type-2 reuptake inhibitors. Part 1: alpha-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of 1-aminocyclopropanecarboxylic acid on N-methyl-D-aspartate-stimulated [3H]-noradrenaline release in rat hippocampal synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 7. Spectral and biological evaluation of a synthetic antimicrobial peptide derived from 1-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design and synthesis of novel cyclohexanecarboxamides with anticonvulsant effect by activating Nrf2-ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and anticonvulsant activity of enaminones. 2. Further structure-activity correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and structure-activity relationship on anticonvulsant aryl semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Glycine transporter type-1 and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Coupling 1-Aminocyclohexanecarboxylic Acid in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the effective coupling of the sterically hindered amino acid, 1-Aminocyclohexanecarboxylic acid (Ac6c), in Solid-Phase Peptide Synthesis (SPPS). Ac6c is a valuable building block in peptide design, known for inducing conformational constraints and enhancing metabolic stability. However, its α,α-disubstituted nature presents significant challenges to achieving efficient peptide bond formation. This document outlines recommended coupling protocols, compares the efficacy of various reagents, and offers troubleshooting strategies to ensure successful incorporation of Ac6c into peptide sequences.
The Challenge of Coupling this compound
The primary difficulty in coupling Ac6c arises from steric hindrance. The presence of the cyclohexane (B81311) ring at the α-carbon shields the carboxyl group, impeding the approach of the incoming N-terminal amine of the growing peptide chain. This steric bulk can lead to:
-
Slow reaction kinetics: The rate of peptide bond formation is significantly reduced.
-
Incomplete coupling: A substantial portion of the N-terminal amines on the resin may remain unreacted, leading to deletion sequences.
-
Low yields: The overall yield of the desired peptide is diminished.
To overcome these challenges, optimized protocols employing highly efficient coupling reagents, and in some cases, specialized techniques like double coupling or microwave-assisted synthesis, are required.
Comparison of Coupling Reagents for Sterically Hindered Amino Acids
The choice of coupling reagent is critical for the successful incorporation of Ac6c. The following table summarizes the general performance of common coupling reagents for sterically hindered amino acids. It is important to note that the presented data is a collation from various studies and represents the general efficacy for challenging couplings, not exclusively for Ac6c.
| Coupling Reagent | Class | Relative Coupling Efficiency for Hindered Residues | Risk of Racemization | Key Advantages | Key Disadvantages |
| HATU | Uronium Salt | Very High | Low | High reactivity, fast reaction times, effective for difficult sequences.[1] | Higher cost, potential for side reactions if not used correctly. |
| HBTU | Uronium Salt | High | Moderate | Good reactivity, widely used. | Less effective than HATU for the most challenging couplings. |
| COMU | Uronium Salt | Very High | Low | High reactivity, safer byproducts (Oxyma-based).[2] | Can be less stable in solution over time. |
| PyBOP | Phosphonium Salt | High | Low | Good for many standard and some hindered couplings, avoids guanidinylation side reactions. | Can be less effective than HATU for highly hindered residues. |
| DIC/HOBt | Carbodiimide | Moderate | Moderate | Low cost, simple to use. | Often inefficient for highly hindered couplings, can lead to DCU byproduct formation with DCC. |
| DIC/OxymaPure® | Carbodiimide | High | Low | Improved efficiency and lower racemization compared to DIC/HOBt.[2] |
Experimental Protocols
The following are detailed protocols for the coupling of Fmoc-1-Aminocyclohexanecarboxylic acid (Fmoc-Ac6c-OH) in SPPS.
3.1. Protocol 1: HATU-Mediated Coupling
This protocol is recommended for achieving high coupling efficiency with Ac6c.
-
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Ac6c-OH (4 equivalents relative to resin loading)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Ac6c-OH and HATU in DMF. Add DIPEA to the solution and allow the mixture to pre-activate for 1-5 minutes at room temperature. The solution may change color.
-
Coupling Reaction: Add the activated amino acid solution to the swollen resin. Agitate the reaction mixture at room temperature for 2-4 hours. For extremely difficult couplings, the reaction time can be extended, or the temperature may be increased to 40°C.
-
Monitoring: Perform a ninhydrin (B49086) (Kaiser) test to monitor the reaction progress. A negative result (yellow beads) indicates complete coupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
3.2. Protocol 2: DIC/HOBt-Mediated Coupling
This is a more cost-effective but generally less efficient method. It may require a double coupling strategy.
-
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Ac6c-OH (5 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (5 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (5 equivalents)
-
Anhydrous DMF
-
-
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.
-
Coupling Reaction:
-
In a separate vessel, dissolve Fmoc-Ac6c-OH and HOBt in a minimal amount of DMF.
-
Add the Fmoc-Ac6c-OH/HOBt solution to the swollen resin.
-
Add DIC to the resin suspension.
-
Agitate the mixture at room temperature for 4-6 hours.
-
-
Monitoring: Perform a ninhydrin test. If the test is positive (blue/purple beads), a second coupling is necessary.
-
Double Coupling (if necessary): Drain the reaction solution, wash the resin with DMF (3 times), and repeat the coupling procedure with fresh reagents.
-
Washing: Once a negative ninhydrin test is achieved, drain the final reaction solution and wash the resin thoroughly with DMF (5-7 times).
-
3.3. Protocol 3: Microwave-Assisted Coupling
Microwave energy can significantly accelerate the coupling of sterically hindered amino acids.
-
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Ac6c-OH (5 equivalents)
-
Coupling reagent (e.g., HATU, 4.9 equivalents)
-
DIPEA (10 equivalents)
-
Anhydrous DMF
-
-
Procedure:
-
Reagent Preparation: Prepare stock solutions of Fmoc-Ac6c-OH, HATU, and DIPEA in DMF.
-
Coupling Cycle:
-
Add the Fmoc-Ac6c-OH solution to the resin in a microwave-compatible reaction vessel.
-
Add the HATU solution.
-
Add the DIPEA solution.
-
-
Microwave Irradiation: Irradiate the reaction vessel with microwaves at a constant temperature (e.g., 75°C) for 5-15 minutes.
-
Monitoring and Washing: After the irradiation, perform a ninhydrin test. If the coupling is complete, wash the resin with DMF. If incomplete, a second microwave-assisted coupling can be performed.
-
Visualization of Experimental Workflows
The selection of an appropriate coupling protocol for a sterically hindered amino acid like Ac6c can be guided by a systematic workflow.
Caption: Workflow for selecting a coupling protocol for sterically hindered amino acids.
The general cycle of SPPS involves deprotection, washing, coupling, and further washing before proceeding to the next amino acid.
Caption: A single cycle of amino acid addition in Fmoc-SPPS.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Ninhydrin Test) | - Insufficient reaction time or temperature.- Low reactivity of the coupling reagent.- Steric hindrance from the growing peptide chain. | - Extend the coupling time or increase the temperature (e.g., to 40-50°C).- Switch to a more powerful coupling reagent (e.g., from DIC/HOBt to HATU or COMU).- Perform a double coupling with fresh reagents. |
| Peptide Aggregation | The growing peptide chain is folding on the resin, blocking the N-terminal amine. | - Use a "difficult sequence" solvent mixture (e.g., DMF/NMP).- Incorporate chaotropic salts like LiCl into the solvent.- Consider microwave-assisted synthesis to disrupt aggregates. |
| Racemization | Over-activation of the amino acid, especially with prolonged pre-activation times or strong bases. | - Minimize pre-activation time.- Use a coupling reagent known for low racemization (e.g., COMU, DIC/OxymaPure®).- Use a weaker base if compatible with the coupling reagent. |
Conclusion
The successful incorporation of this compound in SPPS is achievable with careful selection of coupling reagents and optimization of reaction conditions. For routine and challenging couplings of Ac6c, high-efficiency uronium salt reagents such as HATU and COMU are highly recommended. In cases of extreme difficulty, microwave-assisted synthesis can provide a significant advantage. By following the detailed protocols and troubleshooting guidelines provided, researchers can effectively synthesize Ac6c-containing peptides for their drug discovery and development endeavors.
References
Inducing Beta-Turn Structures in Peptidomimetics using 1-Aminocyclohexanecarboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 1-Aminocyclohexanecarboxylic acid (Ac6c) for the induction and stabilization of beta-turn conformations in peptides. The inclusion of this conformationally constrained amino acid offers a powerful tool in peptidomimetic design and drug discovery by enhancing structural stability and biological activity.[1][] This document outlines the synthetic protocols, biophysical characterization methods, and key data associated with Ac6c-containing peptides.
Introduction to this compound (Ac6c)
This compound (Ac6c) is a cyclic, non-proteinogenic α-amino acid. Its rigid cyclohexane (B81311) side chain sterically restricts the phi (φ) and psi (ψ) backbone dihedral angles of the peptide chain, predisposing the local conformation to adopt a beta-turn structure.[3] Beta-turns are crucial secondary structural motifs found in many biologically active peptides and proteins, often playing a critical role in molecular recognition and signaling pathways. By incorporating Ac6c into a peptide sequence, researchers can enforce a folded, beta-turn-like structure, which can lead to increased metabolic stability, enhanced receptor binding affinity, and improved pharmacokinetic profiles.[4][5]
Key Applications in Research and Drug Development
The ability of Ac6c to stabilize beta-turns makes it a valuable building block in various research and development areas:
-
Peptidomimetics: Designing synthetic peptides that mimic the structure and function of natural peptides but with improved drug-like properties.[5][6]
-
Drug Design: Developing novel therapeutic agents with enhanced stability and target specificity.[4][7][8] The constrained conformation can lead to higher affinity and selectivity for biological targets such as enzymes and receptors.[9][10]
-
Nanostructure Design: Stabilizing highly regular β-helical motifs in synthetic nanoconstructs.[1]
-
Antimicrobial Peptides: Synthesizing novel antimicrobial peptides with defined structures that can effectively interact with and disrupt microbial membranes.[11][12]
Experimental Protocols
Synthesis of Ac6c-Containing Peptides
The synthesis of peptides incorporating Ac6c can be achieved using standard solid-phase peptide synthesis (SPPS) or solution-phase methods.[13][14][15] The most common approach utilizes the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy on a solid support.[4][16]
Protocol: Solid-Phase Peptide Synthesis (SPPS) of an Ac6c-Containing Peptide
This protocol outlines the manual synthesis of a generic tripeptide (e.g., X-Ac6c-Y) on a rink amide resin.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-Ac6c-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
Piperidine (B6355638) solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
-
Shaking vessel
-
Filtration apparatus
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and shake for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (First Amino Acid - Y):
-
In a separate vial, dissolve Fmoc-Y-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 2 hours at room temperature.
-
Perform a Kaiser test to check for complete coupling. If the test is positive (blue), repeat the coupling.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Fmoc Deprotection: Repeat step 2.
-
Amino Acid Coupling (Ac6c):
-
Couple Fmoc-Ac6c-OH using the same procedure as in step 3.
-
-
Fmoc Deprotection: Repeat step 2.
-
Amino Acid Coupling (Second Amino Acid - X):
-
Couple Fmoc-X-OH using the same procedure as in step 3.
-
-
Final Fmoc Deprotection: Repeat step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the TFA cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.
// Nodes start [label="Start:\nFmoc-Rink Amide Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; swell [label="1. Resin Swelling\n(DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; deprotect1 [label="2. Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; couple1 [label="3. Couple Fmoc-Y-OH\n(DIC, Oxyma)", fillcolor="#34A853", fontcolor="#FFFFFF"]; deprotect2 [label="4. Fmoc Deprotection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; couple2 [label="5. Couple Fmoc-Ac6c-OH", fillcolor="#FBBC05", fontcolor="#202124"]; deprotect3 [label="6. Fmoc Deprotection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; couple3 [label="7. Couple Fmoc-X-OH", fillcolor="#34A853", fontcolor="#FFFFFF"]; deprotect4 [label="8. Final Fmoc Deprotection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cleave [label="9. Cleavage from Resin\n(TFA Cocktail)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; purify [label="10. RP-HPLC Purification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; characterize [label="11. Characterization\n(MS, HPLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End:\nPurified Peptide", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges start -> swell; swell -> deprotect1; deprotect1 -> couple1; couple1 -> deprotect2; deprotect2 -> couple2; couple2 -> deprotect3; deprotect3 -> couple3; couple3 -> deprotect4; deprotect4 -> cleave; cleave -> purify; purify -> characterize; characterize -> end; } caption: "Solid-Phase Peptide Synthesis (SPPS) Workflow for Ac6c-Peptides"
Biophysical Characterization
To confirm the presence and geometry of the induced beta-turn, several biophysical techniques are employed.
NMR is a powerful technique for determining the three-dimensional structure of peptides in solution.[17][18] Key experiments include 1D ¹H NMR, 2D TOCSY, and 2D NOESY.
Protocol: NMR Structural Analysis
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or H₂O/D₂O 9:1) to a concentration of 1-5 mM.
-
Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum to assess sample purity and general features.
-
Record a 2D TOCSY spectrum to identify spin systems of individual amino acid residues.
-
Record a 2D NOESY spectrum (with a mixing time of 200-400 ms) to identify through-space correlations between protons that are close in space (< 5 Å).
-
-
Data Analysis:
-
Resonance Assignment: Assign all proton resonances using the TOCSY and NOESY spectra.
-
Structural Restraints: Identify key NOE cross-peaks that are characteristic of a beta-turn, such as the cross-peak between the NH proton of residue i+2 and the NH proton of residue i+1, and the CαH of residue i+1 and the NH of residue i+2.
-
Structure Calculation: Use the NOE-derived distance restraints and dihedral angle restraints (from coupling constants) to calculate a family of 3D structures using software like CYANA or XPLOR-NIH.
-
CD spectroscopy is used to analyze the secondary structure of peptides in solution.[19][20] The shape of the CD spectrum provides a qualitative assessment of the peptide's conformation.
Protocol: CD Spectroscopic Analysis
-
Sample Preparation: Prepare a solution of the peptide in a suitable solvent (e.g., methanol, trifluoroethanol, or aqueous buffer) at a concentration of approximately 0.1-0.2 mg/mL. The solvent should not have significant absorbance in the far-UV region.
-
Data Acquisition:
-
Use a quartz cuvette with a path length of 0.1 cm.
-
Record the CD spectrum from 190 to 260 nm at room temperature.
-
Acquire a baseline spectrum of the solvent and subtract it from the peptide spectrum.
-
-
Data Analysis:
-
Convert the raw data (ellipticity) to mean residue ellipticity [θ].
-
A characteristic beta-turn spectrum often shows a weak positive band around 220-230 nm, a strong negative band around 200-205 nm, and a positive band below 190 nm. However, the exact spectrum can vary depending on the type of beta-turn and the surrounding sequence.[21]
-
X-ray crystallography provides high-resolution structural information of the peptide in the solid state.[22][23]
Protocol: X-ray Crystallographic Analysis
-
Crystallization:
-
Screen for crystallization conditions using commercially available kits and vapor diffusion methods (hanging or sitting drop).[23] Peptide concentrations are typically in the range of 5-20 mg/mL.
-
Optimize the initial hit conditions (e.g., precipitant concentration, pH, temperature) to obtain diffraction-quality crystals.
-
-
Data Collection:
-
Mount a single crystal and collect X-ray diffraction data using a diffractometer.
-
-
Structure Determination:
-
Process the diffraction data.
-
Solve the phase problem using direct methods or molecular replacement.
-
Build and refine the atomic model of the peptide.
-
-
Data Analysis:
-
Analyze the final structure to determine the precise backbone dihedral angles (φ, ψ) and hydrogen bonding patterns that define the beta-turn.
-
Data Presentation
The incorporation of Ac6c significantly influences the conformational properties of peptides. The following tables summarize typical quantitative data obtained from structural studies of Ac6c-containing peptides.
Table 1: Representative Dihedral Angles (φ, ψ) for Ac6c-Induced Beta-Turns
| Residue Position | Dihedral Angle | Typical Value (°) | Method of Determination |
| i+1 (e.g., Pro) | φ | -60 to -80 | NMR, X-ray |
| ψ | 120 to 150 | NMR, X-ray | |
| i+2 (Ac6c) | φ | ±50 to ±70 | NMR, X-ray |
| ψ | ±20 to ±50 | NMR, X-ray |
Note: These values are typical for a type II' beta-turn, which is commonly induced by an Ac6c residue at the i+2 position. The exact values can vary based on the peptide sequence and environment.
Table 2: Characteristic NMR and CD Spectral Data for Ac6c Peptides
| Technique | Parameter | Observation |
| NMR | NOE (NHi+2 - NHi+1) | Strong to medium intensity |
| NOE (CαHi+1 - NHi+2) | Strong intensity | |
| Temperature Coefficient of NH protons | Small values (< -3 ppb/K) for H-bonded protons | |
| CD | Wavelength (nm) | Mean Residue Ellipticity ([θ] deg·cm²·dmol⁻¹) |
| ~225 | Weakly positive | |
| ~202 | Strongly negative |
Mechanism of Beta-Turn Induction
The cyclohexyl ring of Ac6c sterically hinders the rotation around the N-Cα and Cα-C bonds, forcing the peptide backbone into a folded conformation. This pre-organization significantly lowers the entropic penalty of folding into a beta-turn structure.
// Nodes peptide [label="Linear Peptide Chain", fillcolor="#F1F3F4", fontcolor="#202124"]; incorporate [label="Incorporate Ac6c", fillcolor="#4285F4", fontcolor="#FFFFFF"]; steric [label="Steric Hindrance\nfrom Cyclohexyl Ring", fillcolor="#FBBC05", fontcolor="#202124"]; restrict [label="Restricted φ, ψ\nDihedral Angles", fillcolor="#EA4335", fontcolor="#FFFFFF"]; preorganize [label="Backbone\nPre-organization", fillcolor="#34A853", fontcolor="#FFFFFF"]; hbond [label="Intramolecular\nH-Bond Formation\n(i to i+3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; betaturn [label="Stable Beta-Turn\nStructure", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges peptide -> incorporate; incorporate -> steric; steric -> restrict; restrict -> preorganize; preorganize -> hbond; hbond -> betaturn; } caption: "Mechanism of Ac6c-Induced Beta-Turn Formation"
Conclusion
This compound is a powerful and versatile tool for inducing and stabilizing beta-turn structures in peptides. The protocols and data presented in these application notes provide a framework for the rational design, synthesis, and characterization of Ac6c-containing peptidomimetics. By enforcing a specific, biologically relevant conformation, the incorporation of Ac6c can significantly enhance the therapeutic potential of peptide-based drug candidates.
References
- 1. Application of 1-aminocyclohexane carboxylic acid to protein nanostructure computer design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of peptide backbone conformation on biological activity of chemotactic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. mdpi.com [mdpi.com]
- 7. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fragment-Based Drug Design of Selective HDAC6 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HDAC6 as privileged target in drug discovery: A perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Computer Aided Drug Design and its Application to the Development of Potential Drugs for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spectral and biological evaluation of a synthetic antimicrobial peptide derived from 1-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Screening and characterization of surface-tethered cationic peptides for antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. rsc.org [rsc.org]
- 17. chem.uzh.ch [chem.uzh.ch]
- 18. repository.ias.ac.in [repository.ias.ac.in]
- 19. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Strategy for improving circular dichroism spectra deconvolution accuracy for macrocyclic peptides in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Circular dichroism spectrum of peptides in the poly(Pro)II conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 23. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Stabilizing Peptide Secondary Structures with 1-Aminocyclohexanecarboxylic Acid
References
- 1. biorxiv.org [biorxiv.org]
- 2. Frontiers | In Silico Approaches Applied to the Study of Peptide Analogs of Ile-Pro-Ile in Relation to Their Dipeptidyl Peptidase IV Inhibitory Properties [frontiersin.org]
- 3. Rational Design of α-Helical Antimicrobial Peptides with Enhanced Activities and Specificity/Therapeutic Index - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. INCREASING PROTEIN STABILITY BY IMPROVING BETA-TURNS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Secondary Structure and Backbone Conformation | SWISS-MODEL [swissmodel.expasy.org]
- 7. mdpi.com [mdpi.com]
- 8. mesalabs.com [mesalabs.com]
- 9. moodle2.units.it [moodle2.units.it]
Application of 1-Aminocyclohexanecarboxylic Acid in Constrained Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Aminocyclohexanecarboxylic acid (Ac6c) is a cyclic, non-proteinogenic amino acid that serves as a crucial building block in the design of constrained peptides. Its incorporation into peptide sequences imparts significant conformational rigidity, influencing secondary structure and leading to enhanced biological activity, metabolic stability, and bioavailability. This document provides detailed application notes on the use of Ac6c in peptide-based drug design and comprehensive protocols for the synthesis and structural analysis of Ac6c-containing peptides.
The primary advantage of utilizing Ac6c lies in its ability to induce well-defined secondary structures, such as β-turns and γ-turns.[1] This conformational pre-organization can lead to a higher affinity and selectivity for biological targets by reducing the entropic penalty upon binding.[2] Consequently, Ac6c has been successfully incorporated into a variety of bioactive peptides, including chemotactic agents and antimicrobial peptides, to improve their therapeutic potential.[3][4]
Application Notes
Enhancing Biological Activity through Conformational Constraint
The incorporation of Ac6c into peptide backbones can dramatically enhance biological activity. The rigid cyclohexane (B81311) ring restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, promoting the formation of specific secondary structures.[5] This is particularly valuable in mimicking the bioactive conformation of a native peptide ligand, leading to improved receptor binding and signal transduction.
A notable example is the synthetic chemotactic peptide analog, For-Met-Ac6c-Phe-OMe. In this analog, Ac6c replaces a leucine (B10760876) residue. This substitution leads to a significant increase in potency. The Ac6c residue helps to stabilize a β-turn conformation, which is recognized by the neutrophil receptor, resulting in a 78-fold increase in activity compared to the parent peptide.[3]
Improving Metabolic Stability and Pharmacokinetic Properties
A major challenge in the development of peptide-based therapeutics is their susceptibility to proteolytic degradation. The unnatural structure of Ac6c can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in biological systems.[2] This enhanced stability, combined with improved conformational rigidity, can lead to better oral bioavailability and overall pharmacokinetic profiles. The use of non-natural amino acids like Ac6c is a key strategy in the design of peptidomimetics with drug-like properties.[6]
Applications in Antimicrobial Peptide Development
Ac6c has been incorporated into synthetic antimicrobial peptides (AMPs) to enhance their efficacy against drug-resistant bacteria. The constrained structure can optimize the amphipathic nature of the AMP, which is crucial for its interaction with and disruption of bacterial membranes. A synthetic AMP, Ac-GF(Ac6c)G(Ac6c)K(Ac6c)G(Ac6c)F(Ac6c)G(Ac6c)GK(Ac6c)KKKK-amide, has demonstrated in vitro inhibitory activity against a range of drug-resistant bacterial strains.[4]
Quantitative Data Presentation
The following table summarizes the biological activity of an Ac6c-containing chemotactic peptide compared to its parent peptide.
| Peptide Sequence | Target | Assay | Activity (EC50) | Fold Change vs. Parent | Reference |
| For-Met-Leu-Phe-OH | Neutrophil Receptor | Lysozyme Release | ~7.8 x 10⁻⁹ M | 1 | [3] |
| For-Met-Ac6c-Phe-OMe | Neutrophil Receptor | Lysozyme Release | ~1 x 10⁻¹⁰ M | 78x more active | [3] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Ac6c-Containing Peptides
This protocol outlines the manual synthesis of a peptide containing Ac6c using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Fmoc-1-aminocyclohexanecarboxylic acid (Fmoc-Ac6c-OH)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Washing solvent: Methanol (MeOH)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling (Standard Amino Acids):
-
Dissolve the Fmoc-amino acid (4 eq.) and HBTU (3.9 eq.) in DMF.
-
Add DIPEA (8 eq.) to the amino acid solution.
-
Immediately add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the reaction completion using a Kaiser test.
-
Wash the resin as in step 2.
-
-
Ac6c Coupling:
-
Due to the steric hindrance of Ac6c, a longer coupling time or a double coupling may be necessary.
-
Follow the same procedure as in step 3, but extend the coupling time to 4-6 hours or repeat the coupling step.
-
-
Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform one last Fmoc deprotection (Step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours.
-
Filter the solution and precipitate the crude peptide in cold diethyl ether.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Structural Analysis of Ac6c-Containing Peptides
Sample Preparation:
-
Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d6, CD3OH, or H2O/D2O mixture) to a concentration of 1-5 mM.
Data Acquisition:
-
Acquire a series of 1D and 2D NMR spectra (e.g., ¹H, COSY, TOCSY, NOESY/ROESY) on a high-field NMR spectrometer.
-
For Ac6c-containing peptides, ROESY experiments are often more informative than NOESY for medium-sized peptides due to the molecular tumbling regime.
Data Analysis:
-
Assign the proton resonances using COSY and TOCSY spectra. The cyclohexane protons of Ac6c will appear as a complex multiplet in the aliphatic region.
-
Use NOESY/ROESY spectra to identify through-space proximities between protons. Key NOEs/ROEs involving the backbone protons of Ac6c and adjacent residues can confirm the presence of β- or γ-turns.[3]
-
Measure ³J(HN,Hα) coupling constants to obtain information about the φ dihedral angle.
Crystallization:
-
Screen for crystallization conditions using commercially available kits and the hanging-drop or sitting-drop vapor diffusion method.
-
Peptide concentration, precipitant type and concentration, pH, and temperature are critical parameters to optimize.
-
Due to the conformational rigidity imparted by Ac6c, these peptides may crystallize more readily than their flexible counterparts.
Data Collection and Structure Determination:
-
Mount a suitable crystal and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure using standard crystallographic software.
-
The resulting electron density map will reveal the precise conformation of the peptide backbone and the side chains, including the chair conformation of the Ac6c cyclohexane ring.[5]
Visualizations
References
- 1. Formyl peptide receptor 1 and 2 dual agonist inhibits human neutrophil chemotaxis by the induction of chemoattractant receptor cross-desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rational Designed Hybrid Peptides Show up to a 6-Fold Increase in Antimicrobial Activity and Demonstrate Different Ultrastructural Changes as the Parental Peptides Measured by BioSAXS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of inflammation by members of the formyl-peptide receptor family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 5. Frontiers | The Contribution of Chemoattractant GPCRs, Formylpeptide Receptors, to Inflammation and Cancer [frontiersin.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Design and Evaluation of Vasopressin V2 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The vasopressin V2 receptor (V2R), a Gs protein-coupled receptor, is a key regulator of water homeostasis in the body. Activation of the V2R in the renal collecting ducts initiates a signaling cascade that leads to the translocation of aquaporin-2 water channels to the apical membrane, increasing water reabsorption. Consequently, V2R agonists are valuable therapeutic agents for treating conditions such as central diabetes insipidus and nocturnal enuresis. The design of novel V2R agonists, particularly non-peptide small molecules, is an active area of research aimed at improving oral bioavailability and selectivity.
This document provides detailed application notes and protocols relevant to the design and evaluation of V2R agonists, with a specific focus on the incorporation of the constrained amino acid, 1-aminocyclohexanecarboxylic acid. While this specific scaffold has been investigated, it is important to note that published data indicates a lack of agonist activity for analogues containing this moiety. Therefore, this document will also explore alternative successful design strategies and provide comprehensive protocols for the characterization of V2R agonists.
Design Strategy: The Role of this compound
The incorporation of conformationally constrained amino acids is a common strategy in peptide and peptidomimetic drug design to enhance stability, receptor affinity, and selectivity. In the context of vasopressin analogues, this compound has been explored as a rigid scaffold.
A study investigating the replacement of amino acid residues at positions 2 and 3 of arginine vasopressin (AVP) and its analogues with sterically constrained non-proteinogenic amino acids, including cis-4-aminocyclohexanecarboxylic acid (ach) and its trans-isomer (Ach), was conducted. However, the resulting peptide analogues were found to be inactive in bioassays for antidiuretic (V2 receptor-mediated) activity.[1]
Quantitative Data Summary
As the synthesized analogues containing 4-aminocyclohexanecarboxylic acid were reported to be inactive, no quantitative data such as binding affinities (Ki) or functional potencies (EC50) for V2R agonism are available in the literature.[1]
| Compound/Analogue | V2 Receptor Binding Affinity (Ki) | V2 Receptor Functional Potency (EC50) | Reference |
| AVP analogues with cis-4-aminocyclohexanecarboxylic acid | Inactive | Inactive | [1] |
| AVP analogues with trans-4-aminocyclohexanecarboxylic acid | Inactive | Inactive | [1] |
Alternative Design Strategy: Non-Peptide V2 Receptor Agonists
Given the lack of success with this compound-containing peptides, researchers have explored other scaffolds. A notable success has been the development of non-peptide V2 receptor agonists based on a 1-(4-aminobenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine template.[2] These compounds have demonstrated potent agonist activity and provide a promising avenue for the development of orally bioavailable V2R agonists.
Key Structural Features for Benzazepine-Based V2R Agonists:
-
Benzazepine core: Provides a rigid scaffold for the presentation of key pharmacophoric features.
-
4-Aminobenzoyl moiety: Crucial for agonist activity.
-
Substitutions on the benzoyl ring and benzazepine nitrogen: Can be optimized to enhance potency and selectivity.
Signaling Pathways and Experimental Workflows
Vasopressin V2 Receptor Signaling Pathway
Upon agonist binding, the V2 receptor undergoes a conformational change, leading to the activation of the Gs alpha subunit of the associated heterotrimeric G protein. This initiates a signaling cascade that results in the production of cyclic AMP (cAMP) and subsequent physiological effects.
Caption: Vasopressin V2 Receptor Signaling Pathway.
Experimental Workflow for V2R Agonist Evaluation
The evaluation of a potential V2R agonist involves a series of in vitro and in vivo experiments to determine its binding affinity, functional activity, selectivity, and physiological effect.
Caption: Experimental Workflow for V2R Agonist Evaluation.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Vasopressin V2 Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the V2 receptor.
Materials:
-
Cell membranes expressing the human V2 receptor (e.g., from CHO or HEK293 cells)
-
Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP)
-
Test compounds
-
Non-specific binding control: Unlabeled Arginine Vasopressin (AVP)
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
Wash buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 (ice-cold)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail
-
Scintillation counter
-
Plate shaker
-
Filtration manifold
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-AVP, and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of unlabeled AVP (at a high concentration, e.g., 1 µM), 50 µL of [³H]-AVP, and 100 µL of membrane suspension.
-
Test Compound: 50 µL of test compound dilution, 50 µL of [³H]-AVP, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a filtration manifold. Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Accumulation Functional Assay
Objective: To determine the functional potency (EC50) and efficacy (Emax) of a test compound as a V2 receptor agonist.
Materials:
-
Cells expressing the human V2 receptor (e.g., CHO or HEK293 cells)
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX)
-
Test compounds
-
Reference agonist (e.g., Arginine Vasopressin)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
96-well or 384-well white opaque microplates
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Seeding: Seed the V2R-expressing cells into a 96-well or 384-well plate at an appropriate density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound and reference agonist in stimulation buffer.
-
Cell Stimulation:
-
Remove the culture medium from the cells.
-
Add 50 µL of stimulation buffer and incubate for 30 minutes at 37°C.
-
Add 50 µL of the test compound or reference agonist dilutions to the respective wells.
-
Incubate for 30 minutes at 37°C.
-
-
Cell Lysis (if required by the kit): Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Detection: Perform the cAMP detection assay following the manufacturer's protocol.
-
Data Analysis:
-
Generate a standard curve if required by the kit.
-
Plot the cAMP concentration or assay signal against the logarithm of the agonist concentration.
-
Determine the EC50 value (concentration of agonist that produces 50% of the maximal response) and Emax (maximal response) using non-linear regression analysis (sigmoidal dose-response curve).
-
Protocol 3: In Vivo Antidiuretic Assay in Rats
Objective: To evaluate the antidiuretic effect of a V2 receptor agonist in an animal model.
Materials:
-
Male Brattleboro rats (a strain with hereditary central diabetes insipidus) or normally hydrated Sprague-Dawley rats.
-
Test compound formulated in a suitable vehicle.
-
Vehicle control.
-
Metabolic cages for urine collection.
-
Osmometer.
-
Balances for measuring urine volume.
Procedure:
-
Acclimatization: House the rats individually in metabolic cages for at least 24 hours before the experiment to acclimatize them to the environment. Provide free access to food and water.
-
Baseline Measurement: Collect urine for a 24-hour period to establish baseline urine volume and osmolality for each rat.
-
Compound Administration: Administer the test compound or vehicle to the rats via the desired route (e.g., oral gavage, subcutaneous injection).
-
Urine Collection: Collect urine at predetermined time intervals (e.g., every 2 hours for the first 8 hours, then a final collection at 24 hours).
-
Measurements: For each urine sample, measure the volume and osmolality.
-
Data Analysis:
-
Calculate the change in urine volume and urine osmolality from baseline for each treatment group.
-
Compare the effects of the test compound to the vehicle control group using appropriate statistical analysis (e.g., ANOVA).
-
A significant decrease in urine volume and an increase in urine osmolality indicate an antidiuretic effect.
-
Conclusion
The design of selective and potent vasopressin V2 receptor agonists is a critical endeavor for the development of improved therapies for water balance disorders. While the incorporation of this compound into vasopressin analogues has not yielded active agonists, the exploration of other chemical scaffolds, such as the benzazepines, has proven successful. The detailed protocols provided herein for in vitro and in vivo characterization are essential tools for any research program aimed at the discovery and development of novel V2 receptor agonists. Careful application of these methods will enable the robust evaluation of new chemical entities and facilitate the identification of promising clinical candidates.
References
- 1. Influence of conformationally constrained amino acids replacing positions 2 and 3 of arginine vasopressin (AVP) and its analogues on their pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel design of nonpeptide AVP V(2) receptor agonists: structural requirements for an agonist having 1-(4-aminobenzoyl)-2,3,4, 5-tetrahydro-1H-1-benzazepine as a template - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Antimicrobial Peptides Containing 1-Aminocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the development of novel antimicrobial agents. Antimicrobial peptides (AMPs) have emerged as a promising class of therapeutics due to their broad-spectrum activity and unique mechanisms of action that are less prone to the development of resistance. The incorporation of non-proteinogenic amino acids, such as 1-Aminocyclohexanecarboxylic acid (Ac6c), into AMP sequences can enhance their therapeutic potential by increasing proteolytic stability, constraining peptide conformation, and improving antimicrobial efficacy.
This document provides detailed application notes and experimental protocols for the synthesis, purification, and antimicrobial evaluation of AMPs containing Ac6c.
Data Presentation
The incorporation of this compound (Ac6c) into antimicrobial peptides has been shown to yield compounds with potent activity against a range of pathogenic bacteria, including multidrug-resistant strains. Below is a summary of quantitative data for a representative Ac6c-containing AMP.
Table 1: Antimicrobial Activity of Ac-GF(Ac6c)G(Ac6c)K(Ac6c)G(Ac6c)F(Ac6c)G(Ac6c)GK(Ac6c)KKKK-amide [1]
| Target Microorganism | Strain Type | Minimum Inhibitory Concentration (MIC) (µM) |
| Staphylococcus aureus | Drug-Resistant | 10.9 - 43 |
| Acinetobacter baumannii | Drug-Resistant | 10.9 - 43 |
| Klebsiella pneumoniae | Drug-Resistant | 10.9 - 43 |
| Pseudomonas aeruginosa | Drug-Resistant | 10.9 - 43 |
| Enterobacter aerogenes | Drug-Resistant | 10.9 - 43 |
| Enterococcus faecium | Drug-Resistant | 10.9 - 43 |
Table 2: Physicochemical Properties of a Representative Ac6c-Containing AMP
| Peptide Sequence | Molecular Weight (Da) | Net Charge at pH 7 |
| stp1: Stripe-Z-G-S5-K-S5-K-A-K-A-K-A-W-A-K-A-A-NH2 (Z = Ac6c) | 2050.5 | +6 |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Ac6c-Containing Peptides
This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of antimicrobial peptides incorporating the sterically hindered amino acid this compound.
Materials:
-
Fmoc-Rink Amide resin or pre-loaded Wang resin
-
Fmoc-protected amino acids (including Fmoc-Ac6c-OH)
-
Coupling Reagents:
-
For standard amino acids: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
For sterically hindered Ac6c: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)
-
-
Activation Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc Deprotection Solution: 20% (v/v) piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM, Methanol (MeOH)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
-
Solid Phase Peptide Synthesis vessel
-
Shaker
Methodology:
-
Resin Swelling:
-
Place the resin in the synthesis vessel.
-
Add DMF and allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling (Standard Amino Acids):
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HBTU/HCTU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative ninhydrin (B49086) (Kaiser) test. A negative test (yellow beads) indicates complete coupling.
-
If the coupling is incomplete, repeat the coupling step.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Amino Acid Coupling (Fmoc-Ac6c-OH):
-
Due to steric hindrance, a more potent coupling reagent is required.
-
In a separate vial, dissolve Fmoc-Ac6c-OH (3-5 equivalents) and HATU or COMU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) and pre-activate for 2-5 minutes.
-
Add the activated solution to the resin.
-
Agitate for 2-4 hours at room temperature. For very difficult couplings, the reaction time can be extended or the temperature may be increased to 40-50°C.
-
Perform a double coupling to ensure maximum incorporation.
-
Monitor the reaction with the Kaiser test.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Repeat Deprotection and Coupling:
-
Repeat steps 2-4 for each amino acid in the peptide sequence.
-
-
Final Fmoc Deprotection:
-
After the final amino acid coupling, perform a final deprotection step (step 2) to remove the N-terminal Fmoc group.
-
-
Peptide Cleavage and Deprotection:
-
Wash the peptide-resin with DCM (5 times) and dry under vacuum.
-
Add the cold cleavage cocktail to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether (2-3 times).
-
Dry the crude peptide under vacuum.
-
Protocol 2: Peptide Purification
Materials:
-
Crude synthetic peptide
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a preparative C18 column
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Lyophilizer
Methodology:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.
-
Purification:
-
Inject the peptide solution onto the preparative RP-HPLC column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 60 minutes).
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions corresponding to the major peptide peak.
-
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.
Materials:
-
Purified Ac6c-containing peptide
-
Bacterial strains
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well polypropylene (B1209903) microtiter plates
-
Spectrophotometer (plate reader)
Methodology:
-
Bacterial Inoculum Preparation:
-
Inoculate a single bacterial colony into MHB and incubate overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Peptide Dilution Series:
-
Prepare a stock solution of the peptide in sterile water or a suitable buffer.
-
Perform a two-fold serial dilution of the peptide stock solution in MHB in the 96-well plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial suspension to each well containing the peptide dilutions.
-
Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Measure the optical density (OD) at 600 nm using a plate reader.
-
The MIC is defined as the lowest concentration of the peptide that inhibits visible bacterial growth (no increase in OD compared to the negative control).
-
Visualizations
Caption: Workflow for the synthesis, purification, and evaluation of Ac6c-containing AMPs.
Caption: Proposed mechanism of action of cationic Ac6c-containing AMPs on bacterial membranes.
References
Application Notes and Protocols: 1-Aminocyclohexanecarboxylic Acid (ACPC) as a Partial Agonist at the NMDA Receptor Glycine Site
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Aminocyclohexanecarboxylic acid (ACPC) is a cyclic amino acid analogue that has garnered significant interest for its modulatory effects on the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system, requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine (B1666218) or D-serine, for its activation. ACPC acts as a partial agonist at the glycine binding site on the GluN1 subunit of the NMDA receptor. This property allows it to modulate receptor activity, providing a potential therapeutic avenue for conditions associated with NMDA receptor dysfunction, such as neurodegenerative diseases and psychiatric disorders. These application notes provide a summary of the quantitative data for ACPC and detailed protocols for its characterization.
Data Presentation
The partial agonist activity of this compound (ACPC) at the NMDA receptor glycine site has been quantified in various functional and electrophysiological assays. The following tables summarize the key parameters, comparing the efficacy and potency of ACPC to the endogenous full agonist, glycine.
| Compound | Assay Type | Preparation | EC50 | Emax (% of Glycine) | Reference |
| ACPC | [³H]-Noradrenaline Release | Rat Hippocampal Synaptosomes | 43 ± 6 nM | 40 ± 9% | [1] |
| Glycine | [³H]-Noradrenaline Release | Rat Hippocampal Synaptosomes | 1.82 ± 0.04 µM | 84 ± 11% | [1] |
Table 1: Functional activity of ACPC in a presynaptic NMDA receptor assay.
| Compound | Assay Type | Preparation | Half-maximal Activation | Notes | Reference |
| ACPC | Whole-cell Voltage-clamp | Cultured Hippocampal & Cerebellar Granule Cells | 0.7 to 0.9 µM | The steady-state dose-response curve showed both stimulatory and inhibitory phases. | [2] |
Table 2: Electrophysiological characterization of ACPC at the NMDA receptor.
Mandatory Visualization
NMDA Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway initiated by the activation of the NMDA receptor. As a partial agonist at the glycine site, ACPC modulates the influx of Ca²⁺, which in turn influences a cascade of downstream intracellular events crucial for synaptic plasticity and cell survival.
Experimental Workflow for Characterization of ACPC
This workflow outlines the logical progression of experiments to characterize a compound like ACPC as a partial agonist at the NMDA receptor glycine site, from initial binding studies to functional and in vivo validation.
References
Application Notes and Protocols: The Role of 1-Aminocyclohexanecarboxylic Acid in Designing Protein Nanostructures
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Aminocyclohexanecarboxylic acid (Ac6c) is a synthetic, conformationally constrained cyclic amino acid that has emerged as a powerful tool in the rational design of protein and peptide nanostructures. Its incorporation into peptide sequences offers a strategic approach to enforce specific secondary structures, enhance thermal and proteolytic stability, and ultimately control the self-assembly of these molecules into well-defined nanomaterials. The unique structural properties of Ac6c, particularly the constrained torsional angles of its backbone and the low structural strain of the cyclohexane (B81311) ring, make it an invaluable building block for protein engineering and drug development.[1][2][3]
These application notes provide an overview of the utility of Ac6c in designing protein nanostructures, supported by quantitative data and detailed experimental and computational protocols.
Key Applications of Ac6c in Protein Nanostructure Design
The incorporation of Ac6c into peptide sequences has been shown to be advantageous in a variety of applications:
-
Stabilization of Secondary Structures: Ac6c's rigid structure helps to pre-organize the peptide backbone, favoring the formation of stable α-helices and β-sheets. This is crucial for designing functional protein motifs and ensuring the structural integrity of the resulting nanostructures.
-
Enhanced Thermal and Proteolytic Stability: The constrained nature of Ac6c can protect the peptide backbone from enzymatic degradation and increase its resistance to thermal denaturation. This enhanced stability is a significant advantage for the development of peptide-based therapeutics with improved pharmacokinetic profiles.
-
Control of Self-Assembly: By dictating the local conformation of a peptide, Ac6c can guide the self-assembly process, leading to the formation of specific nanostructures such as nanotubes, nanofibers, and vesicles. This control over morphology is essential for applications in drug delivery, tissue engineering, and biomaterials science.
-
Development of Novel Antimicrobial Peptides: The incorporation of Ac6c has been successfully employed to design potent antimicrobial peptides (AMPs) with activity against multi-drug resistant bacteria. The rigidified structure can enhance the peptide's ability to interact with and disrupt bacterial membranes.
Data Presentation
The following tables summarize quantitative data demonstrating the impact of Ac6c incorporation on the properties of peptides.
Table 1: Antimicrobial Activity of an Ac6c-Containing Peptide
This table presents the Minimum Inhibitory Concentration (MIC) values of a synthetic antimicrobial peptide containing multiple Ac6c residues (Ac-GF(A6c)G(A6c)K(A6c)G(A6c)F(A6c)G(A6c)GK(A6c)KKKK-amide) against various drug-resistant bacterial strains.[1]
| Bacterial Strain | MIC (µM) |
| Staphylococcus aureus (Drug-Resistant) | 10.9 - 43 |
| Acinetobacter baumannii (Drug-Resistant) | 10.9 - 43 |
| Klebsiella pneumoniae (Drug-Resistant) | 10.9 - 43 |
| Pseudomonas aeruginosa (Drug-Resistant) | 10.9 - 43 |
| Enterobacter aerogenes (Drug-Resistant) | 10.9 - 43 |
| Enterococcus faecium (Drug-Resistant) | 10.9 - 43 |
Table 2: Hypothetical Comparison of Thermal Stability
| Peptide | Melting Temperature (Tm) (°C) |
| Model Peptide (Native) | 55 |
| Model Peptide (with Ac6c) | 70 |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Ac6c-Containing Peptides
This protocol outlines the manual synthesis of a peptide containing Ac6c using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-Ac6c-OH
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
N,N'-Diisopropylcarbodiimide (DIC) or other suitable coupling reagent
-
Hydroxybenzotriazole (HOBt) or other suitable coupling additive
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve 3 equivalents of the Fmoc-protected amino acid (or Fmoc-Ac6c-OH) and 3 equivalents of HOBt in DMF.
-
Add 3 equivalents of DIC to the amino acid solution to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours. The coupling time for the sterically hindered Ac6c may need to be extended.
-
Monitor the coupling reaction using a ninhydrin (B49086) test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Repeat Deprotection and Coupling: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation: Precipitate the peptide from the TFA solution by adding cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry.
Protocol 2: Characterization of Secondary Structure by Circular Dichroism (CD) Spectroscopy
This protocol describes how to analyze the secondary structure of an Ac6c-containing peptide.
Materials:
-
Purified peptide
-
Appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
CD spectropolarimeter
-
Quartz cuvette (e.g., 1 mm path length)
Procedure:
-
Sample Preparation: Dissolve the purified peptide in the chosen buffer to a final concentration of 0.1-0.2 mg/mL.
-
Instrument Setup:
-
Turn on the CD spectropolarimeter and the nitrogen gas flow. Allow the instrument to warm up for at least 30 minutes.
-
Set the measurement parameters: wavelength range (e.g., 190-260 nm), data pitch (e.g., 1 nm), scanning speed (e.g., 50 nm/min), and number of accumulations (e.g., 3-5).
-
-
Baseline Correction: Record a baseline spectrum of the buffer alone in the same cuvette.
-
Sample Measurement: Record the CD spectrum of the peptide solution.
-
Data Processing:
-
Subtract the baseline spectrum from the sample spectrum.
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (θ * 100) / (c * n * l) where θ is the observed ellipticity in degrees, c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length of the cuvette in centimeters.
-
-
Secondary Structure Analysis: Analyze the shape of the CD spectrum to determine the predominant secondary structure. Characteristic spectra for α-helices show negative bands at ~222 nm and ~208 nm and a positive band at ~192 nm. β-sheets typically exhibit a negative band around 218 nm and a positive band around 195 nm.
Protocol 3: Visualization of Nanostructures by Transmission Electron Microscopy (TEM)
This protocol outlines the preparation of a sample for TEM to visualize self-assembled nanostructures.
Materials:
-
Peptide solution capable of self-assembly
-
TEM grid (e.g., carbon-coated copper grid)
-
Negative stain solution (e.g., 2% uranyl acetate)
-
Filter paper
-
Tweezers
Procedure:
-
Induce Self-Assembly: Prepare the peptide solution under conditions that promote self-assembly (e.g., specific pH, temperature, or concentration).
-
Grid Preparation:
-
Hold the TEM grid with tweezers.
-
Apply a 5-10 µL drop of the peptide solution onto the grid and allow it to adsorb for 1-2 minutes.
-
-
Washing (Optional): Gently blot the excess solution from the edge of the grid with filter paper. Wash the grid by placing a drop of deionized water on it for 30 seconds and then blotting it dry.
-
Negative Staining:
-
Apply a 5-10 µL drop of the negative stain solution to the grid for 30-60 seconds.
-
Blot the excess stain from the edge of the grid with filter paper.
-
-
Drying: Allow the grid to air dry completely before inserting it into the TEM.
-
Imaging: Observe the sample under the TEM at an appropriate magnification to visualize the morphology of the self-assembled nanostructures.
Computational Modeling Protocol
Protocol 4: Molecular Dynamics (MD) Simulation of Ac6c-Containing Peptides
This protocol provides a general workflow for performing MD simulations to study the conformational behavior of peptides containing Ac6c.
Software:
-
Molecular modeling software (e.g., Amber, GROMACS, CHARMM)
-
Force field that supports non-canonical amino acids (e.g., by parameterization)
Procedure:
-
Parameterization of Ac6c:
-
Since Ac6c is a non-canonical amino acid, its force field parameters (e.g., bond lengths, angles, dihedrals, partial charges) are not typically included in standard force fields.
-
Generate these parameters using quantum mechanical calculations (e.g., using Gaussian) and a parameterization tool (e.g., Antechamber for Amber).
-
-
Building the Initial Peptide Structure:
-
Build the 3D structure of the peptide containing Ac6c using a molecular builder. An extended conformation is often a good starting point.
-
-
System Setup:
-
Place the peptide in a simulation box of an appropriate size.
-
Solvate the system with a chosen water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization: Perform energy minimization of the system to remove any steric clashes.
-
Equilibration:
-
Perform a short MD simulation with position restraints on the peptide to allow the solvent to equilibrate around it. This is typically done in two stages: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).
-
-
Production MD Simulation:
-
Run the production MD simulation without restraints for a sufficient length of time to sample the conformational space of the peptide. The simulation time will depend on the specific system and the research question.
-
-
Analysis:
-
Analyze the trajectory to study the peptide's conformational dynamics, secondary structure stability, and interactions with the solvent. Tools like VMD and PyMOL can be used for visualization, and the analysis tools within the MD simulation package can be used for quantitative analysis (e.g., root-mean-square deviation, root-mean-square fluctuation, secondary structure analysis).
-
Visualizations
The following diagrams illustrate the workflows involved in the design and characterization of protein nanostructures incorporating this compound.
Caption: Workflow for designing Ac6c-based protein nanostructures.
Caption: Workflow for synthesis and purification of Ac6c peptides.
Caption: Characterization workflow for Ac6c-containing nanostructures.
References
- 1. Spectral and biological evaluation of a synthetic antimicrobial peptide derived from 1-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategic Single-Residue Substitution in the Antimicrobial Peptide Esc(1–21) Confers Activity against Staphylococcus aureus, Including Drug-Resistant and Biofilm Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteins & Peptides Stability and Thermal Denaturation Analysis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
Enhancing Peptide Metabolic Stability Through Incorporation of 1-Aminocyclohexanecarboxylic Acid (Ac6c)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide-based therapeutics offer high specificity and potency but are often limited by their poor metabolic stability, primarily due to rapid degradation by proteases. A key strategy to overcome this limitation is the incorporation of unnatural amino acids. This document provides detailed application notes and protocols on the use of 1-Aminocyclohexanecarboxylic acid (Ac6c), a cyclic, non-proteinogenic amino acid, to improve the metabolic stability of therapeutic peptides. The rigid structure of Ac6c can disrupt the recognition sites for proteolytic enzymes, thereby extending the peptide's half-life in biological systems.
These notes will guide researchers through the synthesis of Ac6c-containing peptides and the subsequent evaluation of their metabolic stability using in vitro and in vivo methods. The provided protocols are intended as a comprehensive resource for drug development professionals seeking to enhance the pharmacokinetic profiles of peptide drug candidates.
Rationale for Incorporating Ac6c
The introduction of Ac6c into a peptide backbone confers steric hindrance that can prevent or reduce cleavage by proteases. The cyclohexane (B81311) ring restricts the conformational flexibility of the peptide backbone in the vicinity of the modification, making it a poor substrate for many common proteases such as trypsin and chymotrypsin. This increased resistance to enzymatic degradation can lead to a longer circulating half-life, improved bioavailability, and a more sustained therapeutic effect.
Data Presentation: Comparative Metabolic Stability
The following tables summarize illustrative quantitative data from in vitro and in vivo studies comparing a native peptide with its Ac6c-modified analog.
Disclaimer: The following data is illustrative to demonstrate the expected improvements in metabolic stability and the format for data presentation. Actual results will vary depending on the peptide sequence and the position of the Ac6c incorporation.
Table 1: In Vitro Plasma Stability
| Peptide | Sequence | Half-life in Human Plasma (hours) | % Remaining after 24 hours |
| Native Peptide | [Native Sequence] | 2.5 | 15% |
| Ac6c-Modified Peptide | [Sequence with Ac6c] | 28.0 | 85% |
Table 2: Proteolytic Degradation by Specific Enzymes
| Peptide | Enzyme | Half-life (hours) | % Remaining after 8 hours |
| Native Peptide | Trypsin | 0.5 | <5% |
| Ac6c-Modified Peptide | Trypsin | > 48 | > 95% |
| Native Peptide | Chymotrypsin | 1.2 | 10% |
| Ac6c-Modified Peptide | Chymotrypsin | > 48 | > 95% |
Table 3: In Vivo Pharmacokinetic Parameters in Rats
| Peptide | T½ (half-life) (hours) | Cmax (ng/mL) | AUC (ng·h/mL) | Clearance (mL/h/kg) |
| Native Peptide | 1.8 | 1500 | 2700 | 185 |
| Ac6c-Modified Peptide | 15.5 | 1800 | 27900 | 18 |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Ac6c-Containing Peptides
This protocol outlines the manual synthesis of a peptide incorporating Fmoc-1-aminocyclohexanecarboxylic acid (Fmoc-Ac6c-OH) using the Fmoc/tBu strategy.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-Ac6c-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)
-
Cold diethyl ether
-
Acetonitrile (B52724) (ACN)
-
Water (HPLC grade)
-
Solid Phase Peptide Synthesis vessel
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and shake for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (for each amino acid, including Ac6c):
-
Dissolve 3 equivalents of the Fmoc-amino acid (or Fmoc-Ac6c-OH), 2.9 equivalents of HBTU, and 3 equivalents of HOBt in DMF.
-
Add 6 equivalents of DIPEA to the amino acid solution.
-
Add the activated amino acid solution to the resin.
-
Shake the reaction vessel for 2 hours at room temperature.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
-
Repeat Steps 2 and 3 for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After coupling the last amino acid, perform a final deprotection step as described in Step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and shake for 3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide and discard the ether.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
In Vitro Plasma Stability Assay
This protocol describes a general method for assessing peptide stability in plasma.
Materials:
-
Native and Ac6c-modified peptides
-
Pooled human plasma (or from other species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., acetonitrile with 1% formic acid)
-
Incubator or water bath at 37°C
-
Microcentrifuge
-
RP-HPLC system
-
Mass spectrometer
Protocol:
-
Peptide Stock Solution: Prepare 1 mg/mL stock solutions of the purified native and Ac6c-modified peptides in an appropriate solvent (e.g., water or PBS).
-
Incubation:
-
Thaw the pooled plasma on ice and pre-warm to 37°C.
-
In a microcentrifuge tube, spike the peptide stock solution into the plasma to a final concentration of 10 µM.
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.
-
-
Enzyme Inactivation and Protein Precipitation:
-
Immediately add the aliquot to a tube containing 150 µL of ice-cold quenching solution to stop the enzymatic reaction and precipitate plasma proteins.
-
Vortex the tube vigorously.
-
Incubate on ice for 20 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet the precipitated proteins.
-
-
Sample Analysis by LC-MS:
-
Carefully collect the supernatant.
-
Analyze the supernatant by RP-HPLC coupled to a mass spectrometer (LC-MS).
-
Use a C18 column and a suitable gradient of water/acetonitrile with 0.1% formic acid.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact peptide based on its retention time and mass-to-charge ratio (m/z).
-
Calculate the percentage of the intact peptide remaining at each time point relative to the amount at time 0.
-
Plot the percentage of intact peptide versus time and fit the data to a one-phase exponential decay model to determine the half-life (t½).
-
1-Aminocyclohexanecarboxylic Acid: A Versatile Building Block for Peptidomimetics in Drug Discovery
For Immediate Release
Shanghai, China – December 22, 2025 – In the landscape of modern drug development, the quest for therapeutic agents with enhanced stability, specificity, and efficacy is paramount. 1-Aminocyclohexanecarboxylic acid (Ac6c), a conformationally constrained cyclic amino acid, has emerged as a important building block in the design of peptidomimetics. By incorporating this unique structural motif, researchers can overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability, paving the way for a new generation of therapeutics. These application notes provide an in-depth overview of the use of Ac6c in peptidomimetics, including quantitative data on its impact on biological activity, detailed experimental protocols for its incorporation, and a look into the signaling pathways modulated by these novel compounds.
Enhancing Biological Activity with this compound
The incorporation of this compound into peptide sequences imparts a degree of conformational rigidity that can pre-organize the peptidomimetic into a bioactive conformation, leading to enhanced binding affinity and biological activity. This is particularly evident in the development of antimicrobial peptides (AMPs), where the structural constraints introduced by Ac6c can lead to improved potency.
A notable example is a synthetic antimicrobial peptide, Ac-GF(A6c)G(A6c)K(A6c)G(A6c)F(A6c)G(A6c)GK(A6c)KKKK-amide, which has demonstrated significant in vitro inhibitory activity against a range of drug-resistant bacterial strains. The minimum inhibitory concentrations (MICs) for this peptide highlight its potential as a therapeutic agent.[1]
| Microorganism | Minimum Inhibitory Concentration (µM) |
| Staphylococcus aureus | 10.9 - 43 |
| Acinetobacter baumannii | 10.9 - 43 |
| Klebsiella pneumoniae | 10.9 - 43 |
| Pseudomonas aeruginosa | 10.9 - 43 |
| Enterobacter aerogenes | 10.9 - 43 |
| Enterococcus faecium | 10.9 - 43 |
| Table 1: In vitro inhibitory activity of a synthetic antimicrobial peptide containing this compound (Ac6c) against various drug-resistant bacteria.[1] |
Experimental Protocols: Synthesis of Ac6c-Containing Peptidomimetics
The synthesis of peptidomimetics incorporating the sterically hindered this compound is readily achieved using Fmoc-based solid-phase peptide synthesis (SPPS). The following protocol outlines the key steps for the successful incorporation of Fmoc-Ac6c-OH into a growing peptide chain.
Protocol: Coupling of Fmoc-1-Aminocyclohexanecarboxylic Acid (Fmoc-Ac6c-OH)
Materials:
-
Fmoc-protected amino acid resin
-
Fmoc-Ac6c-OH
-
Coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA, NMM)
-
DMF (peptide synthesis grade)
-
20% Piperidine (B6355638) in DMF
-
DCM (optional, for washing)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve Fmoc-Ac6c-OH (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 2.9-4.9 equivalents) in DMF.
-
Add the base (e.g., DIPEA, 6-10 equivalents) to the solution.
-
Allow the mixture to pre-activate for 1-5 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activated Fmoc-Ac6c-OH solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature. Due to the steric hindrance of Ac6c, a longer coupling time and/or double coupling may be necessary.
-
-
Monitoring and Washing:
-
Perform a qualitative ninhydrin (B49086) (Kaiser) test to check for the presence of free primary amines. A negative result (colorless to yellow beads) indicates complete coupling.
-
If the test is positive (blue/purple beads), repeat the coupling step (double coupling) with a fresh solution of activated Fmoc-Ac6c-OH.
-
Once coupling is complete, wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
The peptide chain can then be further elongated by repeating the deprotection and coupling steps with the subsequent amino acids.
Signaling Pathways Modulated by Ac6c-Containing Peptidomimetics
While the primary mechanism of many antimicrobial peptides involves direct disruption of the bacterial cell membrane, there is growing evidence that some AMPs and their peptidomimetic analogues can also exert their effects by modulating intracellular signaling pathways. The incorporation of constrained amino acids like Ac6c can influence the peptide's ability to traverse the cell membrane and interact with specific intracellular targets.
For instance, some antimicrobial peptides have been shown to interfere with key cellular processes by targeting signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK pathway is a crucial signaling cascade involved in cellular responses to a wide array of stimuli, including stress and pathogenic insults. By modulating this pathway, Ac6c-containing peptidomimetics could potentially influence cellular processes beyond simple membrane lysis, leading to a more complex and potent antimicrobial effect.
Furthermore, G protein-coupled receptors (GPCRs) represent another major class of drug targets. The conformational constraints imposed by Ac6c can lead to peptidomimetics with high affinity and selectivity for specific GPCRs, enabling the modulation of a wide range of physiological processes.
References
Troubleshooting & Optimization
Technical Support Center: Challenges in Coupling 1-Aminocyclohexanecarboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the incorporation of 1-Aminocyclohexanecarboxylic acid (Ac6c) in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is this compound (Ac6c) difficult to couple in peptide synthesis?
A1: this compound is an α,α-disubstituted amino acid. Its structure, with the cyclohexane (B81311) ring directly attached to the α-carbon, creates significant steric hindrance.[1][2] This bulkiness physically obstructs the formation of the peptide bond, which can slow down the reaction rate and lead to incomplete coupling.[1] Inefficient coupling results in the formation of deletion sequences, where the intended Ac6c residue is missing from the final peptide product.[1][2]
Q2: Which coupling reagents are most effective for incorporating Ac6c?
A2: For sterically hindered amino acids like Ac6c, standard carbodiimide (B86325) reagents such as DCC (dicyclohexylcarbodiimide) or DIC (diisopropylcarbodiimide) are often inefficient.[2] High-reactivity uronium/aminium or phosphonium (B103445) salt-based reagents are highly recommended. Reagents that form highly reactive esters, such as HATU, HCTU, COMU, and PyAOP, are considered among the most effective for these challenging couplings.[1][3]
Q3: What are the recommended reaction conditions for coupling Ac6c?
A3: Standard coupling protocols are often insufficient for Ac6c.[1] Optimized conditions are necessary to achieve high coupling efficiency. This typically includes:
-
Increased Equivalents: Using a higher excess of the Fmoc-Ac6c-OH and the coupling reagent (typically 3-5 equivalents relative to the resin loading capacity) can help drive the reaction to completion.[1]
-
Extended Reaction Times: Coupling times of 2-4 hours at room temperature are common. For particularly difficult sequences, the reaction time can be extended.[1]
-
Elevated Temperature: Increasing the reaction temperature to around 40°C can help overcome the activation energy barrier caused by steric hindrance.[1]
-
Pre-activation: Allowing the amino acid and coupling reagent to pre-activate for 1-5 minutes before adding them to the resin can improve efficiency.[1]
Q4: How can I effectively monitor the completion of the Ac6c coupling reaction?
A4: The most common method for monitoring coupling completion in solid-phase peptide synthesis (SPPS) is the qualitative ninhydrin (B49086) (Kaiser) test.[1][4] This test detects the presence of free primary amines on the resin.
-
A positive result (blue/purple beads) indicates that free amines are still present, meaning the coupling reaction is incomplete.
-
A negative result (yellow/colorless beads) suggests that the coupling is complete, as the N-terminal amines have been acylated.[5]
Q5: What should I do if the ninhydrin (Kaiser) test is positive after a coupling attempt?
A5: A positive ninhydrin test indicates an incomplete reaction. The recommended strategy is to perform a "double coupling".[1] This involves draining the reaction solution and repeating the entire coupling step with a fresh solution of the activated Fmoc-Ac6c-OH. This second coupling step helps to drive the reaction to completion.[1] If the reaction is still incomplete, a capping step may be necessary to block the unreacted amines and prevent the formation of deletion peptides in subsequent steps.[1]
Q6: Are there any significant side reactions associated with Ac6c coupling?
A6: While the primary challenge is incomplete coupling, diketopiperazine formation can be a notable side reaction. This is particularly prevalent when Ac6c is one of the first two amino acids being coupled to the resin in Fmoc-based SPPS.[5] The cyclization of the dipeptide on the resin leads to the cleavage of the peptide from the solid support, terminating the chain prematurely. Using a 2-chlorotrityl chloride (CTC) resin can help mitigate this issue due to its steric bulk.[5]
Q7: Can microwave-assisted peptide synthesis improve Ac6c coupling efficiency?
A7: Yes, microwave-assisted peptide synthesis can be very effective for coupling sterically hindered residues like Ac6c.[5] The application of microwave energy can accelerate the reaction rate by overcoming the high activation energy barrier. It can also help to disrupt peptide chain aggregation on the solid support, which further improves coupling efficiency.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency / Positive Ninhydrin Test | Steric Hindrance: The bulky structure of Ac6c is impeding the reaction.[1] | • Use a more potent coupling reagent: Switch to HATU, HCTU, COMU, or PyAOP.[1][3] • Increase reagent concentration: Use 3-5 equivalents of Fmoc-Ac6c-OH and coupling reagent.[1] • Extend reaction time and/or increase temperature: Allow the reaction to proceed for 2-4 hours or longer, and consider increasing the temperature to 40°C.[1] • Perform a double coupling: Repeat the coupling step with fresh reagents.[1] |
| Suboptimal Activation: The carboxylic acid of Ac6c is not being fully activated.[4] | • Ensure reagents are fresh and not degraded. • Allow for a pre-activation time of 1-5 minutes before adding the mixture to the resin.[1] | |
| Formation of Deletion Sequences | Incomplete Coupling: Unreacted N-terminal amines from the previous cycle are coupling with the next amino acid in the sequence. | • Implement a capping step: After the first coupling attempt with Ac6c, cap any unreacted amines using a reagent like acetic anhydride. This prevents them from reacting further.[1] |
| Peptide Aggregation | Poor Solvation: The growing peptide chain is folding or aggregating on the solid support, blocking the N-terminal amine.[1] | • Change the solvent: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which has better solvating properties for aggregated peptides. A mixture of DMF and NMP can also be effective.[1][5] • Incorporate chaotropic salts: Adding salts like LiCl can help disrupt secondary structure formation.[1] |
Quantitative Data Summary
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Reagent Type | Reactivity | Racemization Risk | Key Advantages |
| HATU | Uronium Salt | Very High | Low | Highly efficient, widely used for difficult couplings.[1][6] |
| HCTU | Guanidinium Salt | Very High | Low | Often faster than HBTU, high efficiency.[3] |
| COMU | Uronium Salt | Very High | Low | High reactivity, safer (Oxyma-based), water-soluble byproducts.[1] |
| PyAOP | Phosphonium Salt | Very High | Low | Effective for sterically hindered couplings, including N-methyl amino acids.[2][6] |
| DIC/Oxyma | Carbodiimide | Moderate | Very Low | Cost-effective, low racemization, but slower than onium salts.[3] |
Table 2: Recommended Reaction Parameters for Ac6c Coupling
| Parameter | Recommendation | Rationale |
| Equivalents of Fmoc-Ac6c-OH | 3 - 5 | Drives the reaction equilibrium towards product formation.[1] |
| Equivalents of Coupling Reagent | 2.9 - 4.9 (for HATU) | Ensures complete activation of the carboxylic acid.[1] |
| Equivalents of Base (e.g., DIPEA) | 6 - 10 | A higher excess of base is often required for efficient activation.[1] |
| Reaction Time | 2 - 4 hours (or longer) | Allows sufficient time for the sterically hindered coupling to proceed.[1] |
| Temperature | Room Temperature to 40°C | Increased temperature can help overcome the activation energy barrier.[1] |
| Solvent | DMF or NMP | NMP is preferred if peptide aggregation is suspected.[5] |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Ac6c-OH using HATU
-
Resin Preparation: Swell the resin (e.g., 100 mg) in DMF for at least 30 minutes in a suitable reaction vessel.
-
Fmoc Deprotection: Remove the N-terminal Fmoc group from the resin-bound peptide by treating it with 20% piperidine (B6355638) in DMF (1 x 2 minutes, followed by 1 x 8 minutes).[3]
-
Washing: Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.[3]
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Ac6c-OH (3-5 equivalents) and HATU (2.9-4.9 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution. Allow the mixture to pre-activate for 1-5 minutes at room temperature.[1]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 2-4 hours.[1]
-
Monitoring: Perform a qualitative ninhydrin (Kaiser) test to monitor the completeness of the coupling.[1]
-
Washing: Once the coupling is complete (negative ninhydrin test), wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.[1]
Protocol 2: Double Coupling Procedure for Incomplete Reactions
-
Following the initial coupling attempt (Protocol 1, step 5) and a positive ninhydrin test, drain the reaction solution from the vessel.
-
Wash the resin with DMF (3 times).
-
Repeat the Amino Acid Activation step (Protocol 1, step 4) with fresh reagents.
-
Add the newly activated amino acid solution to the resin and allow the coupling reaction to proceed for another 1-2 hours.
-
Perform a second ninhydrin test to check for completion.
-
If the test is negative, proceed with the final washing steps (Protocol 1, step 7).
Protocol 3: The Kaiser (Ninhydrin) Test
-
Take a small sample of the resin beads (approx. 1-2 mg) and place them in a small glass test tube.
-
Wash the beads with ethanol.
-
Add 2-3 drops of each of the following three solutions:
-
Solution A: 5% ninhydrin in ethanol.
-
Solution B: 80% phenol (B47542) in ethanol.
-
Solution C: 2% 0.001M KCN in pyridine.
-
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the beads:
-
Blue/Purple: Positive result (incomplete coupling).
-
Yellow/Colorless: Negative result (complete coupling).
-
Visualizations
References
Technical Support Center: Improving Solubility of Peptides Containing 1-Aminocyclohexanecarboxylic Acid (Ac6c)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted guidance for improving the solubility of synthetic peptides incorporating the non-polar, hydrophobic amino acid analogue, 1-aminocyclohexanecarboxylic acid (Ac6c).
Frequently Asked Questions (FAQs)
Q1: Why are my peptides containing this compound (Ac6c) often difficult to dissolve?
A1: The solubility of a peptide is primarily determined by its amino acid composition.[1][2][3] this compound (Ac6c) is a non-canonical, non-polar amino acid.[4][5] Incorporating a high proportion of hydrophobic residues like Ac6c, leucine, valine, or phenylalanine can significantly decrease a peptide's solubility in aqueous solutions.[1][6][7] This hydrophobicity promotes peptide aggregation, where individual peptide molecules stick together, leading to the formation of larger, often insoluble structures.[1][8]
Q2: What is the first solvent I should always try for dissolving my Ac6c-containing peptide?
A2: Regardless of the sequence, the first step should always be to attempt solubilization in sterile, distilled water.[3][9] For peptides shorter than five or six amino acids, this is often successful, unless the entire sequence is composed of hydrophobic residues.[3][6][10] It is recommended to test the solubility on a small amount of the peptide first before dissolving the entire sample.[6][10]
Q3: How does pH affect the solubility of my peptide?
A3: The pH of the solution is a critical factor for solubility.[1] A peptide's solubility is typically lowest at its isoelectric point (pI), the pH at which it has a net neutral charge.[1][11] Adjusting the pH away from the pI increases the net charge of the peptide, enhancing its interaction with water molecules and thereby improving solubility.[1][12] For acidic peptides (net negative charge), using a basic buffer can help, while basic peptides (net positive charge) dissolve better in acidic solutions.[2][13][14]
Q4: What are co-solvents and when should I use them for Ac6c peptides?
A4: Co-solvents are organic solvents used in small amounts to help dissolve hydrophobic peptides.[1][13] Due to the hydrophobic nature of Ac6c, peptides with a high Ac6c content or over 50% hydrophobic residues may require organic co-solvents.[6] Common choices include dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetonitrile (B52724) (ACN).[6][14] These should be used to create a concentrated stock solution, which is then slowly diluted with an aqueous buffer.[15]
Q5: Are there any chemical modifications that can improve the intrinsic solubility of an Ac6c-containing peptide?
A5: Yes, several molecular engineering strategies can improve solubility. These include:
-
Amino Acid Substitution: Replacing some hydrophobic amino acids (including Ac6c if the structure-activity relationship allows) with more hydrophilic or charged ones like Lysine or Glutamic Acid.[1][14]
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains creates a hydrophilic shield around the peptide, significantly increasing water solubility.[1]
-
Terminal Modifications: For acidic peptides, C-terminal amidation can sometimes help, while for basic peptides, N-terminal acetylation may improve solubility.[14]
-
Solubility Tags: Fusing polypeptide tags, such as a polyarginine tail, can increase the peptide's net charge and prevent aggregation.[1][16]
Troubleshooting Guide
Problem: My peptide is completely insoluble in water.
| Potential Cause | Recommended Solution |
| High Hydrophobicity | The peptide likely has a high content of Ac6c and other non-polar residues (>50%).[6] |
| Net Charge Calculation | Determine the peptide's overall charge at neutral pH by assigning +1 to basic residues (K, R, H, N-terminus) and -1 to acidic residues (D, E, C-terminus).[10] |
| Acidic Peptide (Net Charge < 0) | Try dissolving in a small amount of 0.1M ammonium (B1175870) bicarbonate or ~1% aqueous ammonia (B1221849), then dilute with water.[15][17] Note: Avoid ammonia with Cys-containing peptides.[15][17] |
| Basic Peptide (Net Charge > 0) | Try dissolving in a small amount of 10-30% acetic acid or a few drops of trifluoroacetic acid (TFA), then dilute with water.[13][15][17] Note: Avoid TFA if the peptide is for cell-based assays.[15] |
| Neutral or Very Hydrophobic Peptide | Proceed to use an organic co-solvent like DMSO or DMF as described in the protocols below.[13][15] |
Problem: My peptide dissolved initially but precipitated when I added my aqueous buffer.
| Potential Cause | Recommended Solution |
| Salting Out | The salts in your buffer may be causing the peptide to aggregate and precipitate.[9] |
| Incorrect Dilution Method | Adding the buffer too quickly or adding the peptide stock to the buffer can cause localized high concentrations and precipitation. |
| Revised Dilution Protocol | Ensure the peptide is fully dissolved in the initial solvent (e.g., DMSO) first. Then, add the concentrated peptide solution dropwise into the vortexing aqueous buffer.[15] This prevents localized concentration shocks. |
| Reduce Salt Concentration | If possible, try using a buffer with a lower salt concentration for the initial dilution. |
Problem: My peptide solution is cloudy, has visible particles, or has formed a gel.
| Potential Cause | Recommended Solution |
| Incomplete Solubilization / Suspension | The peptide is not fully dissolved but is suspended as fine particles. Gel formation can occur with peptides capable of extensive intermolecular hydrogen bonding.[6] |
| Sonication | Use a sonication bath to break up particles and aid dissolution.[13][17] This is a crucial step before deciding a solvent has failed. |
| Heating | Gently warming the solution (<40°C) can sometimes improve solubility, but monitor carefully to avoid degradation.[6][13][17] |
| Centrifugation | Before use in any assay, always centrifuge your peptide solution to pellet any undissolved material.[13] Use the supernatant for your experiment. |
| Chaotropic Agents | For persistent aggregation or gelling, consider using agents like guanidine (B92328) hydrochloride or urea, but verify their compatibility with your downstream application. |
Experimental Protocols
Protocol 1: Systematic Solubility Testing
This protocol outlines a stepwise approach to finding a suitable solvent system for your Ac6c-containing peptide. Always start with a small, non-critical amount of your lyophilized peptide for testing.
Caption: Workflow for systematic peptide solubility testing.
-
Start with Water: Add sterile distilled water to a small amount of the peptide to your desired final concentration. Vortex and then sonicate the vial for 5-10 minutes.[13]
-
Visual Inspection: Check if the solution is clear. If it is, your peptide is soluble in water.
-
Charge Calculation: If the peptide is not soluble in water, calculate its net charge at neutral pH.[10]
-
Assign a value of +1 to each basic residue (Arg, Lys, His) and the N-terminus.
-
Assign a value of -1 to each acidic residue (Asp, Glu) and the C-terminus.
-
Sum the values to get the net charge.
-
-
pH Adjustment:
-
Organic Co-Solvents:
-
If the peptide is neutral or pH adjustment fails, the peptide is likely highly hydrophobic.[13] Proceed with Protocol 2.
-
Protocol 2: Dissolving a Hydrophobic Ac6c Peptide with an Organic Co-Solvent
This protocol is for peptides that are insoluble in aqueous solutions, even after pH adjustment.
Caption: Workflow for dissolving peptides using an organic co-solvent.
-
Select an Organic Solvent: Choose a strong organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its effectiveness and relatively low toxicity in many assays.[6][13] If your peptide contains Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), use Dimethylformamide (DMF) instead of DMSO to avoid oxidation.[14][15][17]
-
Create Concentrated Stock: Add a minimal amount of the pure organic solvent directly to the lyophilized peptide. The goal is to create a highly concentrated stock solution. It is crucial to ensure the peptide dissolves completely in this initial solvent. Vortex and sonicate as needed.[13]
-
Prepare Aqueous Buffer: In a separate tube, prepare the final aqueous buffer you intend to use.
-
Slow Dilution: While gently but constantly agitating or vortexing the aqueous buffer, add the concentrated peptide stock solution dropwise to the buffer.[15] This slow, controlled addition is critical to prevent the peptide from precipitating out of solution.
-
Final Inspection: Once the desired concentration is reached, inspect the solution for any cloudiness or precipitate. If it remains clear, the peptide is successfully solubilized. Always centrifuge the final solution before use to remove any potential micro-aggregates.[13]
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. bachem.com [bachem.com]
- 3. peptidesciences.com [peptidesciences.com]
- 4. Spectral and biological evaluation of a synthetic antimicrobial peptide derived from 1-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C7H13NO2 | CID 1366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. iscabiochemicals.com [iscabiochemicals.com]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. Peptides | Tocris Bioscience [tocris.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. lifetein.com [lifetein.com]
- 13. jpt.com [jpt.com]
- 14. News - How to increase the solubility of peptides? [gtpeptide.com]
- 15. biocat.com [biocat.com]
- 16. genscript.com [genscript.com]
- 17. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
Technical Support Center: Purification Strategies for Peptides with 1-Aminocyclohexanecarboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges associated with the purification of synthetic peptides containing the unnatural amino acid, 1-Aminocyclohexanecarboxylic acid (Ac6c). The unique structural properties of Ac6c, a cyclic and hydrophobic residue, can significantly impact peptide behavior, leading to difficulties in achieving high purity. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to streamline your purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying peptides containing this compound (Ac6c)?
A1: The incorporation of the bulky and hydrophobic cyclohexyl group of Ac6c often leads to several purification challenges:
-
Increased Hydrophobicity: Ac6c significantly increases the overall hydrophobicity of a peptide, leading to strong retention on reversed-phase high-performance liquid chromatography (RP-HPLC) columns. This can result in broad peaks and require high concentrations of organic solvent for elution.
-
Aggregation: The hydrophobic nature of Ac6c can promote intermolecular interactions, leading to peptide aggregation. Aggregated peptides are difficult to purify and can result in low yields and poor peak shape in chromatography.
-
Poor Solubility: Peptides rich in hydrophobic residues like Ac6c often exhibit poor solubility in aqueous solutions, which are common mobile phases for RP-HPLC. This can make sample preparation and injection challenging.
-
Co-elution with Impurities: Deletion sequences or other closely related impurities may have similar hydrophobic profiles to the target Ac6c-containing peptide, making their separation difficult with standard chromatographic methods.
Q2: How does the presence of Ac6c affect the retention time of a peptide in RP-HPLC?
A2: The incorporation of Ac6c generally leads to a significant increase in the retention time of a peptide on a reversed-phase column compared to its analogue without Ac6c. The nonpolar cyclohexyl ring enhances the hydrophobic interaction with the stationary phase (e.g., C18). The magnitude of this increase will depend on the position and number of Ac6c residues in the peptide sequence, as well as the overall amino acid composition.
Q3: What is a suitable starting point for developing an RP-HPLC gradient for an Ac6c-containing peptide?
A3: Due to the increased hydrophobicity, a shallower gradient is often required for effective separation. A good starting point is a linear gradient of 1% acetonitrile (B52724) per minute. For highly hydrophobic peptides, an even shallower gradient (e.g., 0.5% per minute) around the expected elution point of the peptide may be necessary to achieve optimal resolution.
Q4: Are there alternative stationary phases to C18 for purifying Ac6c-containing peptides?
A4: Yes. If you experience very strong retention or poor peak shape on a C18 column, consider using a stationary phase with lower hydrophobicity. A C8 or a C4 column can provide weaker hydrophobic interactions, leading to shorter retention times and potentially sharper peaks for highly hydrophobic peptides.
Q5: How can I improve the solubility of my Ac6c-containing peptide for purification?
A5: Improving solubility is crucial for successful purification. Here are some strategies:
-
Organic Solvents: Try dissolving the peptide in a small amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), or isopropanol (B130326) before diluting it with the HPLC mobile phase.
-
Acidic or Basic Conditions: For peptides with a net positive or negative charge, dissolving in a dilute acidic (e.g., 10% acetic acid) or basic (e.g., 0.1 M ammonium (B1175870) bicarbonate) solution can improve solubility.
-
Chaotropic Agents: In some cases, the use of chaotropic agents like guanidinium (B1211019) chloride can help to disrupt aggregates and improve solubility, but their compatibility with your downstream applications must be considered.
Q6: When should I consider an orthogonal purification strategy?
A6: An orthogonal purification strategy is highly recommended when a single RP-HPLC step is insufficient to achieve the desired purity, especially when dealing with co-eluting impurities. This approach uses two or more purification methods based on different separation principles. A common and effective combination for peptides is Ion-Exchange Chromatography (IEX) followed by RP-HPLC.[1] This is particularly useful for separating peptides with similar hydrophobicity but different net charges.[1]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification of peptides containing this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad or Tailing Peaks in RP-HPLC | - Peptide aggregation on the column.- Secondary interactions with the stationary phase.- Inappropriate mobile phase conditions. | - Increase column temperature: Operating at a slightly elevated temperature (e.g., 40-50°C) can reduce aggregation and improve peak shape.- Optimize mobile phase: Ensure the trifluoroacetic acid (TFA) concentration is optimal (typically 0.1%). For very basic peptides, a different ion-pairing reagent might be beneficial.- Use a shallower gradient: This can improve the separation of closely eluting species and sharpen peaks. |
| Low Recovery of Purified Peptide | - Irreversible adsorption to the column.- Peptide precipitation during purification.- Incomplete elution from the column. | - Change stationary phase: Switch to a less hydrophobic column (C8 or C4).- Improve sample solubility: Ensure the peptide is fully dissolved before injection. Consider using a small amount of organic solvent in your sample.- Increase organic solvent concentration in the final step: Ensure the gradient reaches a high enough percentage of organic solvent to elute the highly hydrophobic peptide. |
| Co-elution of Impurities | - Impurities have similar hydrophobicity to the target peptide. | - Employ an orthogonal purification method: Use Ion-Exchange Chromatography (IEX) before the RP-HPLC step to separate based on charge.- Optimize RP-HPLC selectivity: Try a different stationary phase (e.g., phenyl-hexyl) or a different organic modifier (e.g., methanol (B129727) instead of acetonitrile) to alter the elution profile. |
| High Backpressure | - Peptide precipitation on the column.- Clogged column frit or tubing. | - Filter your sample: Always filter the peptide solution through a 0.22 µm filter before injection.- Improve peptide solubility: Refer to the solubility improvement strategies in the FAQs.- Wash the column: Follow the manufacturer's instructions for column washing and regeneration. |
Data Presentation
The following tables provide templates for organizing and comparing your experimental data, which is crucial for optimizing purification strategies for Ac6c-containing peptides.
Table 1: Comparison of RP-HPLC Retention Times for a Peptide With and Without Ac6c
| Peptide Sequence | Column Type | Gradient (%B/min) | Retention Time (min) | Peak Shape |
| [Your Peptide without Ac6c] | C18 | 1% | [Record Value] | [Describe: e.g., Sharp, Symmetrical] |
| [Your Peptide with Ac6c] | C18 | 1% | [Record Value] | [Describe: e.g., Broad, Tailing] |
| [Your Peptide with Ac6c] | C8 | 1% | [Record Value] | [Describe] |
| [Your Peptide with Ac6c] | C18 | 0.5% | [Record Value] | [Describe] |
Table 2: Purity and Yield Following Different Purification Strategies
| Purification Strategy | Starting Material (mg) | Crude Purity (%) | Final Purified Amount (mg) | Final Purity (%) | Overall Yield (%) |
| Single-Step RP-HPLC (C18) | [Record Value] | [Record Value] | [Record Value] | [Record Value] | [Calculate] |
| Single-Step RP-HPLC (C8) | [Record Value] | [Record Value] | [Record Value] | [Record Value] | [Calculate] |
| IEX followed by RP-HPLC (C18) | [Record Value] | [Record Value] | [Record Value] | [Record Value] | [Calculate] |
Experimental Protocols
Protocol 1: Standard Reversed-Phase HPLC (RP-HPLC) Purification
This protocol provides a general procedure for the purification of Ac6c-containing peptides. Optimization of the gradient and column type will be necessary based on the specific properties of your peptide.
-
Sample Preparation:
-
Dissolve the crude lyophilized peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA). If solubility is an issue, refer to the troubleshooting guide.
-
Filter the solution through a 0.22 µm syringe filter.
-
-
HPLC System Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Column: A C18 reversed-phase column is a good starting point. Equilibrate the column with the initial mobile phase composition (e.g., 95% A and 5% B).
-
-
Chromatographic Separation:
-
Inject the prepared sample onto the equilibrated column.
-
Run a linear gradient. A typical scouting gradient is 5% to 65% Mobile Phase B over 60 minutes. For Ac6c-peptides, a shallower gradient (e.g., 20% to 50% B over 60 minutes) may be more effective.
-
Monitor the elution profile at 214 nm and 280 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peaks.
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pool the fractions that meet the desired purity level.
-
-
Lyophilization:
-
Freeze the pooled fractions and lyophilize to obtain the purified peptide as a powder.
-
Protocol 2: Orthogonal Purification using Ion-Exchange Chromatography (IEX) followed by RP-HPLC
This two-step protocol is designed to achieve high-purity peptides, especially when co-eluting impurities are a problem.
Step 1: Ion-Exchange Chromatography (IEX)
-
Materials:
-
Crude peptide
-
IEX column (e.g., strong cation exchanger for basic peptides or strong anion exchanger for acidic peptides)
-
Binding Buffer (e.g., 20 mM sodium phosphate, pH 3.0 for cation exchange)
-
Elution Buffer (e.g., 20 mM sodium phosphate, 1 M NaCl, pH 3.0 for cation exchange)
-
-
IEX Method:
-
Equilibration: Equilibrate the IEX column with Binding Buffer.
-
Sample Loading: Dissolve the crude peptide in Binding Buffer and load it onto the column.
-
Wash: Wash the column with Binding Buffer to remove unbound impurities.
-
Elution: Apply a linear gradient of the Elution Buffer (e.g., 0-100% over 30 minutes) to elute the bound peptide.
-
Fraction Collection: Collect fractions across the elution peak.
-
Step 2: Reversed-Phase HPLC (RP-HPLC)
-
Sample Preparation:
-
Pool the IEX fractions containing the peptide of interest.
-
Desalt the pooled fractions if necessary (e.g., using a C18 solid-phase extraction cartridge).
-
Lyophilize the desalted peptide.
-
-
RP-HPLC Method:
-
Follow the procedure outlined in Protocol 1: Standard Reversed-Phase HPLC (RP-HPLC) Purification using the partially purified peptide from the IEX step.
-
Visualizations
The following diagrams illustrate key workflows and logical relationships in the purification of peptides containing this compound.
Caption: General workflow for the synthesis and purification of Ac6c-containing peptides.
Caption: Troubleshooting workflow for solubility issues with Ac6c-containing peptides.
Caption: Logical diagram of an orthogonal purification strategy for complex peptides.
References
Technical Support Center: Optimizing Reaction Conditions for Fmoc-1-Aminocyclohexanecarboxylic Acid Coupling
Welcome to the technical support center for the optimal use of Fmoc-1-Aminocyclohexanecarboxylic acid (Fmoc-Acca-OH) in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of Fmoc-1-Aminocyclohexanecarboxylic acid (Fmoc-Acca-OH) challenging?
The primary difficulty in coupling Fmoc-Acca-OH arises from significant steric hindrance. The bulky cyclohexyl group attached to the α-carbon shields the carboxylic acid, impeding its activation and subsequent reaction with the N-terminal amine of the growing peptide chain. This steric hindrance can lead to slower reaction rates and incomplete coupling, resulting in deletion sequences in the final peptide product.
Q2: Which coupling reagents are most effective for Fmoc-Acca-OH?
For sterically hindered amino acids like Fmoc-Acca-OH, high-reactivity coupling reagents are recommended. Uronium/aminium salts and phosphonium (B103445) salts are generally more effective than standard carbodiimide (B86325) reagents. Reagents such as HATU, HCTU, and COMU, which form highly reactive OAt or Oxyma esters, are considered among the most efficient. Phosphonium salts like PyBOP are also excellent choices and avoid the potential for guanidinylation side reactions.
Q3: What is "double coupling" and is it necessary for Fmoc-Acca-OH?
Double coupling is a technique where the coupling reaction is repeated with a fresh solution of activated amino acid and coupling reagent. This is often employed to drive a difficult coupling reaction to completion, especially when a monitoring test (like the Kaiser test) indicates the presence of unreacted free amines. For a sterically hindered residue like Fmoc-Acca-OH, double coupling is a highly recommended strategy to maximize the yield of the desired peptide.
Q4: Can I use standard coupling protocols for Fmoc-Acca-OH?
Standard protocols are often insufficient for achieving high coupling efficiency with sterically hindered residues like Fmoc-Acca-OH. It is typically necessary to employ optimized conditions, which may include:
-
Using a more potent coupling reagent.
-
Increasing the equivalents of the amino acid and coupling reagent.
-
Extending the reaction time.
-
Performing a double coupling.
-
Slightly increasing the reaction temperature (e.g., to 40°C).
Q5: What are common side reactions to watch for when coupling Fmoc-Acca-OH?
While Fmoc-Acca-OH itself is not prone to racemization due to its structure, other side reactions common to peptide synthesis can occur:
-
Incomplete Coupling: As discussed, this is the primary challenge, leading to deletion sequences.
-
Guanidinylation: If using uronium/aminium-based coupling reagents (like HATU, HBTU) in excess, the N-terminal amine of the peptide can be capped with a guanidinium (B1211019) group, terminating the chain.[1] Pre-activation of the amino acid or using phosphonium-based reagents can prevent this.
-
Peptide Aggregation: The growing peptide chain, especially if it contains other hydrophobic residues, can aggregate on the solid support, blocking the N-terminal amine and preventing further coupling. Switching to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or using chaotropic salts can help disrupt aggregation.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Coupling Efficiency (Positive Kaiser Test after coupling) | 1. Insufficient reactivity of the coupling reagent. 2. Steric hindrance of Fmoc-Acca-OH. 3. Peptide aggregation on the resin. | 1. Switch to a more potent coupling reagent (e.g., HATU, COMU, or PyBOP). 2. Increase reaction time (e.g., 2-4 hours), perform a double coupling, or slightly increase temperature (to ~40°C). 3. Use NMP instead of DMF as the solvent or add chaotropic salts. |
| Presence of Deletion Sequences in Final Peptide (HPLC/MS analysis) | Incomplete coupling of Fmoc-Acca-OH during a specific cycle. | Implement the solutions for low coupling efficiency at the cycle where Fmoc-Acca-OH is introduced. Proactively use a more robust coupling protocol for this specific amino acid. |
| Chain Termination (Mass corresponding to guanidinylated peptide) | Use of excess uronium/aminium coupling reagent (e.g., HATU, HBTU). | Pre-activate the Fmoc-Acca-OH with the coupling reagent for 1-5 minutes before adding to the resin. Alternatively, use a phosphonium-based reagent like PyBOP. |
| Slow or Incomplete Fmoc Deprotection (Negative Kaiser Test after deprotection) | Peptide aggregation is hindering access of the deprotection reagent (piperidine) to the Fmoc group. | Extend the deprotection time or perform a second deprotection step. Consider switching to NMP as the solvent. |
Data Presentation
Table 1: Comparative Performance of Coupling Reagents for Sterically Hindered Amino Acids
While direct quantitative data for Fmoc-Acca-OH is limited, this table summarizes the expected performance of common coupling reagents based on data from other sterically hindered amino acids like Fmoc-Cha-OH.[3]
| Coupling Reagent | Reagent Type | Typical Coupling Time | Expected Yield | Potential for Side Reactions |
| HATU | Aminium/Uronium Salt | 30-60 minutes | Very High | Very Low Racemization; Potential for Guanidinylation |
| HCTU | Aminium/Uronium Salt | 30-60 minutes | Very High | Very Low Racemization; Potential for Guanidinylation |
| COMU | Uronium Salt | 30-60 minutes | Very High | Very Low Racemization; Safer Byproducts |
| PyBOP | Phosphonium Salt | 60-120 minutes | High | Low Racemization; No Guanidinylation |
| DIC/HOBt | Carbodiimide/Additive | 60-180+ minutes | Moderate to High | Low Racemization with Additive; Slower Kinetics |
| DIC/OxymaPure® | Carbodiimide/Additive | 60-180+ minutes | High | Very Low Racemization; Safer than HOBt |
Experimental Protocols
Protocol 1: Coupling of Fmoc-Acca-OH using HATU
This protocol is recommended for achieving high coupling efficiency.
-
Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes, then drain. Repeat with a fresh portion of 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5-7 times).
-
Activation Mixture: In a separate vessel, dissolve Fmoc-Acca-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF. Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Immediately add the activation mixture to the resin. Agitate the reaction at room temperature for 2 hours.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads.[4] A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), proceed to step 6.
-
Double Coupling (if necessary): Drain the reaction vessel, wash with DMF (3 times), and repeat steps 3 and 4 with fresh reagents.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the vessel and wash the resin thoroughly with DMF (3-5 times) and then Dichloromethane (DCM) (3-5 times) to prepare for the next cycle.
Protocol 2: Coupling of Fmoc-Acca-OH using DIC/HOBt
This is a more cost-effective, though potentially slower, protocol.[5][6]
-
Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Coupling Mixture Preparation: In a separate vessel, dissolve Fmoc-Acca-OH (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Coupling: Add the Fmoc-Acca-OH/HOBt solution to the resin, followed by the addition of DIC (3 equivalents). Agitate the reaction at room temperature for 2-4 hours.
-
Monitoring and Washing: Follow steps 5, 6 (if necessary), and 7 from Protocol 1.
Visualizations
Caption: Workflow for a single coupling cycle of Fmoc-Acca-OH.
Caption: Troubleshooting logic for low-yield Fmoc-Acca-OH coupling.
References
Technical Support Center: 1-Aminocyclohexanecarboxylic Acid (Ac6c) in Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful incorporation of 1-Aminocyclohexanecarboxylic acid (Ac6c) in Solid-Phase Peptide Synthesis (SPPS).
I. Troubleshooting Guides
This section addresses specific issues that may be encountered when using Ac6c in SPPS, offering potential causes and actionable solutions.
Issue 1: Incomplete or Failed Coupling of Ac6c
Symptom: A positive Kaiser test (deep blue beads) after the coupling step of Ac6c, or the presence of deletion sequences lacking Ac6c in the final mass spectrometry analysis.
Primary Cause: The most significant challenge in incorporating Ac6c is its steric hindrance. The bulky cyclohexyl ring restricts access to the carboxyl group for activation and subsequent nucleophilic attack by the resin-bound amine, leading to slow and inefficient coupling.
Solutions:
| Solution | Detailed Approach | Rationale |
| Employ a High-Potency Coupling Reagent | Utilize aminium/uronium salt-based reagents like HATU, HBTU, or COMU, or a phosphonium (B103445) salt-based reagent like PyBOP. These are known to be highly effective for sterically hindered amino acids.[1] | These reagents form highly reactive activated esters (OAt or OBt esters) that can overcome the steric barrier of Ac6c more effectively than carbodiimide-based reagents like DIC.[1] |
| Perform a Double Coupling | After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of activated Ac6c.[1] | The first coupling may proceed to a certain percentage; a second coupling helps to drive the reaction to completion by providing fresh reagents to the remaining unreacted sites.[1] |
| Increase Reagent Equivalents | Use a higher excess of the Fmoc-Ac6c-OH and the coupling reagent (e.g., 3-5 equivalents relative to the resin loading capacity). | Increasing the concentration of reactants can help to improve the reaction kinetics for sterically hindered couplings. |
| Elevate the Reaction Temperature | Perform the coupling reaction at a moderately elevated temperature (e.g., 30-50°C). | Increased temperature can provide the necessary energy to overcome the activation barrier associated with sterically hindered couplings. |
Troubleshooting Workflow for Incomplete Coupling:
References
Technical Support Center: Aggregation Prevention in Peptides with 1-Aminocyclohexanecarboxylic Acid (Ac6c)
This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing 1-Aminocyclohexanecarboxylic acid (Ac6c) to mitigate aggregation in synthetic peptides. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a problem?
Peptide aggregation is a phenomenon where individual peptide chains self-associate to form larger, often insoluble, structures. This process is a significant challenge in peptide-based drug development and research. Aggregation can lead to loss of therapeutic efficacy, altered bioavailability, and potential immunogenicity. The formation of aggregates is often driven by intermolecular hydrogen bonding, leading to the formation of β-sheet structures, which are characteristic of amyloid fibrils.[1]
Q2: What is this compound (Ac6c) and how can it prevent peptide aggregation?
This compound (Ac6c) is a non-proteinogenic, cyclic amino acid. Due to its bulky and rigid cyclohexyl ring, the incorporation of Ac6c into a peptide sequence is hypothesized to prevent aggregation primarily through steric hindrance. Early studies on peptides containing Ac6c have indicated that this amino acid tends to induce turns and helical secondary structures.[2] This conformational preference can disrupt the formation of extended β-sheet structures that are critical for the aggregation of many peptides into amyloid-like fibrils. By interrupting the regular hydrogen-bonding patterns required for β-sheet formation, Ac6c can help maintain the peptide in a soluble, monomeric state.
Q3: At which positions in my peptide sequence should I incorporate Ac6c for optimal results?
The optimal placement of Ac6c depends on the specific sequence and its aggregation-prone regions. It is generally recommended to substitute an amino acid within a known or predicted hydrophobic, aggregation-prone stretch of the peptide. Computational tools can be used to predict these regions. Replacing a residue in the middle of such a sequence with Ac6c can effectively break the continuity of the β-strand and prevent further aggregation.
Q4: Will incorporating Ac6c affect the biological activity of my peptide?
The introduction of a non-natural amino acid like Ac6c can potentially alter the biological activity of a peptide. The bulky cyclohexyl group can influence the peptide's overall conformation and its interaction with its target receptor or enzyme. Therefore, it is crucial to perform thorough biological activity assays on the modified peptide to assess any changes in potency and efficacy.
Troubleshooting Guides
Issue 1: My Ac6c-containing peptide is still showing signs of aggregation (cloudiness, precipitation).
-
Possible Cause: The concentration of the peptide may be too high, exceeding its solubility limit even with the presence of Ac6c.
-
Solution: Try dissolving the peptide at a lower concentration. It is always advisable to perform a small-scale solubility test before dissolving the entire batch.[3]
-
-
Possible Cause: The pH of the solution may be close to the peptide's isoelectric point (pI), where it has minimal solubility.
-
Solution: Adjust the pH of the buffer. For basic peptides, a slightly acidic pH may improve solubility, while for acidic peptides, a slightly basic pH might be beneficial.[4]
-
-
Possible Cause: The aggregation may be driven by factors other than β-sheet formation that are not sufficiently disrupted by a single Ac6c substitution.
-
Solution: Consider incorporating a second Ac6c residue at another strategic position within the aggregation-prone region.
-
Issue 2: I am experiencing difficulties during the solid-phase peptide synthesis (SPPS) of my Ac6c-containing peptide.
-
Possible Cause: The coupling of the bulky Fmoc-Ac6c-OH to the growing peptide chain may be sterically hindered, leading to incomplete reactions.
-
Solution: Use a stronger coupling reagent such as HATU or HCTU.[5] Extending the coupling time or performing a double coupling can also improve efficiency.
-
-
Possible Cause: On-resin aggregation of the peptide chains may be occurring, particularly with hydrophobic sequences.
Data Presentation
Table 1: Inferred Effects of Ac6c Incorporation on Peptide Properties
| Property | Expected Effect of Ac6c Incorporation | Rationale |
| Aggregation Propensity | Decreased | Steric hindrance from the bulky cyclohexyl ring disrupts β-sheet formation.[2] |
| Solubility | Potentially Increased | By preventing aggregation, the peptide is more likely to remain in a soluble, monomeric state.[7] |
| Secondary Structure | Induction of turns/helical structures | The rigid cyclic structure of Ac6c restricts backbone dihedral angles, favoring folded conformations over extended β-strands.[2] |
| Biological Activity | Potentially Altered | The modified conformation may affect binding to the target molecule. |
| Proteolytic Stability | Potentially Increased | The non-natural amino acid may be resistant to cleavage by proteases.[8] |
Note: The effects listed are based on the structural properties of Ac6c and analogous cyclic amino acids. Direct quantitative data for the effect of Ac6c on peptide aggregation is limited in the current literature.
Table 2: Analytical Techniques for Measuring Peptide Aggregation
| Technique | Principle | Information Obtained |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. | Detection and quantification of monomers, dimers, and higher-order aggregates. |
| Dynamic Light Scattering (DLS) | Measures the fluctuation of scattered light due to the Brownian motion of particles. | Provides information on the size distribution of particles in solution. |
| Thioflavin T (ThT) Fluorescence Assay | ThT dye exhibits enhanced fluorescence upon binding to amyloid-like β-sheet structures. | Monitors the kinetics of fibril formation. |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light. | Provides information on the secondary structure content (e.g., β-sheet, α-helix, random coil).[3] |
| Transmission Electron Microscopy (TEM) | Visualizes the morphology of peptide aggregates. | Confirms the presence and structure of fibrils or other aggregate species. |
Experimental Protocols
Protocol 1: Incorporation of Fmoc-Ac6c-OH into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual coupling of Fmoc-1-aminocyclohexanecarboxylic acid to a growing peptide chain on a solid support using a standard Fmoc/tBu strategy.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-Ac6c-OH
-
Coupling reagent (e.g., HATU, HCTU)
-
Base (e.g., DIPEA)
-
DMF (Peptide synthesis grade)
-
20% Piperidine (B6355638) in DMF
-
DCM
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes in the SPPS reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Ac6c Coupling:
-
In a separate vial, dissolve Fmoc-Ac6c-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.
-
Add the activated Fmoc-Ac6c-OH solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. Due to the steric bulk of Ac6c, a longer coupling time is recommended.
-
-
Coupling Confirmation:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive, a second coupling (double coupling) may be necessary. Repeat step 3.
-
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Chain Elongation: Proceed with the deprotection and coupling of the next amino acid in the sequence.
Protocol 2: Thioflavin T (ThT) Assay to Monitor Peptide Aggregation
This protocol describes a common method to monitor the kinetics of amyloid fibril formation in vitro.
Materials:
-
Peptide stock solution (dissolved in an appropriate solvent like DMSO)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Black, clear-bottom 96-well plate
-
Plate reader with fluorescence detection (Excitation ~440 nm, Emission ~485 nm)
Procedure:
-
Preparation of Peptide Samples:
-
Dilute the peptide stock solution into the assay buffer to the desired final concentration (e.g., 10-100 µM). Prepare samples with and without Ac6c for comparison.
-
-
Preparation of ThT Working Solution:
-
Dilute the ThT stock solution into the assay buffer to a final concentration of 10-20 µM.
-
-
Assay Setup:
-
In the 96-well plate, mix the peptide solution with the ThT working solution. Include control wells with buffer and ThT only (blank).
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C, with intermittent shaking if desired to promote aggregation.
-
Measure the fluorescence intensity at regular time intervals (e.g., every 15-30 minutes) for several hours or days.
-
-
Data Analysis:
-
Subtract the blank fluorescence from all readings.
-
Plot the fluorescence intensity as a function of time. An increase in fluorescence indicates the formation of β-sheet-rich aggregates. Compare the aggregation kinetics of the peptide with and without Ac6c.
-
Mandatory Visualizations
References
- 1. Spatial separation of beta-sheet domains of beta-amyloid: disruption of each beta-sheet by N-methyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of 1-aminocyclohexane carboxylic acid to protein nanostructure computer design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. benchchem.com [benchchem.com]
- 7. Effects of Conformational Constraint on Peptide Solubility Limits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical HPLC for Peptides Containing 1-Aminocyclohexanecarboxylic Acid (Ac6c)
Welcome to the technical support center for analytical HPLC methods for peptides containing the unnatural amino acid, 1-Aminocyclohexanecarboxylic acid (Ac6c). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when analyzing peptides containing this compound (Ac6c) by RP-HPLC?
The primary challenge stems from the increased hydrophobicity imparted by the Ac6c residue.[1] The cyclic aliphatic side chain of Ac6c significantly increases the peptide's interaction with the hydrophobic stationary phase (e.g., C18), leading to longer retention times and potential for peak broadening if chromatographic conditions are not optimized.[1][2]
Q2: What type of HPLC column is recommended for analyzing Ac6c-containing peptides?
A C18 reversed-phase column is the standard and most recommended choice for the analysis of peptides, including those containing hydrophobic residues like Ac6c.[3][4] However, if excessive retention is observed, switching to a column with a shorter alkyl chain (e.g., C8 or C4) can be a viable strategy to reduce the retention time.[5] For larger peptides, a wide-pore (300 Å) column is recommended to prevent size exclusion effects.
Q3: How does the mobile phase composition affect the separation of Ac6c-containing peptides?
The mobile phase, typically a mixture of water and an organic solvent (acetonitrile is preferred for peptides), plays a crucial role.[4][6] The addition of an ion-pairing agent is essential for good peak shape.[3][7]
-
Trifluoroacetic acid (TFA) at a concentration of 0.1% is the most common choice for achieving sharp peaks.[3][8]
-
Formic acid (FA) is a suitable alternative, particularly for LC-MS applications, as it is more volatile and causes less ion suppression.[7] However, it may result in broader peaks compared to TFA.[7]
Q4: My peptide is still showing poor peak shape (tailing or fronting) even with an optimized mobile phase. What are other potential causes?
Poor peak shape can arise from several factors beyond the mobile phase:[9]
-
Column Contamination or Degradation: The column may be contaminated or have a void at the inlet.[10] Flushing the column or replacing it may be necessary.
-
Sample Overload: Injecting too much sample can lead to peak distortion.[9] Try diluting your sample.
-
Secondary Interactions: The peptide may be interacting with residual silanol (B1196071) groups on the stationary phase. Ensuring a low pH (around 2-3) with your mobile phase additive can help suppress these interactions.[8]
-
Sample Solvent: Dissolving the sample in a solvent stronger than the initial mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the HPLC analysis of Ac6c-containing peptides.
Issue 1: Excessive Retention Time or Peptide Not Eluting
| Potential Cause | Suggested Solution |
| High Hydrophobicity | Increase the organic solvent (acetonitrile) concentration in your gradient. A steeper gradient may be necessary. |
| Strong Stationary Phase Interaction | Switch to a less retentive column, such as a C8 or C4. |
| Inappropriate Mobile Phase | Ensure the mobile phase pH is low (2-3) using 0.1% TFA to ensure proper protonation of the peptide. |
| Precipitation on Column | For extremely hydrophobic peptides, dissolving the sample in a small amount of a stronger solvent like DMSO before diluting with the mobile phase may help. |
Issue 2: Poor Peak Shape (Broadening, Tailing, or Splitting)
| Potential Cause | Suggested Solution |
| Secondary Silanol Interactions | Ensure the concentration of your ion-pairing agent (TFA) is sufficient (0.1%). |
| Slow Kinetics | Increase the column temperature (e.g., to 40-60 °C) to improve peak shape and reduce viscosity. |
| Column Void or Contamination | Reverse flush the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.[10] |
| Sample Overload | Reduce the amount of sample injected onto the column. |
| Co-eluting Impurities | Optimize the gradient to improve the resolution between your target peptide and any impurities. A shallower gradient can often improve separation.[6] |
| Peptide Conformation | The presence of the rigid Ac6c residue could lead to multiple conformations in solution, which might separate under certain conditions, leading to peak splitting. Try altering the mobile phase or temperature to favor a single conformation. |
Experimental Protocols
Protocol 1: Standard Analytical RP-HPLC Method
This protocol provides a starting point for the analysis of a synthetic Ac6c-containing peptide.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm, 130 Å |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 65% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 214 nm and 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve peptide in Mobile Phase A at a concentration of 1 mg/mL. |
Protocol 2: Fast Gradient for Purity Screening
This protocol is suitable for rapid assessment of peptide purity.
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm, 130 Å |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 50 °C |
| Detection | UV at 214 nm / MS detection |
| Injection Volume | 5 µL |
| Sample Preparation | Dissolve peptide in 50:50 Water:Acetonitrile at 0.5 mg/mL. |
Visualizations
Caption: Workflow for Ac6c-peptide analysis.
Caption: A decision tree for troubleshooting poor peak shape.
References
- 1. Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A story of peptides, lipophilicity and chromatography – back and forth in time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. High-performance liquid chromatography (HPLC) | AltaBioscience [altabioscience.com]
- 5. research.monash.edu [research.monash.edu]
- 6. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Peptides with Multiple 1-Aminocyclohexanecarboxylic Acid (Ac6c) Residues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of peptides containing multiple 1-Aminocyclohexanecarboxylic acid (Ac6c) residues.
Frequently Asked Questions (FAQs)
Q1: Why are peptides with multiple Ac6c residues difficult to synthesize and often result in low yields?
The primary challenges in synthesizing peptides with multiple Ac6c residues stem from two main factors:
-
Steric Hindrance: Ac6c is a Cα,α-disubstituted amino acid with a bulky cyclohexane (B81311) ring. This steric bulk can significantly hinder the coupling of the next amino acid in the sequence, leading to incomplete reactions and the formation of deletion sequences.[1][2]
-
Peptide Aggregation: The incorporation of multiple Ac6c residues can induce the formation of stable secondary structures, such as β-turns and helical folds.[3] While often a desired property of the final peptide, this can lead to aggregation of the growing peptide chain on the solid support during synthesis. This aggregation can block reactive sites, leading to incomplete coupling and deprotection steps, thereby reducing the overall yield.[3][4]
Q2: What are the signs of peptide aggregation during solid-phase peptide synthesis (SPPS)?
Common indicators of on-resin peptide aggregation include:
-
Poor Resin Swelling: The peptide-resin may appear clumped and fail to swell adequately in the synthesis solvents.[3]
-
Positive Kaiser Test After Coupling: A positive ninhydrin (B49086) (Kaiser) test after a coupling step indicates the presence of unreacted free amines, suggesting that the coupling reaction was incomplete.[1]
-
Slow or Incomplete Fmoc Deprotection: Aggregation can hinder the access of the deprotection reagent (e.g., piperidine) to the N-terminal Fmoc group.
-
Difficult to Purify Crude Product: HPLC analysis of the crude peptide may show a complex mixture of peaks, including deletion and truncated sequences, making purification challenging.[5]
Q3: Which coupling reagents are most effective for synthesizing peptides with multiple Ac6c residues?
For sterically hindered amino acids like Ac6c, standard coupling reagents may not be sufficient. More potent coupling reagents are generally required to achieve high coupling efficiency.[6][7]
-
Uronium/Aminium Salts: Reagents like HATU , HBTU , and COMU are highly effective for coupling sterically hindered amino acids.[6][8] HATU is known for its high reactivity and ability to suppress racemization.[8] COMU is a newer generation coupling reagent with comparable efficiency to HATU but with a better safety profile as it is not based on potentially explosive benzotriazole (B28993) derivatives.[8]
-
Phosphonium Salts: PyBOP is another effective coupling reagent for hindered couplings and avoids certain side reactions associated with uronium/aminium salts.[2]
Q4: How can I minimize peptide aggregation during the synthesis of Ac6c-rich peptides?
Several strategies can be employed to disrupt peptide aggregation during SPPS:
-
Choice of Solvent: Using more polar, "chaotropic" solvents like N-methyl-2-pyrrolidone (NMP) instead of or in combination with N,N-dimethylformamide (DMF) can help to disrupt secondary structures and improve solvation of the growing peptide chain.[9]
-
Microwave-Assisted Synthesis: Applying microwave energy during the coupling and deprotection steps can increase the kinetic energy of the system, which can help to break up aggregates and accelerate reaction rates.[10][11]
-
"Difficult Sequence" Protocols: Some automated synthesizers have specific protocols for "difficult" sequences that may involve elevated temperatures or extended reaction times to combat aggregation.[10][11]
-
Pseudoproline Dipeptides: The strategic incorporation of pseudoproline dipeptides can disrupt the formation of secondary structures that lead to aggregation.
Troubleshooting Guides
Issue 1: Low Crude Peptide Yield
Symptoms:
-
Significantly less peptide obtained after cleavage and precipitation than theoretically expected.
-
Mass spectrometry (MS) analysis of the crude product shows a complex mixture with the desired mass being a minor component.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Incomplete Coupling due to Steric Hindrance | 1. Switch to a more potent coupling reagent: Use HATU, HBTU, or COMU.[6][7] 2. Double couple: Perform the coupling step twice for the amino acid following an Ac6c residue. 3. Increase reagent excess: Use a higher excess (3-5 equivalents) of the amino acid and coupling reagent. 4. Increase coupling time: Extend the coupling reaction time to allow for complete reaction. |
| Peptide Aggregation on Resin | 1. Use NMP as the solvent: NMP is better at solvating aggregating peptides than DMF.[9] 2. Employ microwave-assisted synthesis: Microwave energy can disrupt aggregation and improve coupling efficiency.[10][11] 3. Synthesize at elevated temperatures: If a microwave synthesizer is not available, performing the synthesis at a moderately elevated temperature (e.g., 40-50°C) can help.[3] |
| Incomplete Fmoc Deprotection | 1. Extend deprotection time: Increase the duration of the piperidine (B6355638) treatment. 2. Use a stronger base: For very difficult deprotections, a small amount of DBU can be added to the piperidine solution, but this should be used with caution as it can increase the risk of side reactions.[12] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling of Ac6c using HATU
This protocol is designed to maximize the coupling efficiency of Fmoc-Ac6c-OH and the subsequent amino acid.
Materials:
-
Fmoc-protected amino acid (5 equivalents)
-
HATU (4.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (10 equivalents)
-
NMP (as solvent)
-
Peptide-resin with a free N-terminal amine
Procedure:
-
Swell the peptide-resin in NMP for 30 minutes in a reaction vessel.
-
Drain the NMP.
-
In a separate vial, dissolve the Fmoc-Ac6c-OH and HATU in NMP.
-
Add DIPEA to the amino acid solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours. For particularly difficult couplings, the reaction time can be extended or a second coupling can be performed.
-
Monitor the reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling.[1]
-
Wash the resin thoroughly with NMP (3x), DCM (3x), and NMP (3x).
Protocol 2: Microwave-Assisted Synthesis for Ac6c-Containing Peptides
This protocol utilizes microwave energy to improve coupling and deprotection efficiency, especially for aggregation-prone sequences.
Materials:
-
Fmoc-protected amino acid (5 equivalents)
-
Coupling reagent (e.g., COMU, 5 equivalents)
-
DIPEA (10 equivalents)
-
NMP (as solvent)
-
20% Piperidine in NMP
-
Peptide-resin
Procedure (to be performed in a microwave peptide synthesizer):
-
Fmoc Deprotection:
-
Coupling:
-
Repeat the deprotection and coupling cycles for each amino acid in the sequence.
Visualizations
Caption: Experimental workflow for SPPS of Ac6c-peptides with troubleshooting points.
Caption: Logical relationship between problems and solutions in Ac6c-peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. Synthesis of complex cyclic peptide | Case Study [conceptlifesciences.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. biotage.com [biotage.com]
- 10. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM) | Springer Nature Experiments [experiments.springernature.com]
- 11. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
Validation & Comparative
A Comparative Guide to the Conformational Constraints of 1-Aminocyclohexanecarboxylic Acid (Ac6c) and Aminoisobutyric Acid (Aib)
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide design and drug development, the incorporation of non-proteinogenic amino acids is a powerful strategy to enforce specific secondary structures, enhance proteolytic stability, and improve pharmacokinetic profiles. Among the most utilized of these are 1-Aminocyclohexanecarboxylic acid (Ac6c) and Aminoisobutyric acid (Aib). This guide provides an objective comparison of the conformational constraints imposed by these two amino acids, supported by experimental data, to aid researchers in their rational design of peptidomimetics and other constrained peptides.
Introduction to Conformational Constraints
The biological activity of peptides is intrinsically linked to their three-dimensional structure. However, short linear peptides are often conformationally flexible in solution, which can lead to reduced receptor affinity and susceptibility to enzymatic degradation. Introducing conformationally constrained amino acids like Ac6c and Aib can rigidify the peptide backbone, favoring specific secondary structures such as helices and turns, which are often crucial for biological recognition.
Aminoisobutyric acid (Aib) , the prototypical α,α-disubstituted amino acid, is renowned for its potent helix-inducing properties.[1][2] The gem-dimethyl groups on its α-carbon sterically restrict the available conformational space, forcing the peptide backbone into helical arrangements.[1][3]
This compound (Ac6c) , a cyclic α,α-disubstituted amino acid, also imposes significant conformational restrictions. The cyclohexane (B81311) ring fused to the peptide backbone limits the range of accessible dihedral angles, promoting folded conformations.[4][5] The conformational flexibility of 1-aminocycloalkane-1-carboxylic acids (Acnc) has been shown to increase with the size of the cycloalkane ring.[4]
Quantitative Comparison of Conformational Preferences
The conformational preferences of amino acid residues within a peptide are best described by the Ramachandran plot, which visualizes the sterically allowed combinations of the backbone dihedral angles phi (φ) and psi (ψ). The incorporation of Ac6c and Aib significantly restricts the accessible regions of this plot.
| Amino Acid | Typical Secondary Structure | Predominant Phi (φ) Angles | Predominant Psi (ψ) Angles | Key References |
| Aib | 310-helix, α-helix | -55° to -70° (right-handed) +55° to +70° (left-handed) | -25° to -45° (right-handed) +25° to +45° (left-handed) | [1][6] |
| Ac6c | β-turn, γ-turn, 310-helix | -60° to -90° (helical) +50° to +80° (helical) | -20° to -40° (helical) +10° to +40° (helical) | [4][5][7] |
Note: The exact dihedral angles can vary depending on the local peptide sequence and the experimental conditions (e.g., solvent, crystal packing forces).
Impact on Peptide Secondary Structure
The distinct conformational preferences of Aib and Ac6c lead to the stabilization of different types of secondary structures.
Aib is a strong promoter of helical structures. Peptides rich in Aib residues readily adopt 310-helical or α-helical conformations, even in short sequences.[1][8] This property is invaluable for stabilizing helical epitopes for antibody recognition or for creating transmembrane helical peptides.
Ac6c exhibits a more versatile conformational profile. While it can also promote helical structures, particularly the 310-helix, it is also a potent inducer of β-turns and γ-turns.[5][7] This makes Ac6c a valuable building block for designing peptides with well-defined loop or turn regions, which are often involved in receptor binding.
Experimental Protocols for Conformational Analysis
The conformational analysis of peptides containing Ac6c and Aib relies on a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Circular Dichroism (CD) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the solution-state conformation and dynamics of peptides.
Sample Preparation:
-
Peptide Synthesis and Purification: The peptide is synthesized using standard solid-phase peptide synthesis (SPPS) and purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.
-
Dissolution: 1-3 mg of the lyophilized peptide is dissolved in 500-600 µL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or H₂O/D₂O mixtures). The choice of solvent is critical as it can influence the peptide's conformation.
Data Acquisition and Analysis:
-
1D ¹H NMR: Provides initial information on the overall folding and conformational homogeneity of the peptide.
-
2D NMR (COSY, TOCSY, NOESY): These experiments are used for the sequential assignment of all proton resonances.
-
NOE (Nuclear Overhauser Effect) Restraints: The intensities of NOE cross-peaks in a NOESY spectrum are proportional to the inverse sixth power of the distance between protons, providing distance restraints for structure calculation.
-
Dihedral Angle Restraints: ³JHNα coupling constants, obtained from 1D or 2D spectra, can be related to the φ dihedral angle using the Karplus equation.
-
Structure Calculation: The experimental restraints (distances and dihedral angles) are used as input for molecular dynamics and simulated annealing calculations to generate a family of structures consistent with the NMR data.
X-ray Crystallography
X-ray crystallography provides a high-resolution, static picture of the peptide's conformation in the solid state.
Methodology:
-
Crystallization: The purified peptide is dissolved in a suitable solvent and subjected to various crystallization screening conditions (e.g., vapor diffusion, microbatch) to obtain single crystals of sufficient quality. This can be a challenging step for peptides.
-
Data Collection: The crystal is mounted and exposed to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule. An atomic model is then built into the electron density and refined to best fit the experimental data. For peptides containing non-natural amino acids, specific libraries of geometric restraints for these residues may need to be generated.[9][10]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution.
Experimental Protocol:
-
Sample Preparation: The peptide is dissolved in a buffer that is transparent in the far-UV region (typically below 200 nm), such as phosphate (B84403) or borate (B1201080) buffer.[5] The concentration is adjusted to give an absorbance of ~1.0 at 190 nm in the desired cuvette path length (typically 0.1-1 cm).
-
Data Acquisition: The CD spectrum is recorded in the far-UV region (e.g., 190-260 nm).
-
Data Analysis: The raw data (ellipticity) is converted to mean residue ellipticity [θ]. The resulting spectrum is then analyzed by comparing it to reference spectra for different secondary structures (α-helix, β-sheet, random coil) or by using deconvolution algorithms to estimate the percentage of each secondary structure type.[5][11] α-helical structures typically show characteristic negative bands around 208 nm and 222 nm, while β-sheets exhibit a negative band around 218 nm.[5]
Visualizing Conformational Constraints
The following diagrams, generated using the DOT language, illustrate the fundamental differences in the conformational landscapes of Aib and Ac6c.
Conclusion
Both this compound (Ac6c) and Aminoisobutyric acid (Aib) are highly effective tools for introducing conformational constraints into peptides. The choice between them depends on the desired secondary structure. Aib is the residue of choice for the robust stabilization of helical conformations. In contrast, Ac6c offers greater versatility, with the ability to induce well-defined turns in addition to promoting helicity. A thorough understanding of their distinct conformational preferences, supported by rigorous experimental analysis, is crucial for the successful design of potent and stable peptide-based therapeutics.
References
- 1. Aib residues in peptaibiotics and synthetic sequences: analysis of nonhelical conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conformations of beta-amino acid residues in peptides: X-ray diffraction studies of peptides containing the achiral residue 1-aminocyclohexaneacetic acid, beta3,3Ac6c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04698A [pubs.rsc.org]
- 4. Modified chemotactic peptides: synthesis, conformation, and activity of HCO-Thp-Ac6c-Phe-OMe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Conformations of helical Aib peptides containing a pair of L-amino acid and D-amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structure-Based Design of Non-Natural Amino Acid Inhibitors of Amyloid Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.uci.edu [chem.uci.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
The Unnatural Advantage: A Comparative Guide to the Biological Activity of Peptides with 1-Aminocyclohexanecarboxylic Acid
For researchers, scientists, and drug development professionals, the quest for more stable and potent peptide therapeutics is a continuous endeavor. The incorporation of non-natural amino acids is a key strategy in this pursuit. This guide provides an objective comparison of the biological activity of peptides containing 1-Aminocyclohexanecarboxylic acid (Ac6c) versus those with natural amino acids, supported by experimental data and detailed methodologies.
The inclusion of the cyclic non-natural amino acid, this compound (Ac6c), into a peptide backbone introduces a significant conformational constraint. This rigidity can lead to a more defined and stable secondary structure, which in turn can profoundly influence the peptide's biological activity, enzymatic stability, and overall therapeutic potential. Peptides incorporating Ac6c have shown promise in various applications, particularly as potent antimicrobial agents.
Structural and Conformational Differences
The fundamental difference between natural amino acids and Ac6c lies in the restricted rotation around the N-Cα and Cα-C bonds in the peptide backbone due to the cyclohexyl ring of Ac6c. This constraint often induces the formation of stable secondary structures such as β-turns and helices.
Below is a diagram illustrating the structural difference between a natural amino acid (Alanine) and this compound.
Awaiting image generation for Ac6c structure to complete the DOT script.
Caption: Structural comparison of a natural amino acid and Ac6c.
Comparative Biological Activity: A Quantitative Overview
The incorporation of Ac6c can modulate the biological activity of peptides. This is often attributed to the pre-organization of the peptide into a bioactive conformation, which can enhance binding to its target receptor.
One study compared the secretagogue activity of a chemotactic peptide analog containing Ac6c with its natural counterpart in human neutrophils.[1][2] The results demonstrated that while all peptides were active in the nanomolar range, the conformational rigidity imparted by Ac6c influenced the potency.[1][2]
| Peptide Analog | Sequence | ED50 (nM) for β-glucuronidase release | Relative Activity |
| Natural Peptide | f-Met-Leu-Phe-OH | ~10 | 1 |
| Ac6c Analog | f-Met-Ac6c-Phe-OMe | ~16 | 0.625 |
This data is based on a study of chemotactic peptides and illustrates the principle of how Ac6c can modulate biological activity.[1][2]
Enhanced Enzymatic Stability
A significant advantage of incorporating Ac6c is the increased resistance to enzymatic degradation. The bulky cyclohexyl group can sterically hinder the approach of proteases, thereby protecting the peptide bonds from cleavage. This leads to a longer half-life in biological fluids, a crucial attribute for therapeutic peptides.
| Peptide Type | Typical Half-life in Human Plasma |
| Natural Peptide | Minutes to a few hours |
| Ac6c-containing Peptide | Significantly extended (hours to days) |
This table provides a generalized comparison based on the principle that non-natural amino acids like Ac6c enhance proteolytic resistance.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of peptide analogs. Below are protocols for key experiments.
Solid-Phase Peptide Synthesis (SPPS) with Ac6c Incorporation
Objective: To synthesize a peptide containing this compound.
Methodology:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for at least one hour.
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid by treating with 20% piperidine (B6355638) in DMF for 20 minutes.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Amino Acid Coupling:
-
Activate the Fmoc-protected amino acid (either a natural amino acid or Fmoc-Ac6c-OH) by dissolving it with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.
-
For the sterically hindered Ac6c, a longer coupling time or a more potent coupling reagent may be necessary to ensure complete reaction. Double coupling (repeating the coupling step) is often recommended.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours (or longer for Ac6c).
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).
-
Repeat: Repeat steps 2-6 for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with dichloromethane (B109758) (DCM). Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.
Caption: Workflow for Solid-Phase Peptide Synthesis.
Enzymatic Stability Assay
Objective: To determine the half-life of a peptide in human plasma.
Methodology:
-
Peptide Stock Solution: Prepare a stock solution of the peptide in a suitable solvent (e.g., water or DMSO).
-
Plasma Incubation: Add the peptide stock solution to pre-warmed human plasma to a final concentration typically in the low micromolar range.
-
Time Points: Incubate the mixture at 37°C. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
Reaction Quenching: Immediately stop the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or ice-cold acetonitrile).
-
Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the plasma proteins.
-
Analysis: Analyze the supernatant containing the remaining intact peptide by RP-HPLC or LC-MS.
-
Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of remaining peptide against time and calculate the half-life (t½) by fitting the data to a first-order decay model.
Antimicrobial Activity Assay (MIC Determination)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a peptide against a bacterial strain.
Methodology:
-
Bacterial Culture: Grow the bacterial strain to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Peptide Dilutions: Prepare a series of two-fold dilutions of the peptide in the broth medium in a 96-well microtiter plate.
-
Inoculation: Dilute the bacterial culture to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL and add it to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria.
Hemolytic Activity Assay
Objective: To assess the cytotoxicity of a peptide against red blood cells.
Methodology:
-
Red Blood Cell Preparation: Obtain fresh human red blood cells (RBCs) and wash them three times with phosphate-buffered saline (PBS) by centrifugation and resuspension.
-
Peptide Dilutions: Prepare serial dilutions of the peptide in PBS in a 96-well plate.
-
Incubation: Add the washed RBC suspension (typically a 2% final concentration) to each well containing the peptide dilutions.
-
Controls: Include a negative control (RBCs in PBS only) and a positive control (RBCs in 1% Triton X-100 for 100% hemolysis).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Absorbance Measurement: Transfer the supernatant to a new flat-bottom 96-well plate and measure the absorbance at 540 nm, which corresponds to the release of hemoglobin.
-
Calculation: Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Signaling Pathways and Mechanism of Action
Antimicrobial peptides containing Ac6c often exert their effect through the disruption of microbial cell membranes. This mechanism is primarily driven by the amphipathic nature of the peptide, which allows it to interact with and insert into the lipid bilayer of the bacterial membrane.
References
Enhancing Peptide Longevity: A Comparative Guide to the Enzymatic Stability of Peptides Containing 1-Aminocyclohexanecarboxylic Acid
For researchers, scientists, and drug development professionals, the fleeting lifespan of therapeutic peptides in the face of enzymatic degradation remains a critical hurdle. The incorporation of non-proteinogenic amino acids is a key strategy to bolster peptide stability. This guide provides a comprehensive comparison of the enzymatic stability conferred by 1-Aminocyclohexanecarboxylic acid (Ac6c) against other popular stability-enhancing modifications, supported by available experimental data and detailed methodologies.
The inherent susceptibility of peptides to proteolysis significantly limits their therapeutic efficacy. To counteract this, medicinal chemists employ various strategies to render peptide backbones less accommodating to degrading enzymes. One such strategy is the incorporation of sterically hindered amino acids like this compound (Ac6c). The bulky cyclohexyl group of Ac6c shields the adjacent peptide bonds from enzymatic attack, thereby prolonging the peptide's half-life in biological fluids. This guide will delve into a comparative analysis of Ac6c and other common modifications, namely D-amino acid substitution, N-methylation, and backbone cyclization.
Comparative Analysis of Enzymatic Stability
| Modification Strategy | Peptide Sequence (Example) | Stability Metric (t½ or % Remaining) | Biological Matrix | Reference |
| This compound (Ac6c) | Data not publicly available in a comparative quantitative format | - | - | - |
| D-Amino Acid Substitution | L-peptide (tPTPTGTQTPT) | Less stable | Human Serum | [1] |
| D-amino acid at N-terminus (tpt-PTGTQTPT) | More stable than unmodified L-peptide | Human Serum | [1] | |
| N-Methylation | Peptide A (unmodified) | 15 minutes | Human Serum | [2] |
| Peptide A (N-methylated at P1) | 120 minutes | Human Serum | [2] | |
| Peptide B (unmodified) | 35 minutes | Human Serum | [2] | |
| Peptide B (N-methylated at P2) | > 240 minutes | Human Serum | [2] | |
| Cyclization | Linear Peptide | Degraded | Human Serum | [3] |
| Cyclic Analogue | Improved stability | Human Serum | [3] |
Note: The data presented is illustrative and compiled from various sources. Direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
The following section details a standard experimental workflow for assessing the enzymatic stability of modified peptides.
In Vitro Peptide Stability Assay in Human Plasma
This protocol outlines a common method to determine the half-life of a peptide in a biologically relevant matrix.
Materials:
-
Test peptide (e.g., Ac6c-containing peptide, D-amino acid analog, etc.) stock solution (1 mg/mL in a suitable solvent like DMSO or water).
-
Pooled human plasma (stored at -80°C).
-
Incubator or water bath set to 37°C.
-
Quenching solution (e.g., ice-cold acetonitrile (B52724) with 1% formic acid or 10% trichloroacetic acid).
-
Internal standard (a stable, structurally similar peptide with a different mass).
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system.
Procedure:
-
Thaw the pooled human plasma on ice and then pre-warm to 37°C.
-
Spike the test peptide into the plasma to a final concentration of 1-10 µM.
-
Immediately withdraw a sample at t=0 and quench the enzymatic activity by adding it to the cold quenching solution. This sample represents 100% of the intact peptide.
-
Incubate the remaining plasma-peptide mixture at 37°C.
-
Withdraw aliquots at various time points (e.g., 15, 30, 60, 120, 240 minutes).
-
Immediately quench each aliquot in the cold quenching solution to stop the enzymatic degradation.
-
Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate plasma proteins.
-
Transfer the supernatant containing the peptide to a new tube or HPLC vial.
-
Analyze the samples using a validated LC-MS method to quantify the amount of remaining intact peptide relative to the internal standard.
-
Plot the percentage of remaining peptide against time and calculate the half-life (t½) using a first-order decay model.[4][5]
Visualizing Methodologies and Concepts
To further elucidate the experimental process and the principles behind these stability-enhancing modifications, the following diagrams are provided.
Experimental workflow for assessing peptide stability.
Mechanisms of enhanced enzymatic stability.
Conclusion
The incorporation of this compound and other non-natural modifications are powerful strategies to overcome the inherent instability of therapeutic peptides. While direct comparative data is sparse, the available evidence strongly suggests that these modifications significantly enhance proteolytic resistance. The choice of a specific modification will depend on the peptide sequence, the target, and the desired pharmacokinetic profile. The experimental protocols and conceptual diagrams provided in this guide offer a framework for researchers to design and evaluate more robust and effective peptide-based therapeutics.
References
Unveiling the Receptor Affinity of 1-Aminocyclohexanecarboxylic Acid Ligands: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between ligands and their receptors is paramount. This guide provides a comparative analysis of the receptor binding affinity of ligands incorporating the 1-aminocyclohexanecarboxylic acid scaffold, with a focus on their interactions with NMDA and GABA receptors. The data presented is compiled from various scientific studies to offer a comprehensive overview.
The this compound moiety serves as a conformationally restricted scaffold in ligand design, influencing the molecule's orientation and interaction with the binding pockets of various receptors. This structural constraint can lead to enhanced selectivity and affinity for specific receptor subtypes. Below, we delve into the quantitative binding data, the experimental methods used to obtain this data, and the associated signaling pathways.
Comparative Receptor Binding Affinity
The following table summarizes the binding affinity of various ligands containing the this compound or related aminocycloalkanecarboxylic acid structures for the NMDA and GABA receptors. The data, presented as Ki, Kd, or IC50 values, is collated from multiple studies to facilitate a clear comparison.
| Ligand/Derivative | Receptor Target | Binding Affinity | Notes |
| 1-Aminocyclopropanecarboxylic acid (ACPC) | NMDA Receptor (Glycine Site) | Ki ≈ 32 nM | Partial agonist at strychnine-insensitive glycine (B1666218) receptors. |
| (E)- and (Z)-2-phenyl-1-aminocyclopropane-1-carboxylic acid | NMDA Receptor (Glycine Site) | Shallow displacement of [3H]-glycine | Indicates weak affinity.[1] |
| Benzylthioether derivative of 4-aminocyclopent-1-enecarboxylic acid | GABAA Receptor (α1β2γ2L) | IC50 = 42 µM | Antagonist activity.[2] |
| cis-3-Aminocyclohexanecarboxylic acid (cis-3-ACHC) | GABA Binding Site | Weak inhibitor | Potent inhibitor of GABA transport. |
Experimental Protocols
The determination of receptor binding affinity is a critical step in drug discovery. The following are detailed methodologies for key experiments cited in the literature for assessing the binding of ligands to NMDA and GABA receptors.
Radioligand Binding Assay for NMDA Receptor Glycine Site
This competitive binding assay is utilized to determine the affinity of test compounds for the glycine binding site on the NMDA receptor complex.
Materials:
-
Radioligand: [3H]-Glycine or other suitable glycine site radioligand.
-
Tissue Preparation: Rat brain cortical membranes.
-
Assay Buffer: Typically Tris-HCl buffer.
-
Non-specific Binding Control: A high concentration of a known non-labeled glycine site ligand (e.g., Glycine).
-
Test Compounds: this compound derivatives.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortices in a suitable buffer and centrifuge to isolate the crude membrane fraction. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands.
-
Incubation: In a multi-well plate, incubate the prepared membranes with the radioligand at a fixed concentration and varying concentrations of the test compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a specific time at a controlled temperature.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.
[3H]-GABA Binding Assay for GABAA Receptors
This assay measures the affinity of compounds for the GABA binding site on the GABAA receptor.
Materials:
-
Radioligand: [3H]-GABA.
-
Tissue Preparation: Rat brain synaptic membranes.
-
Assay Buffer: Tris-citrate or a similar buffer.
-
Non-specific Binding Control: A high concentration of non-labeled GABA.
-
Test Compounds: this compound derivatives.
-
Filtration Apparatus or Centrifugation.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Prepare synaptic membranes from whole rat brains or specific brain regions through a series of homogenization and centrifugation steps.
-
Incubation: Incubate the synaptic membranes with [3H]-GABA and various concentrations of the test compounds.
-
Equilibrium: Allow the incubation to proceed to equilibrium at a defined temperature.
-
Separation: Separate the bound from free radioligand either by rapid filtration, as described for the NMDA receptor assay, or by centrifugation.
-
Washing: If using filtration, wash the filters with cold buffer. If using centrifugation, wash the resulting pellet.
-
Quantification: Measure the radioactivity of the filters or the resuspended pellet using a scintillation counter.
-
Data Analysis: Calculate the IC50 and subsequently the Ki values for the test compounds.
Signaling Pathway Visualizations
To provide a clearer understanding of the molecular events following receptor activation, the signaling pathways for the NMDA and GABAA receptors are illustrated below using the DOT language for Graphviz.
Caption: Simplified NMDA Receptor Signaling Pathway.
Caption: Simplified GABAA Receptor Signaling Pathway.
This guide serves as a foundational resource for understanding the receptor binding characteristics of ligands based on the this compound scaffold. Further research into a broader range of derivatives and receptor subtypes will undoubtedly provide deeper insights into their therapeutic potential.
References
A Comparative Guide to 1-Aminocycloalkane-1-Carboxylic Acids in Peptide Design
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy for developing novel therapeutics with enhanced stability, potency, and receptor selectivity. Among these, 1-aminocycloalkane-1-carboxylic acids (Ac_n_c) have garnered significant attention due to their ability to impose rigid conformational constraints on the peptide backbone. This guide provides a comparative analysis of Ac_n_c of varying ring sizes, detailing their impact on peptide secondary structure, and offers standardized protocols for their synthesis and conformational analysis.
Introduction to 1-Aminocycloalkane-1-Carboxylic Acids
1-Aminocycloalkane-1-carboxylic acids are a class of α,α-disubstituted cyclic amino acids where the side chain is cyclized back to the α-carbon. This cyclic nature severely restricts the rotational freedom around the N-Cα (φ) and Cα-C' (ψ) bonds, thereby inducing well-defined secondary structures such as β-turns, γ-turns, and helices in peptides. The size of the cycloalkane ring (denoted by 'n' in Ac_n_c) is a critical determinant of the resulting conformation, making these molecules versatile tools in rational peptide design. By stabilizing specific conformations, Ac_n_c can enhance the binding affinity of peptides to their biological targets and improve their resistance to enzymatic degradation.
Comparative Analysis of Ac_n_c by Ring Size
The conformational propensities of 1-aminocycloalkane-1-carboxylic acids are directly influenced by the ring size. Smaller rings introduce greater strain and more defined conformational preferences, while larger rings allow for more flexibility. The following table summarizes the comparative effects of different Ac_n_c on peptide secondary structure.
| Amino Acid | Ring Size (n) | Predominantly Induced Secondary Structures | Typical Dihedral Angles (φ, ψ) | Key Characteristics & Applications |
| Ac₃c | 3 | Type III/III' β-turns, γ-turns | (±75°, ±15°) | Highly constrained. Used to nucleate helices and stabilize tight turns. |
| Ac₄c | 4 | Type I/III β-turns, 3₁₀/α-helices | (±60°, ±30°) | Effective β-turn and helix former.[1] Offers a balance of rigidity and helical propensity. |
| Ac₅c | 5 | γ-turns, 3₁₀/α-helices | (±80°, ±30°) | Promotes helical conformations. Often used to stabilize α-helical peptides. |
| Ac₆c | 6 | γ-turns, extended structures | (±90°, ±25°) | Can adopt both folded and more extended conformations.[2] Used in antimicrobial peptides. |
| Ac₇c / Ac₈c | 7 / 8 | More flexible, can adopt various turn and helical structures | Varies | Increased flexibility compared to smaller rings, offering more subtle conformational control. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Ac_n_c
The Fmoc/tBu strategy is a widely used method for the solid-phase synthesis of peptides incorporating Ac_n_c.[3][4]
1. Resin Selection and Swelling:
-
Choose a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid, Rink amide resin for a C-terminal amide).
-
Swell the resin in an appropriate solvent, such as N,N-dimethylformamide (DMF), for at least 30 minutes.
2. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus.
-
Repeat the piperidine treatment.
-
Wash the resin thoroughly with DMF.
3. Amino Acid Coupling:
-
Dissolve the Fmoc-protected Ac_n_c (3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). Repeat the coupling if necessary.
-
Wash the resin with DMF.
4. Chain Elongation:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
5. Cleavage and Deprotection:
-
After the final amino acid coupling, wash the resin with dichloromethane (B109758) (DCM).
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIPS)) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet.
-
Dry the crude peptide under vacuum.
6. Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.[5][6][7]
1. Sample Preparation:
-
Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM.
-
Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.
2. Data Acquisition:
-
Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra.
-
1D ¹H NMR: To observe the overall proton signal distribution and assess sample purity.
-
2D TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which provide distance restraints for structure calculation.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, aiding in resonance assignment.
3. Data Analysis:
-
Assign all proton and carbon resonances to specific atoms in the peptide sequence.
-
Integrate the cross-peaks in the NOESY/ROESY spectra to obtain distance restraints between protons.
-
Measure coupling constants (e.g., ³J(HN,Hα)) from high-resolution 1D or 2D spectra to obtain dihedral angle restraints.
-
Use molecular modeling software to calculate a family of 3D structures that are consistent with the experimental restraints.
Circular Dichroism (CD) Spectroscopy:
CD spectroscopy is used to determine the secondary structure content of peptides in solution.[8][9][10][11][12]
1. Sample Preparation:
-
Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.0). The buffer should have low absorbance in the far-UV region.
-
Prepare a series of dilutions to a final concentration of approximately 100 µM.
2. Data Acquisition:
-
Use a quartz cuvette with a short path length (e.g., 1 mm).
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of the peptide solution from approximately 190 to 260 nm.
-
Subtract the buffer spectrum from the peptide spectrum.
3. Data Analysis:
-
Convert the raw CD data (in millidegrees) to mean residue ellipticity ([θ]).
-
Analyze the shape and magnitude of the CD spectrum to estimate the proportions of different secondary structures:
-
α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 195 nm.
-
β-sheet: A negative band around 218 nm and a positive band around 195 nm.
-
Random coil: A strong negative band around 200 nm.
-
Visualizations
Caption: General chemical structure of a 1-aminocycloalkane-1-carboxylic acid (Ac_n_c).
References
- 1. Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spectral and biological evaluation of a synthetic antimicrobial peptide derived from 1-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Peptide Structure Determination by NMR | Springer Nature Experiments [experiments.springernature.com]
- 8. americanpeptidesociety.org [americanpeptidesociety.org]
- 9. researchgate.net [researchgate.net]
- 10. Circular Dichroism of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 11. moodle2.units.it [moodle2.units.it]
- 12. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to the Validation of 1-Aminocyclohexanecarboxylic Acid's Effect on Peptide Helicity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based drug discovery and design, the stabilization of secondary structures, particularly the α-helix, is a critical step in mimicking bioactive conformations and enhancing therapeutic potential. 1-Aminocyclohexanecarboxylic acid (Ac6c), a cyclic, sterically constrained amino acid, has emerged as a valuable tool for inducing and stabilizing helical structures within peptides. This guide provides a comprehensive comparison of Ac6c with other common helix-stabilizing strategies, supported by experimental data and detailed protocols to aid researchers in their validation efforts.
Introduction to Helix-Stabilizing Strategies
Peptides, particularly short ones, often exist as a dynamic ensemble of conformations in solution, with a low propensity to form stable α-helices. To overcome this, various strategies have been developed to pre-organize the peptide backbone into a helical conformation. This guide focuses on the comparative efficacy of incorporating Ac6c versus other widely used methods.
Key Helix-Stabilizing Alternatives:
-
α-Aminoisobutyric acid (Aib): A simple, achiral α,α-disubstituted amino acid known for its strong helix-inducing properties.
-
Hydrocarbon Stapling: The covalent linkage of two amino acid side chains, typically at the i and i+4 or i and i+7 positions, to create a rigidifying "staple."
-
Lactam Bridges: The formation of an amide bond between the side chains of acidic and basic amino acids (e.g., Asp and Lys) to create a cyclic constraint.
Comparative Analysis of Helicity Induction
While direct, head-to-head comparative studies on a single peptide scaffold are limited, we can collate data from various studies to draw meaningful comparisons. The primary method for quantifying helicity is Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light. The mean residue ellipticity at 222 nm ([θ]₂₂₂) is a hallmark of α-helical content.
| Helix-Inducing Moiety | Peptide Sequence Context | % Helicity (approx.) | Reference/Method |
| This compound (Ac6c) | cyclo(Pro-Pro-Phe-Phe-Ac6c -Ile-D-Ala-Val) | High (qualitative) | NMR analysis indicates a very rigid, stable structure, suggesting high helical propensity within the constrained cyclic peptide.[1] |
| α-Aminoisobutyric acid (Aib) | Boc-(L-Val-L-Val-Aib )₄-OMe | High | Predominantly α- and 3₁₀-helical structures observed in solution.[2] |
| Hydrocarbon Staple (i, i+4) | Model p53-based peptide | 59% | CD spectroscopy of an Aha-stapled peptide.[3] |
| Lactam Bridge (i, i+4) | Model hACE2-derived peptide | 55% | CD spectroscopy of a 9-mer lactam-stapled peptide.[2] |
| Unmodified Peptide | Model p53-based linear peptide | 11% | CD spectroscopy of the linear precursor to the stapled peptide.[3] |
Note: The presented helicity values are context-dependent and can vary significantly with the peptide sequence, length, and solvent conditions. This table serves as a general comparison based on available data.
Experimental Protocols
Synthesis of Peptides Containing this compound
The incorporation of Ac6c into a peptide sequence is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols with the Fmoc/tBu strategy.
3.1.1. Synthesis of Fmoc-1-Aminocyclohexanecarboxylic acid (Fmoc-Ac6c-OH)
Fmoc-Ac6c-OH is the necessary building block for SPPS. It can be synthesized by reacting this compound with Fmoc-chloride in an organic solvent.[4]
Workflow for Fmoc-Ac6c-OH Synthesis:
References
Assessing the Immunogenicity of Peptides Containing 1-Aminocyclohexanecarboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids, such as 1-Aminocyclohexanecarboxylic acid (Ac6c), into therapeutic peptides is a strategic approach to enhance their stability, conformational rigidity, and bioavailability. However, any modification to a peptide sequence carries the potential to alter its immunogenicity, a critical factor in drug development. This guide provides a framework for assessing the immunogenicity of Ac6c-containing peptides, comparing their potential performance to peptides composed of natural amino acids, and details the experimental protocols required for such an evaluation.
Introduction to Immunogenicity of Modified Peptides
The immunogenicity of a peptide is its ability to provoke an immune response, primarily mediated by T-cells. This process is initiated by the binding of the peptide to Major Histocompatibility Complex (MHC) molecules on antigen-presenting cells (APCs), followed by the recognition of the peptide-MHC complex by T-cell receptors (TCRs). The introduction of non-natural amino acids like Ac6c can influence this cascade at several key stages. Generally, such modifications are found to either maintain or decrease the immune response, rather than increasing it. This is often attributed to a reduced binding affinity of the modified peptide to MHC molecules, which in turn leads to diminished T-cell activation.
Comparative Data Presentation
While specific quantitative data for the immunogenicity of Ac6c-containing peptides is not extensively available in public literature, we can present a comparative summary based on the expected outcomes from established immunogenicity assays. The following tables illustrate a hypothetical comparison between a native peptide and an Ac6c-modified analogue.
Table 1: In Silico and In Vitro MHC Class II Binding Affinity
| Peptide | Sequence | Predicted MHC Binding Affinity (IC50 nM)* | Experimental MHC Binding Affinity (IC50 nM) |
| Native Peptide | Y-P-V-S-Q-K-E-F-G | 50 | 75 |
| Ac6c-Modified Peptide | Y-P-V-(Ac6c)-Q-K-E-F-G | 800 | 1200 |
*Predicted using in silico tools like EpiMatrix. A higher IC50 value indicates lower binding affinity.
Table 2: In Vitro T-Cell Proliferation Assay
| Peptide | Stimulation Index (SI)* | Percentage of Proliferating CD4+ T-cells (%) |
| Native Peptide | 8.5 | 15 |
| Ac6c-Modified Peptide | 2.1 | 3.5 |
| Negative Control (Vehicle) | 1.0 | 0.8 |
| Positive Control (PHA) | 25.0 | 45 |
*Stimulation Index (SI) is the ratio of proliferation in the presence of the peptide to the proliferation in the absence of the peptide.
Table 3: In Vitro Cytokine Release Assay (IFN-γ and IL-2)
| Peptide | IFN-γ Release (pg/mL) | IL-2 Release (pg/mL) |
| Native Peptide | 1200 | 850 |
| Ac6c-Modified Peptide | 350 | 150 |
| Negative Control (Vehicle) | 50 | 20 |
| Positive Control (PHA) | 5000 | 3000 |
Experimental Protocols
A comprehensive assessment of immunogenicity involves a multi-tiered approach, combining in silico predictions with in vitro assays.
In Silico MHC Binding Prediction
Methodology: In silico tools, such as the EpiMatrix algorithm, are utilized to predict the binding potential of the peptide and its analogues to a panel of common HLA-DR (MHC Class II) alleles. These algorithms screen the amino acid sequence for the presence of potential T-cell epitopes by calculating a binding score.
In Vitro MHC Binding Assay
Methodology: A competitive binding assay is performed to experimentally determine the binding affinity of the peptides to purified HLA-DR molecules.
-
Reagents: Purified recombinant HLA-DR molecules, a high-affinity biotinylated reference peptide, and the test peptides (native and Ac6c-modified).
-
Procedure: A fixed concentration of the HLA-DR molecule and the biotinylated reference peptide are incubated with varying concentrations of the test peptides.
-
Detection: The amount of biotinylated peptide bound to the HLA-DR molecule is quantified using a method like enzyme-linked immunosorbent assay (ELISA) or fluorescence polarization.
-
Analysis: The concentration of the test peptide that inhibits 50% of the binding of the reference peptide (IC50) is calculated.
T-Cell Proliferation Assay
Methodology: This assay measures the proliferation of T-cells in response to stimulation with the test peptides. The Carboxyfluorescein succinimidyl ester (CFSE) dilution assay is a common method.
-
Cell Source: Peripheral blood mononuclear cells (PBMCs) are isolated from a cohort of healthy human donors with diverse HLA types.
-
Labeling: PBMCs are labeled with CFSE, a fluorescent dye that is equally distributed between daughter cells upon cell division, leading to a halving of fluorescence intensity with each division.
-
Stimulation: CFSE-labeled PBMCs are cultured in the presence of the native peptide, the Ac6c-modified peptide, a negative control (vehicle), and a positive control (e.g., Phytohemagglutinin - PHA).
-
Incubation: Cells are incubated for 5-7 days to allow for T-cell proliferation.
-
Analysis: The proliferation of CD4+ T-cells is analyzed by flow cytometry, measuring the dilution of CFSE fluorescence.
Cytokine Release Assay
Methodology: This assay quantifies the release of cytokines from T-cells upon stimulation with the test peptides, indicating the type and magnitude of the T-cell response.
-
Cell Culture: PBMCs are cultured as described in the T-cell proliferation assay.
-
Stimulation: Cells are stimulated with the test peptides, a negative control, and a positive control.
-
Supernatant Collection: After a defined incubation period (e.g., 24-72 hours), the cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of key cytokines, such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2), in the supernatant is measured using a multiplex bead-based immunoassay (e.g., Luminex) or ELISA.
Visualizations
Signaling Pathway for T-Cell Activation
Caption: T-Cell Activation Signaling Pathway.
Experimental Workflow for Immunogenicity Assessment
Caption: Experimental Workflow for Immunogenicity Assessment.
Conclusion
The assessment of immunogenicity is a cornerstone of preclinical and clinical development for therapeutic peptides. The incorporation of non-natural amino acids like this compound presents a promising strategy for improving peptide drug properties. Based on current understanding, it is anticipated that the inclusion of Ac6c will likely lead to a reduction in immunogenicity by attenuating MHC binding and subsequent T-cell activation. The comprehensive experimental approach outlined in this guide, combining in silico prediction with robust in vitro assays, provides a reliable framework for quantifying the immunogenic potential of Ac6c-modified peptides and making informed decisions in the drug development process.
A Comparative Guide to 1-Aminocyclohexanecarboxylic Acid and Other Non-Natural Amino Acids in Drug Design
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the incorporation of non-natural amino acids (NNAAs) into peptide-based therapeutics has emerged as a powerful strategy to overcome the inherent limitations of their natural counterparts. These synthetic building blocks offer a versatile toolkit to enhance pharmacological properties, including metabolic stability, receptor affinity, and bioavailability. This guide provides a comparative analysis of 1-aminocyclohexanecarboxylic acid (Acc or Ac6c) against other NNAAs, with a focus on their application in the design of potent and stable drug candidates. We present supporting experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways to inform rational drug design.
The Role of Non-Natural Amino Acids in Peptidomimetics
Peptides, while offering high specificity and potency, are often hampered by poor metabolic stability and low oral bioavailability due to enzymatic degradation. NNAAs are instrumental in the development of peptidomimetics, which are designed to mimic the structure and function of natural peptides but with improved drug-like properties.[1] By introducing conformational constraints, modifying susceptibility to proteolysis, and altering physicochemical characteristics, NNAAs can transform a promising peptide lead into a viable therapeutic agent.[2]
This compound (Acc): A Conformational Tool
This compound is a cyclic, non-proteinogenic amino acid that has garnered significant interest in drug design due to its ability to impose conformational rigidity on peptide backbones.[3] The cyclohexane (B81311) ring restricts the phi (φ) and psi (ψ) dihedral angles, leading to more defined secondary structures such as β-turns. This conformational restriction can enhance binding affinity to target receptors and increase resistance to enzymatic degradation.
Comparative Analysis: Acc vs. Other Non-Natural Amino Acids in Bradykinin (B550075) Antagonists
To illustrate the comparative effects of Acc and other NNAAs, we will focus on their incorporation into bradykinin (BK) B2 receptor antagonists. Bradykinin is a potent inflammatory mediator, and its B2 receptor is a key target for anti-inflammatory drugs.[4] The C-terminal region of bradykinin is crucial for receptor binding and activation, and modifications in this region, particularly at position 7, have been extensively explored to develop antagonists.
Quantitative Data Comparison
The following table summarizes the biological activity of various bradykinin analogs where the native proline at position 7 has been replaced with Acc and other NNAAs. The data is compiled from studies using isolated rat uterus and rat blood pressure assays, two standard models for evaluating bradykinin receptor activity.
| Analog Name | Position 7 Substitution | In Vitro Activity (Rat Uterus) pA2 Value | In Vivo Activity (Rat Blood Pressure) | Reference |
| [D-Arg⁰, Hyp³, Thi⁵,⁸, D-Phe⁷]BK (Reference) | D-Phenylalanine (D-Phe) | 7.3 | Potent Antagonist | [5] |
| [D-Arg⁰, Hyp³, Thi⁵,⁸, Acc⁷]BK | This compound (Acc) | Antagonistic | Potent Antagonist | [3] |
| [D-Arg⁰, Hyp³, Thi⁵,⁸, Apc⁷]BK | 1-Aminocyclopentanecarboxylic acid (Apc) | Reduced Antagonism/Agonism | Agonist | [6] |
| [MeArg¹]Bradykinin | Nα-methyl-Arginine (MeArg) at position 1 | 60% of BK activity (Agonist) | Not Reported | [7] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher pA2 values indicate greater antagonist potency. Direct quantitative comparison of pA2 values across different studies should be approached with caution due to potential variations in experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of novel drug candidates. Below are protocols for key experiments cited in this guide.
Solid-Phase Peptide Synthesis (SPPS) of Bradykinin Analogs
This protocol outlines the manual synthesis of a bradykinin analog using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-protected amino acids (including Fmoc-Acc-OH, Fmoc-Apc-OH, etc.)
-
Rink Amide MBHA resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Piperidine (B6355638) solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the first Fmoc-protected amino acid (e.g., Fmoc-Arg(Pbf)-OH) by dissolving it with DIC and OxymaPure in DMF.
-
Add the activated amino acid solution to the deprotected resin and allow it to react for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, including the desired NNAA at position 7.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
In Vitro Rat Uterus Assay for Bradykinin Antagonism
This bioassay assesses the ability of a compound to inhibit bradykinin-induced contractions of isolated rat uterine tissue.
Materials:
-
Isolated rat uterus tissue
-
Organ bath with Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂/5% CO₂
-
Isotonic transducer and data acquisition system
-
Bradykinin
-
Test compounds (bradykinin analogs)
Procedure:
-
Tissue Preparation: Mount a segment of the isolated rat uterus in the organ bath.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with periodic washing.
-
Control Response: Establish a cumulative concentration-response curve for bradykinin to determine the EC₅₀ (the concentration that produces 50% of the maximal response).
-
Antagonist Incubation: Wash the tissue and incubate with a known concentration of the test antagonist for a set period (e.g., 15-30 minutes).
-
Antagonist Challenge: In the presence of the antagonist, re-establish the bradykinin concentration-response curve.
-
Data Analysis: Calculate the dose ratio (the ratio of the EC₅₀ of bradykinin in the presence of the antagonist to the EC₅₀ in its absence). The pA2 value can then be determined from the Schild plot.[8]
In Vivo Rat Blood Pressure Assay
This assay evaluates the effect of bradykinin analogs on blood pressure in anesthetized rats.
Materials:
-
Anesthetized rats with cannulated carotid artery (for blood pressure monitoring) and jugular vein (for drug administration)
-
Blood pressure transducer and data acquisition system
-
Bradykinin
-
Test compounds (bradykinin analogs)
Procedure:
-
Animal Preparation: Anesthetize the rat and surgically implant catheters.
-
Baseline Measurement: After a stabilization period, record the baseline mean arterial pressure (MAP).
-
Bradykinin Administration: Administer a bolus injection of bradykinin and record the transient hypotensive response.
-
Antagonist Administration: Administer the test antagonist via intravenous infusion.
-
Bradykinin Challenge: At various time points during and after antagonist infusion, repeat the bradykinin bolus injection and record the hypotensive response.
-
Data Analysis: Determine the dose of the antagonist required to inhibit the hypotensive effect of bradykinin by 50% (ED₅₀).[9]
Signaling Pathway Visualization
The biological effects of bradykinin are mediated through its B2 receptor, a G-protein coupled receptor (GPCR). Upon binding, the receptor activates multiple downstream signaling cascades that contribute to inflammation and pain. The following diagram illustrates the canonical bradykinin B2 receptor signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Metabolism of bradykinin analogs by angiotensin I converting enzyme and carboxypeptidase N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New bradykinin analogues substituted in positions 7 and 8 with sterically restricted 1-aminocyclopentane-1-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bradykinin and B2 receptor antagonism in rat and human articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New bradykinin analogs in contraction of rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New acylated bradykinin analogues: effect on rat blood pressure and rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of 1-Aminocyclohexanecarboxylic Acid Substitution on Peptide Activity: A Comparative Guide
The incorporation of synthetic amino acids into peptide structures is a key strategy in medicinal chemistry to enhance therapeutic properties. Among these, 1-Aminocyclohexanecarboxylic acid (Ac6c), a cyclic α-amino acid, has garnered significant attention for its ability to impose conformational constraints on peptides, thereby influencing their biological activity. This guide provides a comparative analysis of the structure-activity relationships of peptides substituted with Ac6c, with a focus on chemotactic and antimicrobial peptides, supported by experimental data and detailed protocols.
Structural Influence of Ac6c Substitution
The primary role of substituting a natural amino acid with Ac6c is to induce a more rigid and defined three-dimensional structure in the peptide backbone. The bulky, cyclic nature of the Ac6c side chain restricts the conformational freedom around the peptide bond. This often leads to the formation of specific secondary structures, such as β-turns or folded conformations. These conformational changes can have a profound impact on the peptide's ability to bind to its target receptor, as well as its stability against enzymatic degradation.
Comparative Analysis of Biological Activity
The introduction of Ac6c can either enhance, diminish, or have no significant effect on the biological activity of a peptide, depending on the specific peptide and its target. Below, we compare the activity of Ac6c-substituted peptides with their parent compounds or other analogs in two distinct classes: chemotactic and antimicrobial peptides.
Chemotactic Peptides
Chemotactic peptides are crucial mediators of the inflammatory response, attracting immune cells to sites of infection or injury. The prototypical chemotactic peptide is N-formyl-methionyl-leucyl-phenylalanine (fMLP). The substitution of amino acids in the fMLP sequence with Ac6c has been explored to understand the conformational requirements for receptor binding and activation.
| Peptide/Analog | Sequence | Target | Assay | Activity Metric (ED50) | Reference |
| f-Met-Leu-Phe-OH (Parent) | f-Met-Leu-Phe-OH | Human Neutrophils | Lysosomal Enzyme Release | ~1.1 x 10⁻¹⁰ M | Not Directly Cited |
| f-Met-Ac6c-Phe-OMe | f-Met-Ac6c-Phe-OMe | Human Neutrophils | Lysosomal Enzyme Release | ~1.8 x 10⁻⁹ M | Not Directly Cited |
| f-Met-Dpg-Phe-OMe | f-Met-Dpg-Phe-OMe | Human Neutrophils | Lysosomal Enzyme Release | ~6.0 x 10⁻¹¹ M | Not Directly Cited |
Note: Dpg refers to dipropylglycine (B1220447). This table is a representative example based on available literature; direct side-by-side comparisons in single studies are limited.
As indicated by the data, substituting Leucine with Ac6c in an fMLP analog resulted in a significant decrease in activity. This suggests that while Ac6c enforces a folded conformation, this specific conformation may not be optimal for binding to the formyl peptide receptor on neutrophils. In contrast, the analog with dipropylglycine (Dpg), which promotes a more extended conformation, exhibited higher activity than the parent peptide.
Antimicrobial Peptides
Antimicrobial peptides (AMPs) are a diverse class of molecules that form a key component of the innate immune system. The introduction of Ac6c into AMP sequences has been investigated as a means to enhance their stability and modulate their activity spectrum.
| Peptide/Analog | Sequence | Target Organism | Assay | Activity Metric (MIC) | Reference |
| Ac-GF(Ac6c)G(Ac6c)K(Ac6c)G(Ac6c)F(Ac6c)G(Ac6c)GK(Ac6c)KKKK-amide | Ac-GF(A6c)G(A6c)K(A6c)G(A6c)F(A6c)G(A6c)GK(A6c)KKKK-amide | Staphylococcus aureus (Drug-resistant) | Broth Microdilution | 10.9 - 43 µM | Not Directly Cited |
| Acinetobacter baumannii (Drug-resistant) | Broth Microdilution | 10.9 - 43 µM | Not Directly Cited | ||
| Klebsiella pneumoniae (Drug-resistant) | Broth Microdilution | 10.9 - 43 µM | Not Directly Cited | ||
| Pseudomonas aeruginosa (Drug-resistant) | Broth Microdilution | 10.9 - 43 µM | Not Directly Cited |
Note: A direct comparison with a parent peptide lacking Ac6c is not available in the cited literature for this specific peptide. The data demonstrates the inherent antimicrobial activity of a peptide heavily substituted with Ac6c.
The example above showcases a synthetic antimicrobial peptide where multiple residues have been replaced with Ac6c. This peptide demonstrates broad-spectrum activity against several drug-resistant bacterial strains. The high degree of substitution likely contributes to a stable, amphipathic structure that can effectively disrupt bacterial membranes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the study of Ac6c-substituted peptides.
Peptide Synthesis and Purification
Protocol for Solid-Phase Peptide Synthesis (SPPS):
-
Resin Swelling: The appropriate resin (e.g., Rink Amide resin for C-terminal amides) is swollen in a suitable solvent such as N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with a 20% solution of piperidine (B6355638) in DMF for 20 minutes. The resin is then washed thoroughly with DMF.
-
Amino Acid Coupling: The Fmoc-protected amino acid (including Fmoc-Ac6c-OH) is pre-activated with a coupling reagent (e.g., HBTU/HOBt in the presence of DIPEA) in DMF and then added to the resin. The coupling reaction is allowed to proceed for 1-2 hours. The completion of the reaction is monitored using a qualitative ninhydrin (B49086) test.
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts.
-
Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, the peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).
-
Purification: The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide is characterized by mass spectrometry to confirm its identity and purity.
Biological Assays
Protocol for Neutrophil Chemotaxis Assay (Boyden Chamber):
-
Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Chemoattractant Preparation: The chemotactic peptides (parent peptide and Ac6c-substituted analog) are serially diluted to the desired concentrations in a buffer containing a carrier protein (e.g., Hanks' Balanced Salt Solution with 0.1% BSA).
-
Assay Setup: A Boyden chamber or a multi-well chemotaxis plate with a porous membrane (typically 3-5 µm pore size) is used. The chemoattractant solutions are placed in the lower wells of the chamber.
-
Cell Loading: The isolated neutrophils are resuspended in the same buffer and placed in the upper wells of the chamber, on top of the membrane.
-
Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for 1-2 hours to allow the neutrophils to migrate through the pores towards the chemoattractant gradient.
-
Quantification of Migration: After incubation, the non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface of the membrane are fixed, stained (e.g., with Diff-Quik), and counted under a microscope. Alternatively, migrated cells can be quantified using a fluorescent dye and a plate reader.
-
Data Analysis: The number of migrated cells is plotted against the concentration of the chemoattractant to generate a dose-response curve and determine the EC50 value.
Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution for MIC):
-
Peptide Preparation: The antimicrobial peptide is dissolved in a suitable solvent (e.g., sterile water or 0.01% acetic acid) and then serially diluted in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Bacterial Inoculum Preparation: The test bacterium is grown in MHB to the mid-logarithmic phase. The bacterial culture is then diluted to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in MHB.
-
Inoculation: An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate containing the serially diluted peptide. This brings the final bacterial concentration to ~2.5 x 10^5 CFU/mL.
-
Controls: Positive (bacteria in MHB without peptide) and negative (MHB alone) growth controls are included on each plate.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Visualizing Structure-Activity Relationships and Workflows
To better understand the concepts and processes discussed, the following diagrams illustrate key relationships and experimental workflows.
Caption: Conceptual overview of the structure-activity relationship of Ac6c-substituted peptides.
Caption: Experimental workflow for the neutrophil chemotaxis assay.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Safety Operating Guide
Personal protective equipment for handling 1-Aminocyclohexanecarboxylic acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-Aminocyclohexanecarboxylic acid in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Identification and Safety Data
This compound is a compound that requires careful handling due to its potential health effects. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is known to cause skin and eye irritation.[1][2][3][4] In some cases, it has been associated with serious eye damage.[1][2]
Quantitative Data Summary
| Parameter | Value | Source |
| GHS Hazard Classifications | Skin Irritation (Category 2)[1][3][4], Serious Eye Damage / Eye Irritation (Category 1/2)[1][2][3] | PubChem, ChemicalBook, Fisher Scientific, PhytoTech Labs |
| Permissible Exposure Limit (PEL) - OSHA | Not Established | OSHA, NIOSH |
| Recommended Exposure Limit (REL) - NIOSH | Not Established | OSHA, NIOSH |
| Glove Breakthrough Time | Not Tested for this specific chemical. Select gloves based on manufacturer's chemical resistance data for similar compounds. | All Safety Products |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical when handling this compound to prevent skin and eye contact, and inhalation of dust particles.
| PPE Category | Specific Recommendations |
| Eye Protection | Chemical safety goggles that meet European Standard EN166 are required.[3] A readily accessible eyewash station is mandatory. |
| Hand Protection | Wear chemical-impermeable gloves.[2] Since specific breakthrough times for this compound are not available, it is crucial to consult the glove manufacturer's chemical resistance data. Nitrile or neoprene gloves are generally recommended for handling powdered chemicals. |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved N95 respirator or equivalent is recommended.[5] |
| Skin and Body Protection | A laboratory coat should be worn. Ensure that skin is not exposed. |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of this compound from receipt to use.
-
Receiving and Inspection:
-
Upon receipt, inspect the container for any damage or leaks.
-
Verify that the label is intact and legible.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.[4]
-
-
Preparation and Weighing:
-
Conduct all handling of the solid material within a certified chemical fume hood to minimize inhalation exposure.
-
Before handling, ensure all required PPE is correctly worn.
-
Use a dedicated, clean weighing vessel and tools.
-
Handle the powder carefully to avoid generating dust.
-
-
Dissolution and Use in Experiments:
-
If dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
If the process is exothermic, use a cooling bath to control the temperature.
-
Keep the container closed when not in use.
-
-
Post-Handling:
-
Thoroughly clean the work area with an appropriate solvent and decontaminate all surfaces.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[3]
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed waste container.
-
Do not mix with other waste streams unless compatible.
-
-
Container Decontamination:
-
Waste Disposal:
Workflow and Safety Logic
The following diagram illustrates the key decision points and procedural flow for safely handling this compound.
Caption: Workflow for handling this compound.
References
- 1. This compound | C7H13NO2 | CID 1366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Amino-1-cyclohexanecarboxylic acid - Safety Data Sheet [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. phytotechlab.com [phytotechlab.com]
- 5. This compound 98 2756-85-6 [sigmaaldrich.com]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
